4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-ethoxy-2-methylsulfinylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2S/c1-3-12-6-4-5(8)9-7(10-6)13(2)11/h4H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIAPGSVAJFRDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC(=N1)S(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693787 | |
| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289386-28-2 | |
| Record name | Pyrimidine, 4-chloro-6-ethoxy-2-(methylsulfinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-6-ethoxy-2-(methanesulfinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30693787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Core Molecular Profile: Physicochemical and Spectroscopic Properties
An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine and Its Key Analogs
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to researchers in synthetic and medicinal chemistry. Due to its nature as a synthetic intermediate, its chemical properties, reactivity, and utility are best understood in the context of its closely related analogs: the precursor 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine and the corresponding oxidation product, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. This document will explore this family of compounds, offering field-proven insights into their synthesis, reactivity, and application as versatile scaffolds in drug discovery.
The subject compound and its immediate synthetic relatives are multifunctionalized pyrimidines. The pyrimidine ring is an electron-deficient heterocycle, and the substituents at the C2, C4, and C6 positions dictate the molecule's overall reactivity and properties. The chlorine atom at C4 and the sulfur-containing moiety at C2 are both potential leaving groups for nucleophilic aromatic substitution (SNAr), while the ethoxy group at C6 provides steric and electronic modulation.
The oxidation state of the sulfur atom at the C2 position—thioether (-S-CH₃), sulfoxide (-SO-CH₃), or sulfone (-SO₂-CH₃)—profoundly influences the reactivity of the molecule, particularly the lability of the C2 substituent as a leaving group.
Table 1: Comparative Physicochemical Properties
| Property | 4-Chloro-6-ethoxy-2-(methylthio )pyrimidine | 4-Chloro-6-ethoxy-2-(methylsulfinyl )pyrimidine | 4-Chloro-6-ethoxy-2-(methylsulfonyl )pyrimidine |
| Molecular Formula | C₇H₉ClN₂OS | C₇H₉ClN₂O₂S[1] | C₇H₉ClN₂O₃S[2] |
| Molecular Weight | 204.68 g/mol | 220.68 g/mol [1] | 236.68 g/mol |
| CAS Number | 176481-98-8 (from synthesis papers) | 1289386-28-2[1] | 142596-33-6[2][3] |
| Appearance | Colourless needles[4][5] | (Predicted) White to off-white solid | (Predicted) White to off-white solid |
| Melting Point | 59–60 °C[4][5] | Not available | Not available |
Spectroscopic Characterization
Detailed spectroscopic data is most readily available for the stable precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, which serves as a crucial reference point.
Reference Spectra: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [4]
-
¹H NMR (500 MHz, CDCl₃):
-
δ 6.37 (s, 1H): Corresponds to the aromatic proton at the C5 position of the pyrimidine ring.
-
δ 4.41 (q, J=7.1 Hz, 2H): The quartet for the methylene protons (-OCH₂ CH₃) of the ethoxy group.
-
δ 2.52 (s, 3H): A singlet for the methyl protons of the methylthio group (-SCH₃ ).
-
δ 1.37 (t, J=7.1 Hz, 3H): The triplet for the terminal methyl protons (-OCH₂CH₃ ) of the ethoxy group.
-
-
¹³C NMR (125 MHz, CDCl₃):
-
δ 172.7, 169.4, 160.2: Carbons of the pyrimidine ring (C2, C4, C6).
-
δ 102.4: The protonated carbon of the pyrimidine ring (C5).
-
δ 63.3: Methylene carbon of the ethoxy group (-OCH₂ CH₃).
-
δ 14.2: Methyl carbon of the methylthio group (-SCH₃ ).
-
δ 14.0: Methyl carbon of the ethoxy group (-OCH₂CH₃ ).
-
Expected Spectral Changes upon Oxidation:
-
To Sulfinyl: The introduction of the S=O bond would deshield adjacent protons and carbons. The singlet for the -SCH₃ protons (δ 2.52) would be expected to shift downfield. In the IR spectrum, a characteristic strong S=O stretching band would appear around 1050 cm⁻¹.
-
To Sulfonyl: Further oxidation to the sulfone (-SO₂-) would cause an even greater downfield shift in the NMR for the methyl protons. The IR spectrum would show two characteristic stretching bands for the sulfone group, typically around 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).
Synthesis and Reactivity: A Versatile Scaffold
The primary value of this compound family lies in their role as multifunctional synthetic intermediates. The synthesis begins with a commercially available dichloropyrimidine and proceeds through selective substitution and oxidation.
Synthetic Pathway Overview
The logical flow from a common precursor highlights the relationship between the thioether, sulfinyl, and sulfone derivatives. The sulfinyl compound is a direct intermediate in the oxidation of the thioether to the sulfone.
Caption: Synthetic pathway from the dichlorinated precursor to the target sulfinyl compound and its sulfone analog.
Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol is based on a literature procedure that offers mild conditions and high regioselectivity, which are preferable to older methods requiring higher temperatures and harsher solvents.[5]
Causality: The reaction is a nucleophilic aromatic substitution (SNAr). The C4 and C6 positions of the starting material are electronically equivalent. However, the introduction of the first ethoxy group at one position deactivates the other slightly, allowing for mono-substitution to be achieved with high selectivity by using a controlled amount (1.1 equivalents) of the nucleophile at a mild temperature.[5]
Step-by-Step Methodology:
-
Preparation of Nucleophile: A fresh solution of sodium ethoxide (EtONa) is prepared (e.g., 1 M in ethanol).
-
Reaction Setup: To a stirred mixture of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in absolute ethanol (EtOH), add the freshly prepared solution of EtONa (1.1 eq) dropwise at approximately 20 °C.
-
Reaction Monitoring: The reaction is protected with a CaCl₂ drying tube and stirred at room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until complete consumption of the starting material is observed (typically ~2 hours).[5]
-
Workup: Dichloromethane (DCM) is added, followed by a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid. The mixture is transferred to a separatory funnel and the layers are separated.
-
Extraction: The aqueous phase is extracted again with DCM.
-
Isolation: The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and the solvent is evaporated under reduced pressure to yield the product, which can be further purified by recrystallization (e.g., from n-pentane) to afford colorless needles.[4][5] An 89% yield has been reported for this procedure.[5]
Reactivity Profile: The Dichotomy of Nucleophilic Aromatic Substitution (SNAr)
The synthetic power of this scaffold stems from the presence of two distinct leaving groups: the C4-Chloride and the C2-sulfur moiety. The oxidation state of the sulfur is critical. While the -SCH₃ group is not a good leaving group, the -SOCH₃ (sulfinyl) and especially the -SO₂CH₃ (sulfonyl) groups are excellent leaving groups, often more labile than chloride depending on the nucleophile.[6][7]
This creates a dichotomy in reactivity, allowing for selective functionalization at either the C2 or C4 position.
-
Reactions at C4: The C4-chloride is activated towards SNAr by the electron-withdrawing effects of the ring nitrogens and the C2-substituent. It readily reacts with various nucleophiles, including amines and alkoxides, and is amenable to palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura.[5]
-
Reactions at C2: The C2-methylsulfonyl group is a particularly effective leaving group. For the related 2-MeSO₂-4-chloropyrimidine, it has been shown that "hard" nucleophiles like alkoxides selectively displace the C2-sulfonyl group, while many nitrogen nucleophiles selectively displace the C4-chloride.[6] The sulfinyl group behaves similarly, though it is generally less reactive than the sulfone.
Caption: Regioselectivity of SNAr on the 2-sulfonyl-4-chloro-pyrimidine scaffold based on nucleophile type.
Applications in Drug Discovery and Development
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, found in numerous FDA-approved drugs for a wide range of diseases.[8] Its ability to form hydrogen bonds and serve as a bioisostere for phenyl rings makes it a valuable component in designing molecules with favorable pharmacokinetic properties.[8]
The 4-chloro-6-ethoxy-2-(methylsulfinyl/sulfonyl)pyrimidine framework is particularly valuable because it allows for controlled, sequential diversification:
-
C4 Modification: The C4-chloride can be displaced or used in cross-coupling reactions to introduce a variety of substituents, often to explore structure-activity relationships (SAR) for receptor binding.
-
C2 Modification: Subsequently, the C2-sulfonyl group can be displaced by another nucleophile, allowing the introduction of a second point of diversity. This strategy is employed in the synthesis of complex molecules, including potent dual endothelin receptor antagonists like Macitentan.[9][10]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, general precautions for related halogenated and sulfur-containing heterocyclic compounds should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.[11]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Use only in a well-ventilated area or a chemical fume hood.[11][12] Wash hands thoroughly after handling.[13]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[12]
-
First Aid: In case of contact, immediately flush skin or eyes with plenty of water. If inhaled, move to fresh air. If swallowed, seek medical attention.[13][14]
Conclusion
This compound is a valuable synthetic intermediate whose chemical identity is intrinsically linked to its thioether precursor and sulfone derivative. This guide has contextualized its properties and reactivity within this chemical family, highlighting its role as a multifunctional scaffold for organic synthesis. The predictable, yet dichotomous, reactivity at the C2 and C4 positions provides researchers and drug development professionals with a powerful tool for constructing complex molecular architectures with significant therapeutic potential. Understanding the causality behind its synthesis and selective reactivity is key to leveraging this scaffold for next-generation chemical entities.
References
- Sigma-Aldrich. (2025).
- Sigma-Aldrich. (2025).
-
Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [Link]
- TCI Chemicals. (2025).
- Fisher Scientific. (2013).
- TCI Chemicals. (2025).
- Echemi.
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
- Benchchem. (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- BLDpharm. 142596-33-6|4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.
- ChemWhat. 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
- Lu, Y., et al. (n.d.). Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. QM Magic Class.
- Wu, W. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.
- Arctom Scientific. CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.
- ChemicalBook. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR spectrum.
-
Tunoori, A. R., et al. (2013). Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. Synthesis, 45(13), 1764-1784. [Link]
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Kaur, R., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6656. [Link]
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An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2] The precise characterization of substituted pyrimidines is therefore a critical step in drug discovery and development. This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a multifunctionalized heterocyclic compound. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting a self-validating system of analysis. This document is intended for researchers, scientists, and drug development professionals who require a robust framework for characterizing complex small molecules.
Introduction: The Analytical Challenge
This compound presents a unique analytical puzzle. Its structure incorporates several key features: an electron-deficient aromatic pyrimidine ring, a reactive chloro leaving group, an ethoxy substituent, and a chiral sulfoxide moiety. The precise placement of these groups is not only vital for understanding its chemical reactivity but also for predicting its interaction with biological targets. An erroneous structural assignment could lead to misinterpreted structure-activity relationships (SAR) and wasted resources in downstream development.
The elucidation strategy must therefore be orthogonal, integrating data from multiple independent analytical techniques to build an unshakeable structural hypothesis. We will employ a logical progression from determining the molecular formula to mapping the atomic connectivity and confirming the presence of key functional groups.
Foundational Step: Synthesis and Purification
The journey of structural elucidation begins with the material itself. The most plausible synthetic route to the target compound involves the oxidation of its thioether precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
A known, mild-condition synthesis for this precursor involves the regioselective nucleophilic aromatic substitution of 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol.[3][4][5] The subsequent oxidation of the methylthio group to a methylsulfinyl group can be achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) under controlled temperature conditions to prevent over-oxidation to the sulfone.
Protocol: Sample Purification It is imperative that the sample be analytically pure. Impurities from the synthesis (e.g., unreacted starting material, the corresponding sulfone) can confound spectroscopic data.
-
Provisional Purification: Perform flash column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the more polar sulfoxide product from the less polar thioether starting material and any non-polar byproducts.
-
Final Purification: Recrystallize the isolated product from a suitable solvent system (e.g., ethanol/water or pentane) to obtain a crystalline solid.
-
Purity Confirmation: Assess purity using High-Performance Liquid Chromatography (HPLC) with UV detection.[6][7] The sample should exhibit a single major peak (>99% purity).
Technique 1: High-Resolution Mass Spectrometry (HRMS)
Causality: The first objective is to confirm the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of a unique molecular formula, which is the foundation of the entire elucidation process. The presence of chlorine provides a distinct isotopic signature that serves as an immediate validation checkpoint.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in an appropriate solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analysis Mode: Acquire the spectrum in positive ion mode. The pyrimidine nitrogens are sufficiently basic to be protonated, likely yielding an [M+H]⁺ ion.
-
Data Acquisition: Scan a mass range from m/z 50 to 500. Ensure the instrument is calibrated to achieve mass accuracy within 5 ppm.
Expected Data & Interpretation: The molecular formula is C₇H₉ClN₂O₂S.
| Parameter | Expected Value | Rationale |
| Calculated Exact Mass | 220.0128 | For the neutral molecule, C₇H₉³⁵ClN₂O₂S. |
| Expected [M+H]⁺ Ion | 221.0201 | Mass of the protonated molecule with the ³⁵Cl isotope. |
| Expected [M+2+H]⁺ Ion | 223.0171 | Mass of the protonated molecule with the ³⁷Cl isotope. |
| Isotopic Ratio | ~3:1 | The characteristic natural abundance ratio of ³⁵Cl to ³⁷Cl, providing strong evidence for the presence of one chlorine atom.[8] |
The observation of a pair of ions at m/z 221.0201 and 223.0171 in a roughly 3:1 ratio, with both masses matching the calculated values within 5 ppm, provides high confidence in the assigned molecular formula.
Technique 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: While MS gives the formula, NMR spectroscopy reveals the atomic connectivity—the molecular blueprint. A combination of 1D (¹H, ¹³C) and 2D (HSQC, HMBC) experiments is required to piece together the carbon-hydrogen framework and definitively place the substituents on the pyrimidine ring.[1]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[1]
-
¹H NMR: Acquire a standard proton spectrum. This will identify all unique proton environments, their integration (relative number of protons), and their coupling patterns (neighboring protons).
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlate each proton signal with the carbon signal to which it is directly attached.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Detect correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for establishing the overall connectivity of the molecule.
Predicted NMR Data (in CDCl₃, ~500 MHz) & Interpretation:
| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) | Key HMBC Correlations (Proton to Carbon) |
| H5 (Pyrimidine) | ~6.5 ppm (1H, s) | ~104 ppm | C4, C6 |
| -OCH₂CH₃ | ~4.5 ppm (2H, q, J=7.1 Hz) | ~64 ppm | C6, -OC H₂C H₃ |
| -OCH₂CH₃ | ~1.4 ppm (3H, t, J=7.1 Hz) | ~14 ppm | -OC H₂CH₃ |
| -S(O)CH₃ | ~3.0 ppm (3H, s) | ~38 ppm | C2 |
| C2 (Pyrimidine) | - | ~170 ppm | - |
| C4 (Pyrimidine) | - | ~161 ppm | - |
| C6 (Pyrimidine) | - | ~173 ppm | - |
Note: Chemical shifts are estimates based on related structures. The sulfoxide group is electron-withdrawing and will influence the shifts of adjacent nuclei.[3][9]
Structure Confirmation Logic:
-
The ¹H spectrum should show four distinct signals: a singlet for the lone pyrimidine proton, a quartet and a triplet for the ethoxy group, and a singlet for the methylsulfinyl group.
-
The ¹³C spectrum should show seven distinct signals, corresponding to all carbons in the molecule.
-
The critical HMBC correlations are:
-
A correlation from the pyrimidine proton (H5) to the carbon bearing the ethoxy group (C6) and the carbon bearing the chloro group (C4).
-
A correlation from the methylene protons (-OCH₂-) of the ethoxy group to the C6 carbon of the pyrimidine ring.
-
A correlation from the methyl protons (-S(O)CH₃) to the C2 carbon of the pyrimidine ring.
-
Structure [label=<

// Define node positions for labels H5 [pos="1.1,1.5!", label="H5"]; OCH2 [pos="3.5,0.8!", label="-OCH₂-"]; SOCH3 [pos="-0.8,0.8!", label="-S(O)CH₃"]; C2 [pos="0.2,1.2!"]; C4 [pos="2.0,1.2!"]; C6 [pos="2.0,-0.1!"];
// Draw correlation lines H5 -> C4 [label=" 2J", fontcolor="#EA4335"]; H5 -> C6 [label=" 2J", fontcolor="#EA4335"]; OCH2 -> C6 [label=" 3J", fontcolor="#EA4335"]; SOCH3 -> C2 [label=" 2J", fontcolor="#EA4335"]; } enddot Caption: Key HMBC correlations confirming connectivity.
Technique 3: Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR spectroscopy is a rapid and effective method for confirming the presence of specific functional groups by identifying their characteristic vibrational frequencies.[10][11] For this molecule, the most crucial task is to confirm the S=O bond of the sulfoxide, distinguishing it from the starting thioether and the over-oxidized sulfone.
Experimental Protocol:
-
Sample Preparation: Place a small amount of the purified crystalline solid directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.
Expected Data & Interpretation: The IR spectrum provides a molecular fingerprint.
| Vibrational Mode | Expected Frequency (cm⁻¹) | Significance |
| Aromatic C-H Stretch | 3100 - 3000 | Confirms the pyrimidine ring C-H bond. |
| Aliphatic C-H Stretch | 3000 - 2850 | Confirms methyl and ethoxy C-H bonds. |
| Aromatic C=N, C=C Stretch | 1600 - 1450 | Characteristic of the pyrimidine ring system.[10] |
| S=O Stretch (Sulfoxide) | 1070 - 1030 | Key diagnostic peak. Its presence confirms the oxidation of the thioether. A sulfone (SO₂) would show two bands (~1350-1300 and ~1160-1120 cm⁻¹).[12] |
| C-O Stretch | 1250 - 1050 | Confirms the ethoxy group. |
| C-Cl Stretch | 800 - 600 | Confirms the chloro substituent. |
The unambiguous observation of a strong absorption band around 1050 cm⁻¹ is definitive proof of the sulfoxide functional group.
Integrated Analysis: Achieving Structural Certainty
No single technique provides the complete picture. The power of this approach lies in the convergence of data from all three orthogonal methods.
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// Nodes StartNode; MS [label="HRMS", TechniqueNode]; NMR [label="NMR Suite\n(¹H, ¹³C, HMBC)", TechniqueNode]; IR [label="FTIR", TechniqueNode]; MS_Data [label="Molecular Formula:\nC₇H₉ClN₂O₂S\n(from exact mass & Cl isotope pattern)", DataNode]; NMR_Data [label="Connectivity Map:\n- Substituents at C2, C4, C6\n- Confirmed C-H framework", DataNode]; IR_Data [label="Functional Groups:\n- Confirmed S=O stretch\n- Confirmed C-O, C-Cl", DataNode]; ConclusionNode;
// Edges StartNode -> {MS, NMR, IR} [style=bold]; MS -> MS_Data; NMR -> NMR_Data; IR -> IR_Data; {MS_Data, NMR_Data, IR_Data} -> ConclusionNode [style=bold, color="#34A853"]; } enddot Caption: The integrated workflow for structure elucidation.
This self-validating system works as follows:
-
HRMS provides the elemental formula (C₇H₉ClN₂O₂S).
-
FTIR confirms the presence of the key sulfoxide (S=O) functional group, consistent with the formula.
-
NMR takes the atoms from the formula and the functional groups from the IR and assembles them into a unique, unambiguous structure, with every atom accounted for and every connection confirmed by HMBC correlations.
The convergence of these independent lines of evidence allows for the confident and authoritative assignment of the structure as this compound.
References
-
Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5. Available From: [Link]
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Anonymous. (n.d.). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals - Research and Reviews. Available From: [Link]
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Anonymous. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. International Journal of Recent Scientific Research, 11(11), 40105-40110. Available From: [Link]
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Anonymous. (n.d.). Pharmaceutical Impurity Analysis Overview. Chemass. Available From: [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. Available From: [Link]
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Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. Available From: [Link]
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Ermer, J., & Miller, J. H. M. (2016). Analytical advances in pharmaceutical impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 130, 2-17. Available From: [Link]
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351–367. Available From: [Link]
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Reva, I., Lapinski, L., & Fausto, R. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon. Journal of Molecular Structure, 786(1), 13-23. Available From: [Link]
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Anonymous. (n.d.). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available From: [Link]
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Castrovilli, M. C., Bolognesi, P., Cartoni, A., Catone, D., O'Keeffe, P., Casavola, A. R., Turchini, S., Zema, N., & Avaldi, L. (2014). Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. Journal of the American Society for Mass Spectrometry, 25(3), 351-367. Available From: [Link]
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Anonymous. (n.d.). FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available From: [Link]
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Anonymous. (n.d.). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. ResearchGate. Available From: [Link]
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Nicolas, C., et al. (2020). X-ray absorption spectroscopy of organic sulfoxides. Dalton Transactions, 49(31), 10731-10739. Available From: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available From: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available From: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available From: [Link]
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Khmel'nitskii, R. A., Klyuev, N. A., & Kunts, E. I. (1971). Mass spectrometry of halogen-containing organic compounds. Russian Chemical Reviews, 40(3), 266-278. Available From: [Link]
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Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. University of Wisconsin. Available From: [Link]
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Spectroscopic Characterization of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Technical Guide for Drug Development Professionals
This guide provides an in-depth analysis of the spectroscopic properties of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of such molecules is paramount for understanding their reactivity, purity, and potential interactions with biological targets. This document synthesizes established spectroscopic principles with data from closely related analogues to present a comprehensive characterization, offering field-proven insights for researchers and scientists.
Foundational Structure and Analytical Workflow
The analytical journey for characterizing a novel or modified compound like this compound involves a multi-technique approach to unambiguously determine its structure. The workflow is designed to provide orthogonal information, where each technique validates the others.
Caption: General workflow for synthesis and spectroscopic validation.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound, offering the most direct confirmation of successful synthesis. The fragmentation patterns can also yield valuable structural information.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the purified compound (approx. 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Instrumentation: Utilize an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or quadrupole mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Data Interpretation: Identify the peak corresponding to the calculated molecular weight of the target compound.
Analysis and Expected Data:
The molecular formula for this compound is C₇H₉ClN₂O₂S. The expected monoisotopic mass is approximately 220.01 g/mol . In ESI-MS, the primary ion observed would be the [M+H]⁺ adduct at m/z 221.02. The presence of chlorine would also result in a characteristic M+2 isotopic peak (at m/z 223.02) with an intensity of about one-third of the main peak, confirming the presence of a single chlorine atom.
| Feature | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | This compound (Predicted) |
| Molecular Formula | C₇H₉ClN₂OS | C₇H₉ClN₂O₂S |
| Molecular Weight | 204.68 g/mol | 220.68 g/mol |
| Expected [M+H]⁺ (m/z) | 205.02 | 221.02 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H and ¹³C{¹H} spectra. Additional experiments like DEPT-135 can be used to differentiate between CH, CH₂, and CH₃ carbons.
-
Referencing: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity.
Analysis and Expected Data:
The known ¹H NMR data for the sulfide analogue, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, in CDCl₃ shows a singlet for the aromatic proton at 6.37 ppm, a quartet for the OCH₂ protons at 4.41 ppm, a singlet for the SCH₃ protons at 2.52 ppm, and a triplet for the OCH₂CH₃ protons at 1.37 ppm.[2]
For the target sulfoxide, the primary change will be observed in the chemical shift of the methyl protons directly attached to the sulfur. The electron-withdrawing nature of the sulfoxide group will deshield these protons, causing a downfield shift.
| Proton Assignment | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, ppm)[2] | This compound (Predicted, ppm) | Multiplicity | Integration |
| Ar-H (H5) | 6.37 | ~6.4 - 6.6 | s | 1H |
| O-CH₂ -CH₃ | 4.41 | ~4.4 - 4.5 | q | 2H |
| S-CH₃ | 2.52 | ~2.7 - 2.9 | s | 3H |
| O-CH₂-CH₃ | 1.37 | ~1.3 - 1.4 | t | 3H |
s = singlet, t = triplet, q = quartet
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the carbon framework of the molecule.
Analysis and Expected Data:
The reported ¹³C NMR data for the sulfide analogue shows signals at 172.7, 169.4, 160.2, 102.4, 63.3, and 14.2 ppm.[2] The oxidation of the sulfur atom will induce a downfield shift on the adjacent methyl carbon and potentially on the C2 carbon of the pyrimidine ring due to the inductive effect of the sulfoxide group.
| Carbon Assignment | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, ppm)[2] | This compound (Predicted, ppm) |
| C4/C6 | 172.7 | ~172-173 |
| C2 | 169.4 | ~170-172 |
| C4/C6 | 160.2 | ~160-161 |
| C5 | 102.4 | ~102-104 |
| O-C H₂-CH₃ | 63.3 | ~63-64 |
| S-C H₃ | 14.2 | ~40-45 |
| O-CH₂-C H₃ | 14.2 | ~14-15 |
Note: The original assignment of 14.2 ppm likely corresponds to both the S-CH₃ and O-CH₂-CH₃ carbons overlapping. In the sulfoxide, the S-CH₃ carbon will be significantly shifted downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (if liquid) or as a solid mixed with KBr to form a pellet. Attenuated Total Reflectance (ATR) is a common, modern alternative requiring minimal sample preparation.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan the mid-infrared region (4000-400 cm⁻¹).
Analysis and Expected Data:
The IR spectrum of the sulfide analogue shows characteristic peaks for alkyl C-H stretching (~2980 cm⁻¹) and aryl C-H stretching (~3000 cm⁻¹).[2] The most significant change upon oxidation to the sulfoxide will be the appearance of a strong absorption band corresponding to the S=O stretch. This band is typically found in the region of 1030-1070 cm⁻¹.
| Vibrational Mode | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed, cm⁻¹)[2] | This compound (Predicted, cm⁻¹) | Intensity |
| Aryl C-H stretch | ~3007 | ~3000 | Weak-Medium |
| Alkyl C-H stretch | 2849-2982 | 2850-3000 | Medium |
| C=N, C=C stretch | Not specified | ~1550-1600 | Medium-Strong |
| S=O stretch | Absent | ~1030-1070 | Strong |
| C-O stretch | Not specified | ~1200-1250 | Strong |
| C-Cl stretch | Not specified | ~700-800 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, which is related to the extent of conjugation.
Experimental Protocol for UV-Vis Spectroscopy:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or DCM).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan a wavelength range from approximately 200 to 400 nm.
Analysis and Expected Data:
For the related sulfide compound, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, UV absorption maxima are observed at 255 nm and 276 nm in DCM.[2] The pyrimidine ring is the primary chromophore. The introduction of the sulfoxide group, being more polar and having non-bonding electrons on the oxygen, may cause a slight shift in the absorption maxima (a solvatochromic effect) but is not expected to drastically alter the overall profile.
| Parameter | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Observed)[2] | This compound (Predicted) |
| λmax 1 | 255 nm | ~250-260 nm |
| λmax 2 | 276 nm | ~270-280 nm |
Conclusion
The spectroscopic characterization of this compound can be confidently predicted based on the established data of its sulfide precursor and fundamental spectroscopic principles. The key analytical signatures for confirming the successful oxidation are a downfield shift of the S-CH₃ protons and carbon in NMR spectra, and the appearance of a strong S=O stretching band around 1050 cm⁻¹ in the IR spectrum. This comprehensive, multi-technique approach ensures the structural integrity and purity of the target compound, a critical step in the drug discovery and development pipeline.
References
- BenchChem. A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines.
- ResearchGate. Spectral Characterizations of Synthesized Pyrimidine Derivatives.
- Semantic Scholar. NMR spectra of pyrimidines.
- NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects.
- ResearchGate. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- MDPI. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
Sources
4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine CAS number 142596-33-6
An In-Depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Key Intermediate in Pharmaceutical Synthesis
Executive Summary
This document provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. While the compound itself is not a therapeutic agent, it serves as a critical, multi-functionalized building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its primary and most notable application is as a key intermediate in the manufacturing of Ticagrelor, a potent and widely used anti-platelet drug.[1][2] This guide will elucidate the chemical properties, synthesis, reactivity, and analytical characterization of this pyrimidine derivative. We will explore the causality behind the synthetic strategies employed and place the compound's utility within the broader context of drug development, specifically targeting the P2Y12 receptor pathway.[2][3]
Chemical Identity and Physicochemical Properties
This compound is a derivative of pyrimidine, a foundational scaffold in numerous biologically active molecules.[4] Its structure is characterized by an ethoxy group at the 6-position, a chloro group at the 4-position, and a methylsulfinyl group at the 2-position. These substituents create a unique electronic and steric profile that dictates its reactivity and utility as a synthetic intermediate.
A point of clarification is necessary regarding the Chemical Abstracts Service (CAS) number. The CAS number 142596-33-6 is frequently associated with the methylsulfonyl (-SO₂CH₃) analog, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.[5] The target of this guide, the methylsulfinyl (-SOCH₃) derivative, has a distinct CAS number, 1289386-28-2 .[6] The sulfinyl compound is the direct precursor to the sulfonyl compound via oxidation. This guide focuses on the sulfinyl derivative but acknowledges this common ambiguity.
Caption: 2D structure of this compound.
Table 1: Physicochemical and Identification Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | [6] |
| CAS Number | 1289386-28-2 | [6] |
| Molecular Formula | C₇H₉ClN₂O₂S | [6] |
| Molecular Weight | 220.67 g/mol | [6] |
| Related CAS (Sulfone) | 142596-33-6 | [5] |
| Canonical SMILES | CCOC1=CC(=NC(=N1)S(=O)C)Cl | N/A |
| Physical Form | Solid (predicted) | N/A |
The Synthetic Landscape: From Precursors to a Versatile Scaffold
The synthesis of this pyrimidine derivative is a multi-step process that begins with more common starting materials. The rationale behind this pathway is to strategically introduce functional groups that allow for controlled, regioselective reactions. The most common route involves the modification of 4,6-dichloro-2-(methylthio)pyrimidine.
Caption: Synthetic workflow for this compound.
Experimental Protocol: Synthesis
Part A: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Precursor)
This step is a classic example of nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic ring. The two chlorine atoms on the starting material are activating groups, but the substitution occurs regioselectively.
-
Rationale: The reaction is performed under mild conditions (room temperature in ethanol) to favor mono-substitution over di-substitution.[4] Using sodium ethoxide in ethanol provides both the nucleophile and a non-toxic solvent.[4] The substitution occurs preferentially at the C6 position.
-
Methodology: [4]
-
Prepare a fresh solution of sodium ethoxide (EtONa) (1.1 equivalents) in absolute ethanol.
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in absolute ethanol, add the EtONa solution dropwise at approximately 20°C.
-
Protect the reaction mixture from atmospheric moisture using a drying tube (e.g., CaCl₂) and continue stirring at this temperature.
-
Monitor the reaction for the complete consumption of the starting material using Thin-Layer Chromatography (TLC) (typically 2 hours).
-
Upon completion, add dichloromethane (DCM) to the mixture, followed by a saturated aqueous solution of NaHCO₃ to quench the reaction and neutralize any excess base.
-
Extract the aqueous phase with DCM. Combine the organic phases, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the product.
-
The crude product can be purified by recrystallization from n-pentane to yield colorless needles.[4]
-
Part B: Oxidation to this compound
The thioether group is selectively oxidized to a sulfoxide. This transformation is critical as the resulting electron-withdrawing sulfinyl group further activates the C4-chloro position for subsequent substitution reactions.
-
Rationale: Mild oxidizing agents such as meta-chloroperoxybenzoic acid (m-CPBA) are commonly used for this conversion because they are effective at low temperatures and allow for controlled oxidation to the sulfoxide without significant over-oxidation to the sulfone. The stoichiometry (typically ~1.1 equivalents of the oxidant) is key to achieving this selectivity.
-
Methodology (Generalized):
-
Dissolve the precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, in a suitable chlorinated solvent like dichloromethane (DCM) in a flask equipped with a magnetic stirrer.
-
Cool the solution to 0°C using an ice bath.
-
In a separate vessel, dissolve m-CPBA (approx. 1.1 equivalents) in DCM.
-
Add the m-CPBA solution dropwise to the cooled pyrimidine solution over 30-60 minutes.
-
Allow the reaction to stir at 0°C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to destroy excess peroxide, followed by sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct.
-
Separate the organic layer, wash it with brine, dry it over anhydrous MgSO₄, and concentrate it under vacuum to obtain the crude this compound.
-
Purify the product using column chromatography if necessary.
-
Application in the Synthesis of Ticagrelor
The primary value of this compound lies in its role as a key building block for Ticagrelor. Ticagrelor is a selective P2Y12 receptor antagonist used to prevent thrombotic events in patients with acute coronary syndrome.[2][7] The pyrimidine core of the intermediate becomes the central triazolopyrimidine core of the final drug.
In the synthetic route to Ticagrelor, the pyrimidine intermediate undergoes a series of transformations where the chloro and ethoxy/sulfinyl groups are displaced or modified to build the final, complex API structure.[1][8]
Caption: Role of the pyrimidine intermediate in the synthesis of Ticagrelor.
Biological Context: The P2Y12 Signaling Pathway
While the intermediate itself is not biologically active, its end-product, Ticagrelor, exerts its therapeutic effect by inhibiting the P2Y12 receptor on platelets. Understanding this pathway is crucial for drug development professionals.
Adenosine diphosphate (ADP) released at sites of vascular injury binds to two purinergic receptors on platelets: P2Y1 and P2Y12. The P2Y12 receptor is a G protein-coupled receptor (GPCR) that, upon activation by ADP, inhibits adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces the phosphorylation of vasodilator-stimulated phosphoprotein (VASP). De-phosphorylated VASP no longer inhibits the activation of the GPIIb/IIIa receptor, leading to its conformational change, platelet aggregation, and thrombus formation. Ticagrelor reversibly binds to the P2Y12 receptor, preventing this signaling cascade and thus inhibiting platelet aggregation.[2]
Caption: Simplified P2Y12 receptor pathway inhibited by Ticagrelor.
Analytical and Spectroscopic Data
Detailed analytical data for the title sulfinyl compound is not widely published. However, the data for its immediate precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, serves as an excellent reference point for characterization.
Table 2: Analytical Data for 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
| Analysis Method | Result | Source |
| Melting Point | 59–60 °C | [4] |
| TLC Rf | 0.16 (n-hexane/DCM, 90:10) | [4] |
| ¹H-NMR (500 MHz, CDCl₃) | δ (ppm): 6.37 (1H, s, Ar-H), 4.41 (2H, q, J=7.1 Hz, OCH₂), 2.52 (3H, s, SCH₃), 1.37 (3H, t, J=7.1 Hz, CH₃) | [9] |
| ¹³C-NMR (125 MHz, CDCl₃) | δ (ppm): 172.7, 169.4, 160.2, 102.4, 63.3, 14.3, 14.1 | [9] |
| IR (ν/cm⁻¹) | 3007 (aryl C-H), 2982, 2934 (alkyl C-H), 1570, 1533, 1408, 1342, 1277, 1234, 1105, 1045, 989, 814 | [9] |
Safety and Handling
-
GHS Hazard Statements (Predicted): H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[5]
-
Precautionary Measures: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a quintessential example of a modern synthetic intermediate whose value is defined by its strategic functionality. Its carefully orchestrated arrangement of chloro, ethoxy, and methylsulfinyl groups on a pyrimidine core provides medicinal chemists with a versatile platform for constructing complex molecular architectures. Its central role in the industrial synthesis of Ticagrelor underscores its importance in the production of life-saving medicines. This guide has provided a technical framework for understanding its synthesis, reactivity, and ultimate application, bridging the gap between fundamental organic chemistry and pharmaceutical development.
References
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Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2020). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. Scientific Reports. Available at: [Link]
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Eureka | Patsnap. (n.d.). Synthesis method of ticagrelor intermediate. Available at: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]
- Google Patents. (n.d.). US9359366B2 - Intermediate of Ticagrelor and preparation method therefor, and....
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Journal of Chemical and Pharmaceutical Research. (n.d.). Novel synthesis of Ticagrelor, an ant. Available at: [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Available at: [Link]
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ChemWhat. (n.d.). 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2. Available at: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
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ResearchGate. (2016). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]
- Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry. Available at: https://pubs.acs.org/doi/10.1021/jm3009103
-
PubChem. (n.d.). 4-Chloro-6-methanesulfonylpyrimidine. Available at: [Link]
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ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
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PubChem. (n.d.). 4-Chloro-2-ethoxy-6-methylpyridine. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]
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Arctom. (n.d.). CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine. Available at: [Link]
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ACS Publications. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]
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ChemSrc. (n.d.). 3-Chloro-5-ethoxy-4-hydroxybenzaldehyde (CAS 70842-33-0). Available at: [Link]
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The Fulcrum of Innovation: A Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine in Modern Medicinal Chemistry
Foreword: The Unseen Architect in Drug Discovery
In the intricate tapestry of medicinal chemistry, certain molecules, while not active pharmaceutical ingredients themselves, serve as pivotal platforms for innovation. They are the unsung heroes, the versatile scaffolds upon which potent and selective therapeutics are built. 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is one such molecule. This guide eschews a conventional linear narrative, instead opting for a modular, application-centric exploration of this compound's significance. We will delve into its strategic synthesis, dissect the nuanced reactivity that makes it a prized intermediate, and illuminate its role in the construction of complex, biologically active agents. This document is intended for the discerning researcher and drug development professional, providing not just protocols, but the strategic rationale behind them.
I. Strategic Synthesis: From Commodity Chemicals to a High-Value Intermediate
The journey to this compound is a multi-step process that begins with readily available precursors. The true value of this synthetic pathway lies in its efficiency and the strategic introduction of functional groups that will later dictate the molecule's utility.
Genesis of the Scaffold: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
The immediate precursor to our target compound is 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Its synthesis is a prime example of regioselective nucleophilic aromatic substitution (SNAr) on a di-chlorinated pyrimidine ring.[1]
The starting material, 4,6-dichloro-2-(methylthio)pyrimidine, presents two reactive chloro-substituents. The C4 and C6 positions on the pyrimidine ring are electronically deficient and thus susceptible to nucleophilic attack. The choice of a mild nucleophile and controlled reaction conditions allows for the selective displacement of just one chlorine atom.
Experimental Protocol: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine [1]
-
Materials:
-
4,6-dichloro-2-(methylthio)pyrimidine
-
Ethanol (absolute)
-
Sodium metal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
A solution of sodium ethoxide is freshly prepared by carefully dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically standardized to 1 M.
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in ethanol at approximately 20°C, a stoichiometric amount (1.0 to 1.1 equivalents) of the freshly prepared sodium ethoxide solution is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC) until complete consumption of the starting material is observed (typically 2-4 hours).
-
Upon completion, the reaction mixture is diluted with dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an additional portion of dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization (e.g., from n-pentane at low temperature) to yield 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine as a crystalline solid.
-
This regioselective monosubstitution is a critical step, as it installs the stable ethoxy group while leaving a reactive chlorine at the C4 position for subsequent diversification and a methylthio group at C2, poised for oxidation.
Activation Step: Oxidation to the Sulfoxide
The transformation of the electron-donating methylthio group into an electron-withdrawing methylsulfinyl group is the key activation step. This oxidation dramatically alters the electronic properties of the pyrimidine ring, priming the C2 position for nucleophilic attack. While the corresponding sulfone is more commonly cited in the literature for its exceptional leaving group ability, the sulfoxide represents a state of intermediate reactivity that can be advantageous in certain synthetic strategies.
Selective oxidation of a sulfide to a sulfoxide without over-oxidation to the sulfone requires careful choice of oxidant and reaction conditions.
Experimental Protocol: Selective Oxidation to this compound (Proposed)
-
Materials:
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
-
Dichloromethane (DCM) or other suitable solvent
-
meta-Chloroperoxybenzoic acid (m-CPBA) or other controlled oxidizing agent (e.g., hydrogen peroxide in acetic acid)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine in dichloromethane and cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1.0 to 1.1 equivalents of m-CPBA in DCM.
-
Add the m-CPBA solution dropwise to the stirred, cooled solution of the sulfide. The reaction is typically rapid.
-
Monitor the reaction closely by TLC to ensure complete consumption of the starting material and minimize the formation of the sulfone byproduct.
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by column chromatography on silica gel.
-
This oxidation is the lynchpin of the molecule's utility. The resulting sulfoxide group is a far better leaving group than the sulfide, paving the way for the introduction of a wide array of nucleophiles at the C2 position.
II. The Chemistry of Activation: The Sulfoxide as a Superior Leaving Group
The true power of this compound in medicinal chemistry lies in the enhanced reactivity it confers upon the C2 position of the pyrimidine ring. This section will explore the mechanistic underpinnings of this activation and its practical implications.
Mechanistic Insights: SNAr at the C2 Position
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution. However, the reactivity of different positions on the ring is not uniform. The presence of a methylsulfinyl group at C2 makes this position highly electrophilic and susceptible to attack by nucleophiles.
The reaction proceeds via a classic SNAr mechanism, involving the formation of a stabilized Meisenheimer intermediate. The electron-withdrawing nature of the sulfoxide group, combined with the ring nitrogens, effectively delocalizes the negative charge of this intermediate, lowering the activation energy for the reaction.
Caption: Generalized SNAr at the C2 position of the activated pyrimidine.
The methylsulfinyl group is a significantly better leaving group than a chloro or methylthio group at the same position.[2][3] This enhanced reactivity is crucial, as it allows for the introduction of nucleophiles under milder conditions and in higher yields than would be possible with less activated pyrimidines. This is particularly important when working with complex or sensitive nucleophiles, which are common in the later stages of drug synthesis.
A Comparative Analysis of Reactivity
To fully appreciate the utility of the sulfoxide, it is instructive to compare its reactivity to that of related pyrimidine derivatives.
| Leaving Group at C2 | Relative Reactivity | Rationale |
| -SMe (Methylthio) | Low | Poor leaving group ability; electron-donating character. |
| -Cl (Chloro) | Moderate | Good leaving group, but less activating than sulfoxide/sulfone. |
| -S(O)Me (Methylsulfinyl) | High | Good leaving group; strong inductive electron withdrawal. |
| -SO₂Me (Methylsulfonyl) | Very High | Excellent leaving group; powerful electron withdrawal.[4][5] |
This tunable reactivity allows a medicinal chemist to select the appropriate intermediate for a given synthetic challenge. While the sulfone is often the most reactive, the sulfoxide can offer a balance of reactivity and stability, potentially avoiding side reactions that might occur with the more aggressive sulfone.
III. Applications in Drug Discovery: Building the Next Generation of Therapeutics
The activated C2 position of this compound and its sulfone analogue makes it a cornerstone intermediate in the synthesis of a variety of therapeutic agents, most notably in the realm of kinase inhibitors.
Case Study: The Synthesis of Pyrimidine-Based Kinase Inhibitors
Protein kinases are a major class of drug targets, particularly in oncology. Many potent and selective kinase inhibitors feature a 2-aminopyrimidine core, which serves as a hinge-binding motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
The synthesis of these 2-aminopyrimidines often relies on the displacement of a leaving group at the C2 position by a primary or secondary amine. The high reactivity of the 2-methylsulfinyl or 2-methylsulfonyl group is ideally suited for this transformation.
Caption: Synthetic workflow for a generic kinase inhibitor.
This two-step functionalization strategy, where the C2 position is first addressed followed by modification at the C4 position, is a powerful approach to building molecular diversity. For example, a library of potential kinase inhibitors can be rapidly synthesized by reacting the 2-amino intermediate with a variety of boronic acids (in a Suzuki coupling) or other nucleophiles.[6]
While a specific, marketed drug that uses this compound as a direct intermediate is not prominently featured in publicly accessible literature, the synthetic strategies employed for numerous pyrimidine-based kinase inhibitors, such as certain Aurora kinase inhibitors, rely on the displacement of a 2-methylsulfonyl group from a similar pyrimidine core.[6][7] The underlying chemical principle is identical, and the sulfoxide serves as a closely related, highly effective precursor for such transformations.
IV. Conclusion: A Versatile Tool for the Medicinal Chemist's Arsenal
This compound is more than just a chemical intermediate; it is an embodiment of strategic design in medicinal chemistry. Its synthesis is a lesson in regioselectivity, and its reactivity profile offers a tunable platform for the construction of complex molecular architectures. The activation provided by the sulfoxide group, transforming the C2 position into a locus of reactivity, is the key to its utility.
As the quest for more selective and potent therapeutics continues, the demand for versatile and strategically functionalized scaffolds will only grow. This compound, and its close analogue the sulfone, are poised to remain critical tools for researchers and drug development professionals, enabling the rapid and efficient synthesis of the next generation of innovative medicines.
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Bauer, S., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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Wilke, J., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Pichon, M., et al. (2021). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]
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Baud, M. G., et al. (2023). 2-Sulfonylpyrimidines: Reactivity Adjustable Agents for Cysteine Arylation. ChemRxiv. Available at: [Link]
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Bauer, S., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available at: [Link]
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Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry. Available at: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]
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Roskoski, R., Jr. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Available at: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
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Chakravarthy, R. D., et al. (2014). Selective oxidation of sulfides to sulfoxides a. ResearchGate. Available at: [Link]
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Chemistry Stack Exchange. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Retrieved from [Link]
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Xu, X., et al. (2021). Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzenesulfonimide. Organic & Biomolecular Chemistry. Available at: [Link]
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Freeman, F., & Saedi, F. (2008). Electrochemical Oxidation of 2-pyrimidinethiols and Theoretical Study of Their Dimers, Disulfides, Sulfenyl Radicals, and Tautomers. The Journal of Physical Chemistry A. Available at: [Link]
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Budesinsky, Z., et al. (1968). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic. Available at: [Link]
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Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry. Available at: [Link]
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Lin, Y.-L., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed. Available at: [Link]
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Reactivity of sulfinylpyrimidine compounds in organic synthesis
An In-depth Technical Guide to the Reactivity of Sulfinylpyrimidine Compounds in Organic Synthesis
Foreword: The Rise of a Privileged Scaffold
In the landscape of modern synthetic and medicinal chemistry, the pyrimidine core stands as a cornerstone, embedded in the structure of countless pharmaceuticals and biologically active molecules.[1][2] The strategic functionalization of this heterocycle is paramount to modulating its properties and unlocking new therapeutic potential. Among the diverse activating groups employed, the sulfinyl (R-S(O)-) and, more commonly, the related sulfonyl (R-SO₂-) moieties have emerged as exceptionally versatile and potent tools. Their profound electron-withdrawing nature fundamentally alters the electronic landscape of the pyrimidine ring, transforming it into a highly reactive electrophilic partner for a suite of powerful transformations.
This guide provides an in-depth exploration of the reactivity of sulfinyl- and sulfonyl-activated pyrimidines. We will move beyond a simple catalog of reactions to dissect the underlying principles that govern their behavior. By understanding the causality behind their reactivity—from the stabilization of key intermediates to the role of catalysis—researchers can harness these compounds with greater precision and creativity in their synthetic endeavors, particularly in the realms of drug discovery and chemical biology.
Nucleophilic Aromatic Substitution (SNAr): The Preeminent Reaction Pathway
The most significant and widely exploited reactivity mode of 2-sulfonylpyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. The combination of the electron-deficient pyrimidine ring and the potent sulfonyl activating group creates a powerful electrophilic system.
Mechanistic Underpinnings: A Two-Step Dance
The SNAr reaction of a 2-sulfonylpyrimidine proceeds via a well-established two-step addition-elimination mechanism.[3][4] The reaction is initiated by the attack of a nucleophile at the C-2 position of the pyrimidine ring, which is highly activated towards such an attack. This step temporarily disrupts the ring's aromaticity to form a high-energy, negatively charged intermediate known as a Meisenheimer-Jackson complex.[3][5]
The stability of this intermediate is the linchpin of the entire process and is the rate-determining step of the reaction.[5][6] The negative charge is delocalized and stabilized by several factors:
-
Ring Nitrogens: The two nitrogen atoms of the pyrimidine ring are highly electronegative and effectively stabilize the negative charge through resonance, particularly when the attack is at the C-2 or C-4 positions.[6]
-
The Sulfonyl Group: As a powerful electron-withdrawing group, the sulfonyl moiety further stabilizes the anionic intermediate through induction.
-
Ring Substituents: Additional electron-withdrawing groups (EWGs) on the pyrimidine ring, especially at the C-5 position, can dramatically enhance the stability of the Meisenheimer complex, thereby accelerating the reaction rate.[5][7]
In the second, typically faster step, aromaticity is restored by the expulsion of the leaving group. The sulfinate anion (R-SO₂⁻) is an excellent leaving group, making this elimination step highly favorable.[8]
Caption: Figure 1: S-N-Ar Mechanism on a 2-Sulfonylpyrimidine.
Structure-Reactivity Relationships (SAR): Tuning Reactivity over 9 Orders of Magnitude
A key advantage of 2-sulfonylpyrimidines is the ability to predictably tune their reactivity by modifying the substituents on the pyrimidine ring. This allows for the precise design of reagents for specific applications, from rapid bioconjugation to slower, more controlled reactions.
Comprehensive studies have demonstrated that the reaction rates can be modulated over nine orders of magnitude.[5] The most profound effects are observed with substituents at the 5-position of the pyrimidine ring.[7]
-
Electron-Withdrawing Groups (EWGs): Strong mesomeric (-M) and inductive (-I) withdrawing groups like -NO₂, -COOMe, and -CF₃ drastically increase the reaction rate by stabilizing the anionic Meisenheimer intermediate. The 5-COOMe derivative, for instance, was found to be over 800,000 times more reactive than the unsubstituted parent compound.[7]
-
Electron-Donating Groups (EDGs): Conversely, EDGs such as -NH₂ and -OMe slow down the reaction by destabilizing the intermediate.
This fine-tuning is critical in drug development, especially for covalent inhibitors, where a balance must be struck between target reactivity and off-target selectivity.[8]
| Substituent (at C-5) | Relative Reactivity (k/k_H) | Classification | Rationale |
| -H | 1 | Reference | Baseline reactivity. |
| -COOMe | ~825,000 | Strong Activator | Strong -M effect stabilizes the Meisenheimer complex.[7] |
| -NO₂ | ~1,000,000+ | Strong Activator | Very strong -M and -I effects provide maximum stabilization.[7] |
| -CF₃ | ~3,000 | Activator | Strong -I effect stabilizes the negative charge.[7] |
| -Cl | ~100 | Weak Activator | -I effect outweighs the +M effect. |
| -OMe | ~0.1 | Deactivator | +M effect destabilizes the anionic intermediate.[5] |
| -NH₂ | ~0.01 | Strong Deactivator | Strong +M effect significantly destabilizes the intermediate.[5] |
Table 1: Influence of C-5 substituents on the SNAr reactivity of 2-sulfonylpyrimidines with thiol nucleophiles. Data synthesized from trends reported in the literature.[5][7]
Application Spotlight: Covalent Bioconjugation
The predictable and rapid reactivity of 2-sulfonylpyrimidines with soft nucleophiles makes them ideal "warheads" for the chemoselective labeling of proteins. Specifically, they react efficiently with the thiol side chain of cysteine residues under physiological conditions (neutral pH, aqueous solution) to form stable thioether linkages.[5][7] This has been successfully applied to the development of covalent inhibitors for enzymes like WRN helicase and Sortase A, where a cysteine residue in or near the active site is targeted.[8][9] The reaction is highly selective for cysteine over other nucleophilic residues like lysine or serine, highlighting the biocompatibility of this chemistry.[5]
Experimental Protocol: S-Arylation of a Thiol
This protocol describes a general procedure for the SNAr reaction between a 2-sulfonylpyrimidine and a thiol-containing compound, representative of a cysteine bioconjugation experiment.
-
Reagent Preparation:
-
Prepare a stock solution of the 2-sulfonylpyrimidine derivative (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the thiol (e.g., N-acetylcysteine or a peptide) (e.g., 100 mM in a buffered aqueous solution, such as phosphate-buffered saline (PBS) at pH 7.4).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the aqueous buffer to achieve the final desired volume.
-
Add the thiol stock solution to a final concentration of 1 mM.
-
Initiate the reaction by adding the 2-sulfonylpyrimidine stock solution to a final concentration of 1.1 mM (1.1 equivalents).
-
-
Reaction Conditions:
-
Incubate the reaction mixture at room temperature (or 37°C to mimic physiological conditions) with gentle agitation.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by taking aliquots at various time points (e.g., 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquot by adding an excess of a suitable acid (e.g., 1% formic acid).
-
Analyze the samples by LC-MS to observe the consumption of the starting materials and the formation of the desired thioether product. Confirm the product by its expected mass-to-charge ratio.[8][9]
-
Desulfinative Cross-Coupling: A Modern Approach to C-C Bonds
While SNAr reactions showcase the electrophilic nature of the pyrimidine C-2 position, pyrimidine-2-sulfinates can be ingeniously employed as nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions. This strategy provides a powerful alternative to the often problematic use of pyridine- and pyrimidine-2-boronic acids.
The Challenge with Heterocyclic Boronates
The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation in the pharmaceutical industry.[10][11] However, its application to 2-substituted pyridines and pyrimidines is frequently hampered by the poor stability and low reaction efficiency of the required 2-heteroaryl boronate reagents.[11][12] These compounds are prone to protodeboronation and can be difficult to prepare and handle.
Pyrimidine Sulfinates as Superior Surrogates
Researchers have demonstrated that stable, solid pyrimidine-2-sulfinates can effectively replace their boronate counterparts in a palladium-catalyzed "desulfinative" cross-coupling process.[10][13] In this reaction, the sulfinate group is extruded as SO₂ during the catalytic cycle, leading to the formation of a new C-C bond between the pyrimidine ring and an aryl or heteroaryl halide.
The advantages of this approach are significant:
-
Reagent Stability: Pyrimidine sulfinates are typically bench-stable, solid reagents, facilitating easier handling and storage.[10]
-
Broad Scope: The methodology is effective with a wide range of aryl and heteroaryl bromides and chlorides.[10]
-
Functional Group Tolerance: The reaction tolerates various functional groups, including ketones and esters.[13]
Caption: Figure 2: Pd-Catalyzed Desulfinative Cross-Coupling.
Experimental Protocol: Palladium-Catalyzed Desulfinative Coupling
This protocol is adapted from methodologies developed for pyridine sulfinates, which are directly applicable to their pyrimidine analogs.[12]
-
Reaction Setup:
-
To an oven-dried vial equipped with a magnetic stir bar, add the pyrimidine-2-sulfinate salt (1.2 equivalents), the aryl halide (Ar-X, 1.0 equivalent), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a phosphine ligand (e.g., SPhos, 4-10 mol%).
-
Add a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).
-
-
Solvent and Degassing:
-
Seal the vial with a septum.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add a degassed solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
-
Reaction Conditions:
-
Place the sealed vial in a preheated oil bath or heating block (typically 100-120 °C).
-
Stir the reaction for the required time (e.g., 12-24 hours), monitoring by TLC or LC-MS.
-
-
Work-up and Purification:
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Synthetic Pathways to Sulfinyl- and Sulfonyl-Pyrimidines
The utility of these reactive compounds is predicated on their accessibility. The most common route involves the oxidation of a corresponding 2-(alkyl/aryl)thiopyrimidine precursor.
Caption: Figure 3: General Synthesis of 2-Sulfonylpyrimidines.
Experimental Protocol: Synthesis of a 2-Sulfonylpyrimidine
This protocol outlines the oxidation of a 2-thiopyrimidine to the corresponding sulfone.[9]
-
Dissolution:
-
Dissolve the starting 2-(methylthio)pyrimidine derivative (1.0 equivalent) in a suitable solvent, such as dichloromethane (DCM).
-
-
Oxidation:
-
Cool the solution in an ice bath (0 °C).
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~3.0 equivalents) portion-wise to the stirred solution, maintaining the temperature.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 16 hours or until LC-MS analysis indicates complete conversion of the starting material.
-
-
Quenching and Work-up:
-
Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess oxidant.
-
Separate the organic layer. Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 2-sulfonylpyrimidine product.[9]
-
Concluding Remarks: A Versatile Tool for Modern Chemistry
Sulfinyl- and sulfonylpyrimidine compounds represent a class of reagents with remarkable and tunable reactivity. Their dominance in SNAr chemistry has established them as privileged warheads for covalent drug design and bioconjugation, allowing for precise, selective, and rapid modification of biological macromolecules.[5] Furthermore, their reinvention as stable sulfinate salts for desulfinative cross-coupling reactions has solved a long-standing challenge in heterocyclic chemistry, providing a robust and reliable pathway for the synthesis of complex biaryl structures.[11] As researchers continue to explore the nuances of their reactivity, sulfinylpyrimidines are poised to remain at the forefront of innovation in organic synthesis, drug discovery, and chemical biology.
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Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science. Available at: [Link]
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Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. PMC - NIH. Available at: [Link]
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Wang, W., et al. (2016). Application of Sulfonyl in Drug Design. Semantic Scholar. Available at: [Link]
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Bull, J. A., et al. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. ResearchGate. Available at: [Link]
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Markovic, T., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. ResearchGate. Available at: [Link]
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Rohrbach, F., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. ACS Publications. Available at: [Link]
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Tolba, M. S., et al. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Growing Science. Available at: [Link]
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Procter, D. J., et al. (2021). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. PMC - PubMed Central. Available at: [Link]
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Förster, C., et al. (2022). 2-Sulfonylpyrimidines as Privileged Warheads for the Development of S. aureus Sortase A Inhibitors. PMC - PubMed Central. Available at: [Link]
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Kulyk, O., et al. (2021). 1,3-Dipolar Cycloaddition Reactions of 2-Arylmethylidentiazolo[3,2-a]pyrimidines with Azomethinylides: Studying the Supramolecular Organization of Products in the Crystalline Phase. MDPI. Available at: [Link]
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Rewinkel, J. B. M., & Zwanenburg, B. (1990). ChemInform Abstract: Cycloaddition Reaction of α‐Oxo Sulfines and 2‐Trimethylsilyloxy‐1,3‐butadienes. Sci-Hub. Available at: [Link]
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Zhao, L., et al. (2021). Application of sulfoximines in medicinal chemistry from 2013 to 2020. PubMed. Available at: [Link]
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Ghorab, M. M., et al. (2018). Sulfamates in drug design and discovery: Pre-clinical and clinical investigations. PubMed. Available at: [Link]
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Dordea, A. C., & Vasella, A. (2020). Synthesis and Reactivity of Masked Organic Sulfates. ResearchGate. Available at: [Link]
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Zwanenburg, B. (2011). Generation, Reactivity and Uses of Sulfines in Organic Synthesis. Scilit. Available at: [Link]
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Fischer, N. (1978). A Novel Cycloaddition Reaction of Thermally Generated Sulfenes. Scilit. Available at: [Link]
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The Synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Senior Application Scientist's In-Depth Guide
This technical guide provides a comprehensive overview of the synthetic pathways to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a key intermediate in the development of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but also the underlying chemical principles and strategic considerations that govern this multi-step synthesis.
Introduction: Strategic Importance of the Pyrimidine Core
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The title compound, this compound, is a highly functionalized pyrimidine derivative that serves as a versatile building block. Its strategic importance lies in the differential reactivity of its substituents, allowing for sequential and regioselective modifications, which is a critical aspect in the synthesis of complex drug molecules, including platelet aggregation inhibitors.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical approach to the synthesis of this compound begins with a retrosynthetic analysis. This process deconstructs the target molecule into simpler, more readily available starting materials.
Caption: Retrosynthetic pathway for this compound.
This analysis reveals a four-step synthetic sequence commencing from the readily available and cost-effective starting material, 2-thiobarbituric acid. The key transformations involve S-methylation, chlorination, regioselective ethoxylation, and a final, selective oxidation.
Part 1: Synthesis of Key Intermediates
Step 1: S-Methylation of 2-Thiobarbituric Acid
The initial step focuses on the selective methylation of the sulfur atom in 2-thiobarbituric acid to yield 4,6-dihydroxy-2-(methylthio)pyrimidine.
Expertise & Experience: The choice of a methylating agent is critical. While methyl iodide is effective, dimethyl sulfate is often preferred in larger-scale syntheses due to its lower cost and higher boiling point, which can be an advantage for reaction control. The reaction is typically carried out in the presence of a base, such as sodium hydroxide, to deprotonate the acidic thioamide proton, thereby generating a more nucleophilic thiolate anion that readily attacks the methylating agent.
Experimental Protocol: Synthesis of 4,6-dihydroxy-2-(methylthio)pyrimidine
-
Suspend 2-thiobarbituric acid in a suitable solvent such as aqueous ethanol.
-
Add a solution of sodium hydroxide to the suspension at room temperature to form the sodium salt of 2-thiobarbiturc acid.
-
To this mixture, add dimethyl sulfate or methyl iodide dropwise, maintaining the temperature between 10-20°C.
-
Stir the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with hydrochloric acid to a pH of 2-3 to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4,6-dihydroxy-2-(methylthio)pyrimidine.
Step 2: Chlorination of 4,6-Dihydroxy-2-(methylthio)pyrimidine
The subsequent step involves the conversion of the dihydroxy pyrimidine to the corresponding dichloro derivative, 4,6-dichloro-2-(methylthio)pyrimidine. This transformation is crucial for activating the 4 and 6 positions of the pyrimidine ring for subsequent nucleophilic substitution.
Expertise & Experience: Phosphorus oxychloride (POCl₃) is the reagent of choice for this chlorination.[1] The reaction mechanism is analogous to a Vilsmeier-Haack type reaction, where the hydroxyl groups are converted into better leaving groups by phosphorylation, followed by nucleophilic attack of the chloride ion.[2] The addition of a tertiary amine, such as N,N-dimethylaniline, is often employed to catalyze the reaction and to scavenge the HCl generated, driving the reaction to completion.
Experimental Protocol: Synthesis of 4,6-dichloro-2-(methylthio)pyrimidine
-
In a flask equipped with a reflux condenser and a dropping funnel, add 4,6-dihydroxy-2-(methylthio)pyrimidine to an excess of phosphorus oxychloride.
-
Heat the mixture to reflux.
-
Slowly add N,N-dimethylaniline to the reaction mixture.
-
Continue refluxing for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the excess phosphorus oxychloride by slowly pouring the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4,6-dichloro-2-(methylthio)pyrimidine.[3]
Step 3: Regioselective Ethoxylation
A critical step in this synthesis is the regioselective substitution of one of the chlorine atoms with an ethoxy group to furnish 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.
Expertise & Experience: The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically non-equivalent due to the influence of the nitrogen atoms. The C4 position is generally more electrophilic and thus more susceptible to nucleophilic attack. By carefully controlling the stoichiometry of the nucleophile (sodium ethoxide) and the reaction conditions (temperature and time), it is possible to achieve mono-substitution with high selectivity.[4][5] Using a slight excess of sodium ethoxide at room temperature in ethanol favors the desired mono-ethoxylated product.[4]
Experimental Protocol: Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine
-
Prepare a solution of sodium ethoxide in absolute ethanol.
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine in ethanol, add the sodium ethoxide solution dropwise at room temperature (around 20°C).[4]
-
Monitor the reaction by TLC until the starting material is consumed (typically within a few hours).[4]
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, which can be further purified by recrystallization.[4][5]
Part 2: The Final Transformation: Selective Oxidation
The final step in the synthesis is the selective oxidation of the methylthio group of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine to the corresponding methylsulfinyl derivative.
Expertise & Experience: The oxidation of a thioether to a sulfoxide must be carefully controlled to prevent over-oxidation to the sulfone. A variety of oxidizing agents can be employed for this transformation. A common and effective method involves the use of one equivalent of an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) at low temperatures.[3] Alternatively, a greener and more cost-effective approach utilizes hydrogen peroxide in the presence of an acid catalyst, such as acetic acid. This system allows for a highly selective oxidation under mild conditions.
Experimental Protocol: Synthesis of this compound
-
Dissolve 4-chloro-6-ethoxy-2-(methylthio)pyrimidine in a suitable solvent like dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add one equivalent of the oxidizing agent (e.g., m-CPBA or 30% hydrogen peroxide) to the stirred solution.
-
Allow the reaction to proceed at low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, quench the reaction (e.g., with a solution of sodium thiosulfate if m-CPBA was used, or by neutralization with a base if hydrogen peroxide/acetic acid was used).
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the final product, this compound.
Synthetic Workflow and Data Summary
The entire synthetic pathway is summarized in the following workflow diagram:
Caption: Overall synthetic workflow for this compound.
Table 1: Summary of Starting Materials and Reagents
| Step | Starting Material | Key Reagents | Product |
| 1 | 2-Thiobarbituric Acid | Dimethyl sulfate, Sodium hydroxide | 4,6-Dihydroxy-2-(methylthio)pyrimidine |
| 2 | 4,6-Dihydroxy-2-(methylthio)pyrimidine | Phosphorus oxychloride, N,N-Dimethylaniline | 4,6-Dichloro-2-(methylthio)pyrimidine |
| 3 | 4,6-Dichloro-2-(methylthio)pyrimidine | Sodium ethoxide, Ethanol | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine |
| 4 | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | m-CPBA or Hydrogen peroxide/Acetic acid | This compound |
Conclusion
The synthesis of this compound is a well-established, multi-step process that relies on fundamental organic transformations. The success of this synthesis hinges on the careful selection of reagents and the precise control of reaction conditions to achieve the desired selectivity at each stage. This guide has provided a detailed, step-by-step methodology, grounded in established chemical principles, to aid researchers in the efficient and reliable preparation of this valuable pharmaceutical intermediate.
References
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POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. ([Link])
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Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. PrepChem.com. ([Link])
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Vilsmeier-Haack Reaction. NROChemistry. ([Link])
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Synthesis method of ticagrelor intermediate. Eureka | Patsnap. ([Link])
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An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. PMC - NIH. ([Link])
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Novel synthetic methodology for the synthesis of Ticagrelor. JOCPR. ([Link])
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Vilsmeier–Haack reaction. Wikipedia. ([Link])
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SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry. ([Link])
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Vilsmeier-Haack Reaction. Chemistry Steps. ([Link])
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DMF/POCl3 (Vilsmeier Haack Reaction) |Gate Chemistry|. YouTube. ([Link])
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Synthesis of ticagrelor analogues belonging to 1,2,3-triazolo[4,5-d] pyrimidines and study of their antiplatelet and antibacteri. ORBi. ([Link])
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Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. ([Link])
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4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. ([Link])
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The simple synthesis of 4,6-dimethoxy-2-methylsulfonylpyrimidine. ResearchGate. ([Link])
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Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. ([Link])
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(PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. ([Link])
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Design and synthesis of novel thiobarbituric acid derivatives targeting both wild-type and BRAF-mutated melanoma cells. NIH. ([Link])
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(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. ([Link])
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An In-depth Technical Guide to 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth insights into its chemical properties, a detailed synthesis protocol, and its potential as a versatile intermediate for the creation of novel therapeutic agents.
Core Molecular Attributes
This compound is a multifunctionalized pyrimidine scaffold. The presence of a chloro group, an ethoxy group, and a methylsulfinyl group on the pyrimidine ring imparts a unique chemical reactivity profile, making it a valuable building block in organic synthesis.
| Property | Value | Source |
| Molecular Formula | C7H9ClN2O2S | [1] |
| Molecular Weight | 221 g/mol | [1] |
| CAS Number | 1289386-28-2 | [1] |
| Canonical SMILES | O=S(C1=NC(OCC)=CC(Cl)=N1)C | N/A |
| Density | 1.44 g/cm³ (predicted) | [1] |
Synthesis and Reaction Mechanism
The synthesis of this compound is most effectively achieved through a two-step process, starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The first step involves a regioselective nucleophilic aromatic substitution, followed by a controlled oxidation of the methylthio group.
Step 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
The initial step focuses on the regioselective substitution of one of the chlorine atoms on the pyrimidine ring with an ethoxy group. This reaction takes advantage of the different reactivity of the two chlorine atoms.
Experimental Protocol:
-
Preparation of Sodium Ethoxide: A solution of sodium ethoxide (1.1 equivalents) is freshly prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
Reaction Setup: 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) is dissolved in absolute ethanol at room temperature (approximately 20°C).
-
Nucleophilic Substitution: The freshly prepared sodium ethoxide solution is added dropwise to the stirred solution of the dichloropyrimidine. The reaction mixture is stirred at room temperature for 2 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is completely consumed.[2]
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with dichloromethane (DCM) and washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by recrystallization from n-pentane to yield 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine as colorless needles.[2]
Causality of Experimental Choices:
-
The use of ethanol as a solvent is advantageous as it is less toxic and the reaction can be carried out under milder conditions (room temperature) compared to other solvent systems like DMF which require elevated temperatures.[2]
-
The regioselectivity of the reaction, exclusively yielding the 4-chloro-6-ethoxy isomer, is a key feature of this protocol.[2][3]
Step 2: Controlled Oxidation to this compound
The second step involves the selective oxidation of the methylthio group of the intermediate to a methylsulfinyl group. This transformation requires a mild oxidizing agent to avoid over-oxidation to the corresponding sulfone.
Proposed Experimental Protocol:
-
Reaction Setup: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 equivalent) is dissolved in a suitable chlorinated solvent such as dichloromethane (DCM) or chloroform at 0°C.
-
Oxidation: One equivalent of a mild oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise to the stirred solution.
-
Reaction Monitoring: The reaction is closely monitored by TLC to observe the consumption of the starting material and the formation of the desired product, while minimizing the formation of the sulfone byproduct.
-
Work-up and Purification: Once the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate to remove the m-chlorobenzoic acid byproduct. The organic layer is then washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product can be purified by column chromatography on silica gel.
Expert Insights:
-
The choice of a mild oxidizing agent and careful control of stoichiometry are crucial for selectively obtaining the methylsulfinyl product. Over-oxidation to the methylsulfonyl derivative is a common side reaction.
-
The methylsulfinyl group is a chiral center, and this synthesis will produce a racemic mixture. Enantioselective oxidation methods could be employed if a specific enantiomer is desired.
Synthesis Workflow Diagram
Caption: Synthesis pathway for this compound.
Chemical Reactivity and Applications in Drug Discovery
This compound is a trifunctional scaffold, offering multiple reaction sites for further chemical modifications. This versatility makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the context of drug discovery.
-
Nucleophilic Aromatic Substitution at C4: The chlorine atom at the C4 position is susceptible to nucleophilic displacement by various nucleophiles, including amines, alcohols, and thiols. This allows for the introduction of a wide range of functional groups, which is a common strategy in the development of kinase inhibitors and other targeted therapies.
-
Manipulation of the Methylsulfinyl Group: The methylsulfinyl group can be further oxidized to the corresponding methylsulfonyl group. The sulfonyl group is a strong electron-withdrawing group and can act as a leaving group in nucleophilic substitution reactions, providing an alternative route for functionalization at the C2 position. Both sulfoxides and sulfones are common moieties in pharmaceuticals, influencing properties such as solubility and metabolic stability. The use of 2-(methylsulfonyl)pyrimidines in the synthesis of endothelin receptor antagonists has been reported.[4][5]
-
Cross-Coupling Reactions: While the chloro group at C4 can be displaced by nucleophiles, it can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to form carbon-carbon or carbon-nitrogen bonds, respectively. This enables the introduction of aryl, heteroaryl, or amino substituents, further expanding the accessible chemical space.
The pyrimidine core is a well-established pharmacophore found in numerous FDA-approved drugs, including anticancer agents and antibiotics.[2] The unique combination of reactive sites on this compound allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Conclusion
This compound, while not extensively documented in the scientific literature as a final product, represents a strategically important synthetic intermediate. Its preparation from readily available starting materials via a regioselective and controlled oxidation process is straightforward. The presence of three distinct functional groups provides chemists with a versatile platform for the synthesis of diverse and complex molecules with potential therapeutic applications. This guide provides a solid foundation for researchers looking to utilize this compound in their synthetic endeavors.
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...[Link]
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ResearchGate. (n.d.). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 0-0. [Link]
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ChemWhat. (n.d.). 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2. [Link]
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PubChem. (n.d.). 4-Chloro-2-ethoxy-6-methylpyridine. [Link]
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PubChem. (n.d.). 4-Chloro-6-methanesulfonylpyrimidine. [Link]
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Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]. Journal of Medicinal Chemistry, 55(17), 7849–7861. [Link]
-
ACS Publications. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. [Link]1/jm3009103)
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The Architecture of Bioactivity: A Technical Guide to the Synthesis of Functionalized Pyrimidines
Foreword: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine nucleus, a simple six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, stands as a titan in the world of medicinal chemistry. Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—in the very blueprint of life, DNA and RNA, has made it a privileged scaffold for the design of therapeutic agents.[1][2][3] The ability of pyrimidine derivatives to mimic endogenous nucleobases allows them to interact with a vast array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3][4] This guide, intended for researchers, scientists, and professionals in drug development, provides an in-depth exploration of the core synthetic strategies employed to construct and functionalize this critical heterocyclic system. We will delve into the causality behind experimental choices, offering field-proven insights to navigate the complexities of pyrimidine synthesis.
Chapter 1: The Foundations - Classical Approaches to the Pyrimidine Core
The bedrock of pyrimidine synthesis lies in several time-honored condensation reactions that efficiently construct the heterocyclic ring. These methods, while established, continue to be workhorses in both academic and industrial settings due to their reliability and scalability.
The Principal Synthesis: Condensation of β-Dicarbonyl Compounds
The most fundamental and widely practiced method for constructing the pyrimidine ring is the Principal Synthesis, which involves the cyclocondensation of a β-dicarbonyl compound with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine.[5] This approach offers a straightforward route to a variety of substituted pyrimidines.
The reaction proceeds through a series of condensation and cyclization steps. The initial step is the condensation of the amidine with one of the carbonyl groups of the β-dicarbonyl compound to form an enamine intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. The choice of the N-C-N component directly dictates the substitution at the 2-position of the pyrimidine ring: amidines yield 2-substituted pyrimidines, urea leads to 2-pyrimidinones, and guanidines produce 2-aminopyrimidines.[5]
Experimental Protocol: Synthesis of 4-hydroxy-2,6-dimethylpyrimidine
This protocol illustrates the condensation of acetamidine with ethyl acetoacetate.[6]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere to prepare sodium ethoxide.
-
Addition of Reactants: To the sodium ethoxide solution, add ethyl acetoacetate (1 equivalent) dropwise at room temperature. Stir the mixture for 30 minutes.
-
Condensation: Add acetamidine hydrochloride (1 equivalent) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Isolation: Remove the solvent under reduced pressure. The resulting solid is then recrystallized from a suitable solvent (e.g., ethanol/water) to afford the purified 4-hydroxy-2,6-dimethylpyrimidine.
The Biginelli Reaction: A Multicomponent Marvel
The Biginelli reaction, a one-pot three-component synthesis, is a powerful tool for the preparation of dihydropyrimidinones (DHPMs), which can be subsequently oxidized to pyrimidines.[7][8] This acid-catalyzed reaction involves the condensation of an aldehyde, a β-ketoester, and urea or thiourea.[7][8] Its operational simplicity and ability to generate molecular diversity have made it a cornerstone of combinatorial chemistry and drug discovery.[8]
The proposed mechanism initiates with the acid-catalyzed condensation of the aldehyde and urea to form a carbocation, which is then attacked by the enol form of the β-ketoester. Subsequent cyclization and dehydration afford the dihydropyrimidinone product.
Data Presentation: Comparison of Conventional and Microwave-Assisted Biginelli Reaction
| Entry | Aldehyde | β-Ketoester | N-C-N Source | Method | Reaction Time | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | Urea | Conventional Heating | 4 hours | 75 | [7] |
| 2 | Benzaldehyde | Ethyl acetoacetate | Urea | Microwave (Solvent-free) | 5 minutes | 92 | [7] |
| 3 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Conventional Heating | 6 hours | 70 | [7] |
| 4 | 4-Chlorobenzaldehyde | Methyl acetoacetate | Thiourea | Microwave (Solvent-free) | 7 minutes | 88 | [7] |
Experimental Protocol: Microwave-Assisted Solvent-Free Biginelli Reaction
This protocol details a green chemistry approach to the Biginelli reaction.[7]
-
Reactant Mixture: In a 100 mL beaker, thoroughly mix the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), urea (1.5 mmol), and a catalytic amount of sulfamic acid (20 mol%).[7]
-
Microwave Irradiation: Place the beaker in a domestic microwave oven and irradiate at a power of 600W for 3-5 minutes.[7] Monitor the reaction by TLC.
-
Isolation: After completion, cool the reaction mixture to room temperature. Add cold water to the beaker to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with cold water, and recrystallize from ethanol to obtain the pure dihydropyrimidin-2(1H)-one.
Chapter 2: The New Frontier - Modern Methodologies for Pyrimidine Functionalization
While classical methods excel at constructing the pyrimidine core, the ever-increasing demand for novel and complex molecular architectures in drug discovery has spurred the development of more sophisticated synthetic strategies. These modern techniques offer unprecedented control over the introduction of functional groups onto the pyrimidine ring.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis has revolutionized the synthesis of functionalized pyrimidines, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[9][10][11] Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly powerful tools for introducing aryl, vinyl, and alkynyl substituents onto pre-functionalized pyrimidine scaffolds (e.g., halopyrimidines).
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the halopyrimidine to the low-valent transition metal catalyst, transmetalation with an organometallic reagent (in the case of Suzuki and similar reactions) or coordination of an alkene/alkyne (for Heck and Sonogashira reactions), and reductive elimination to furnish the functionalized pyrimidine and regenerate the active catalyst.[12]
Experimental Workflow: Suzuki Cross-Coupling for Arylpyrimidine Synthesis
Caption: Workflow for a typical Suzuki cross-coupling reaction.
Direct C-H Functionalization: An Atom-Economical Approach
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of functionalized pyrimidines, obviating the need for pre-functionalization of the heterocyclic ring.[13][14] This approach allows for the direct coupling of a C-H bond on the pyrimidine ring with a suitable reaction partner. Both transition-metal-catalyzed and transition-metal-free methods have been developed.[13][14]
Transition-metal-catalyzed C-H functionalization often proceeds via a concerted metalation-deprotonation mechanism or through the formation of an organometallic intermediate.[14] The regioselectivity of the reaction is a key challenge and is often controlled by the directing ability of substituents on the pyrimidine ring or through the use of specific ligands.
Logical Relationship: Modes of C-H Functionalization
Caption: Key approaches to direct C-H functionalization of pyrimidines.
Chapter 3: The Green Imperative - Sustainable Synthesis of Pyrimidines
In recent years, the principles of green chemistry have become increasingly important in the synthesis of pharmaceuticals.[15][16] The development of environmentally benign methods for pyrimidine synthesis is crucial for reducing the environmental impact of drug manufacturing.[15][16] Key green chemistry approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the utilization of aqueous media, and the development of multicomponent reactions.[7][15]
Microwave-assisted synthesis, as demonstrated in the Biginelli reaction protocol, can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions.[7][15] Ultrasound irradiation can also enhance reaction rates and yields by promoting mass transfer and cavitation.[15] Multicomponent reactions are inherently green as they combine several synthetic steps into a single operation, reducing waste and improving efficiency.[15]
Data Presentation: Advantages of Green Chemistry Approaches
| Green Chemistry Method | Key Advantages | Example Application | Reference |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, solvent-free conditions | Biginelli Reaction | [7][15] |
| Ultrasound-Assisted Reactions | Enhanced reaction rates, improved yields | Synthesis of tetrahydropyrimidines | [7][15] |
| Multicomponent Reactions in Aqueous Media | Reduced use of organic solvents, simplified work-up | Synthesis of pyrimidine-5-carbonitriles | [7] |
Conclusion: The Future of Pyrimidine Synthesis
The synthesis of functionalized pyrimidines is a dynamic and evolving field. While classical methods provide a robust foundation, modern techniques like transition-metal-catalyzed cross-coupling and direct C-H functionalization offer unprecedented opportunities for the creation of novel and complex molecular architectures. The increasing emphasis on green chemistry is driving the development of more sustainable and efficient synthetic routes. For researchers and drug development professionals, a deep understanding of these diverse synthetic strategies is paramount for the successful design and synthesis of the next generation of pyrimidine-based therapeutics.
References
- Green Chemistry Approaches for Pyrimidine Synthesis: Applic
- A detailed review of recent developments in the synthesis of pyrimidine deriv
- Recent Advances in Direct C–H Functionaliz
- GREEN CHEMISTRY APPROACHES IN THE SYNTHESIS OF PYRIMIDINE DERIV
- Transition-Metal Catalyzed Synthesis of Pyrimidines: Recent Advances, Mechanism, Scope and Future Perspectives - OUCI.
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Methodological & Application
Application Note & Synthesis Protocol: 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Abstract
This document provides a detailed, two-step synthesis protocol for 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a versatile multifunctionalized pyrimidine scaffold. Pyrimidine derivatives are fundamental components in numerous biologically active compounds and serve as crucial intermediates in pharmaceutical and materials science research.[1] The synthesis route detailed herein involves a regioselective nucleophilic aromatic substitution to generate a thioether precursor, followed by a controlled oxidation to the target sulfoxide. This protocol is designed for researchers in organic synthesis, medicinal chemistry, and drug development, offering a reliable and efficient pathway with an emphasis on the mechanistic rationale and safety considerations.
Introduction: The Strategic Importance of Functionalized Pyrimidines
The pyrimidine core is a cornerstone of heterocyclic chemistry, famously forming the basis of nucleobases in DNA and RNA.[1] Its derivatives are prevalent in a vast array of pharmaceuticals, including anticancer and anti-inflammatory agents.[2] The strategic introduction of diverse functional groups onto the pyrimidine ring allows for fine-tuning of its electronic and steric properties, making such scaffolds highly valuable in the development of novel compounds.
The target molecule, this compound, possesses three distinct functional handles:
-
A reactive chloro group at the C4 position, amenable to nucleophilic substitution or cross-coupling reactions.[3][4]
-
A stable ethoxy group at the C6 position.
-
An electrophilic methylsulfinyl (sulfoxide) group at the C2 position, which can act as a leaving group or participate in further transformations. The oxidation of sulfides to sulfoxides is a critical transformation in the synthesis of many therapeutic agents.[5]
This protocol presents a robust synthesis commencing from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.[6][7]
Overall Synthesis Scheme
The synthesis is performed in two sequential steps:
-
Step 1: Nucleophilic Aromatic Substitution. Regioselective displacement of one chlorine atom from 4,6-dichloro-2-(methylthio)pyrimidine using sodium ethoxide to yield 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
-
Step 2: Selective Oxidation. Oxidation of the methylthio (sulfide) group to a methylsulfinyl (sulfoxide) group using meta-chloroperoxybenzoic acid (m-CPBA).
Caption: Figure 1: Two-Step Synthesis Pathway
Part 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This initial step leverages the higher reactivity of the chlorine atoms on the pyrimidine ring towards nucleophilic attack. By using a slight excess of sodium ethoxide under mild conditions, a regioselective mono-substitution is achieved with high efficiency. The procedure described is adapted from a method noted for its use of a non-toxic solvent and mild conditions.[3][4][8]
Materials & Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (per 50 mg starting material) | Moles (mmol) | Supplier Example |
| 4,6-Dichloro-2-(methylthio)pyrimidine | 6299-25-8 | 195.07 | 50 mg | 0.256 | Sigma-Aldrich |
| Sodium (Na) metal | 7440-23-5 | 22.99 | 6.5 mg | 0.282 | Sigma-Aldrich |
| Absolute Ethanol (EtOH) | 64-17-5 | 46.07 | ~2 mL | - | Fisher Scientific |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~20 mL | - | VWR Chemicals |
| Saturated Sodium Bicarbonate (aq. NaHCO₃) | 144-55-8 | 84.01 | ~10 mL | - | LabChem |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - | Sigma-Aldrich |
Experimental Protocol
Preparation of Sodium Ethoxide Solution (1 M in EtOH):
-
CAUTION: Sodium metal reacts violently with water. Ensure all glassware is perfectly dry and perform the reaction under an inert atmosphere if possible, or at least protected by a drying tube.
-
In a dry round-bottom flask equipped with a magnetic stirrer and a CaCl₂ drying tube, add 1.28 mL of absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal (6.5 mg, 0.28 mmol) to the ethanol.
-
Stir the mixture gently. The sodium will react to produce hydrogen gas and sodium ethoxide. The reaction is exothermic. Allow the mixture to return to room temperature once all the sodium has dissolved. This creates a ~1 M solution of sodium ethoxide.
Nucleophilic Substitution Reaction:
-
To a separate flask containing a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (50 mg, 0.256 mmol) in absolute ethanol (1 mL), add the freshly prepared sodium ethoxide solution (0.28 mL, 0.28 mmol, 1.1 equiv) dropwise at room temperature (~20 °C).[3]
-
Protect the reaction mixture with a CaCl₂ drying tube and stir at this temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed. (Eluent: n-hexane/DCM, 90:10).[3]
Work-up and Purification:
-
Once the reaction is complete, add dichloromethane (DCM, 10 mL) to the reaction mixture.
-
Pour the mixture into a separatory funnel containing a saturated aqueous solution of NaHCO₃ (10 mL).
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic phases and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product. The expected yield is approximately 46.6 mg (89%).[3] The product, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, should be obtained as colorless needles.[3]
Caption: Workflow for the synthesis of the thioether intermediate.
Part 2: Oxidation to this compound
This step employs m-CPBA, a widely used and relatively easy-to-handle peroxy acid for the oxidation of sulfides.[9][10] The key to selectively forming the sulfoxide, and not the over-oxidized sulfone, is precise control of the stoichiometry (using only one equivalent of the oxidant) and maintaining a low reaction temperature.[11]
Mechanistic Consideration
The oxidation involves an electrophilic attack by the peroxy acid oxygen on the nucleophilic sulfur atom of the methylthio group. The concerted mechanism retains the molecular framework while transferring a single oxygen atom.[9][12]
Materials & Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Amount (per 45 mg starting material) | Moles (mmol) | Supplier Example |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | - | 204.68 | 45 mg | 0.220 | Synthesized above |
| meta-Chloroperoxybenzoic acid (m-CPBA, 77%) | 937-14-4 | 172.57 | 49.5 mg | 0.220 | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | ~20 mL | - | VWR Chemicals |
| Saturated Sodium Sulfite (aq. Na₂SO₃) | 7757-83-7 | 126.04 | ~10 mL | - | Fisher Scientific |
| Saturated Sodium Bicarbonate (aq. NaHCO₃) | 144-55-8 | 84.01 | ~10 mL | - | LabChem |
| Brine (Saturated aq. NaCl) | 7647-14-5 | 58.44 | ~10 mL | - | LabChem |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | Sigma-Aldrich |
Experimental Protocol
Safety First: Handling m-CPBA
-
m-CPBA is a strong oxidizing agent that can cause fire or explosion upon contact with flammable materials or through shock/friction.[9][13]
-
Always handle m-CPBA in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a flame-resistant lab coat.[15][16]
-
Store m-CPBA refrigerated (2-8 °C) and away from combustible materials.[14][15]
Oxidation Reaction:
-
Dissolve 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (45 mg, 0.220 mmol) in dichloromethane (DCM, 3 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice-water bath to 0 °C.
-
In a separate vial, dissolve m-CPBA (77% purity, 49.5 mg, 0.220 mmol, 1.0 equiv) in DCM (2 mL).
-
Add the m-CPBA solution dropwise to the cooled solution of the pyrimidine over 10-15 minutes.
-
Stir the reaction mixture at 0 °C, monitoring its progress carefully by TLC. The reaction is typically complete within 1-3 hours. Avoid letting the reaction warm, as this increases the risk of over-oxidation to the sulfone.
Work-up and Purification:
-
Upon completion, quench the reaction by adding saturated aqueous Na₂SO₃ solution (10 mL) to destroy any excess m-CPBA. Stir vigorously for 10 minutes.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 10 mL) to remove the m-chlorobenzoic acid byproduct, and then with brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by flash column chromatography on silica gel to obtain the pure this compound.
Caption: Workflow for the selective oxidation to the target sulfoxide.
Conclusion
The protocol outlined provides a clear and reliable pathway for the synthesis of this compound. The two-step process is efficient, beginning with a mild and high-yielding nucleophilic substitution, followed by a controlled and selective oxidation. By adhering to the described stoichiometry and temperature control, researchers can effectively prevent the formation of the sulfone byproduct. The resulting multifunctionalized pyrimidine is a valuable building block for further synthetic explorations in medicinal chemistry and related fields.
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UCLA Chemistry. (2017-05-25). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]
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Loba Chemie. (2016-05-19). M-CHLOROPERBENZOIC ACID EXTRA PURE MSDS. Retrieved from [Link]
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Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. Retrieved from [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and.... Retrieved from [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(vii), 1-13. Retrieved from [Link]
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American Chemical Society. (1962). A New Preparation of 2-Methylthio-4,6-dichloropyrimidine and Synthesis of 2-Alkylthio-4-chloro(or methoxy)-6-pyrimidinols. The Journal of Organic Chemistry. Retrieved from [Link]
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UCLA Department of Chemistry & Biochemistry. (n.d.). Illustrated Glossary of Organic Chemistry - mCPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Retrieved from [Link]
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Asif, M. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. Retrieved from [Link]
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El-Gohary, N. S. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]
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Application Note & Protocols: The Strategic Application of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine as a Core Intermediate in Ticagrelor Synthesis
Audience: Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist: Dr. Evelyn Reed
Abstract
Ticagrelor, a P2Y12 receptor antagonist, is a critical therapeutic agent for the prevention of thrombotic events in patients with acute coronary syndrome.[1] Its complex molecular architecture necessitates a highly controlled and efficient synthetic strategy. This document provides a detailed technical guide on the synthesis and application of a key pyrimidine intermediate, 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine (CEMSP) . We will elucidate the rationale behind its design, present validated protocols for its preparation from commercially available precursors, and demonstrate its strategic implementation in a convergent synthesis pathway toward Ticagrelor. The protocols emphasize reaction causality, process control, and safety, providing researchers with a robust framework for laboratory-scale synthesis.
Introduction: The Central Role of the Pyrimidine Core
The efficacy of Ticagrelor stems from its unique structure: a triazolopyrimidine core linked to a cyclopentanediol moiety and a difluorophenylcyclopropylamine side chain.[1] The synthesis of the[2][3]triazolo[4,5-d]pyrimidine core is a pivotal segment of the overall manufacturing process. A convergent synthesis approach, where key fragments are prepared separately before being coupled, is often favored for its efficiency and flexibility.[2]
The intermediate, this compound (CEMSP), serves as a versatile and precisely functionalized building block for this core. Its structure offers several strategic advantages:
-
Activated C4-Chloride: The chloro group at the 4-position is activated for nucleophilic aromatic substitution, providing a reliable handle for coupling with the cyclopentylamine fragment.
-
Orthogonal Functionality: The ethoxy and methylsulfinyl groups offer stability and influence the electronic properties of the pyrimidine ring. The sulfinyl group, in particular, is a key precursor element.
-
Staged Reactivity: The defined substitution pattern allows for a stepwise and controlled assembly of the final triazolopyrimidine ring system.
This guide will detail a two-stage preparation of CEMSP and its subsequent use in a plausible, chemically sound pathway toward the Ticagrelor core structure.
Synthesis of the Intermediate (CEMSP)
The preparation of CEMSP is achieved in two distinct, high-yielding steps starting from the commercially available 4,6-dichloro-2-(methylthio)pyrimidine.
Step 1: Regioselective Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
Causality: The first transformation involves the selective replacement of one of the two chlorine atoms on the starting pyrimidine with an ethoxy group. The two chlorine atoms at the C4 and C6 positions are electronically equivalent. Therefore, achieving mono-substitution requires precise control over stoichiometry. By using a slight excess (1.1 equivalents) of sodium ethoxide at a controlled temperature, the reaction can be stopped efficiently after the first substitution, minimizing the formation of the di-ethoxy byproduct.[4][5] Ethanol is an ideal solvent as it is the conjugate acid of the nucleophile, preventing unwanted side reactions.
Caption: Synthesis of the sulfide precursor via mono-substitution.
Experimental Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
-
Reagent Preparation: Prepare a fresh 1 M solution of sodium ethoxide (EtONa) in absolute ethanol (EtOH).
-
Reaction Setup: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 eq) in absolute ethanol (5 mL per mmol of substrate) in a round-bottom flask fitted with a CaCl2 drying tube, add the EtONa solution (1.1 eq) dropwise at ambient temperature (ca. 20 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/dichloromethane (90:10) mobile phase. The reaction is typically complete within 2 hours.
-
Workup: Upon completion, add dichloromethane (DCM, 20 mL) and a saturated aqueous solution of NaHCO3 (20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase twice more with DCM (20 mL each).
-
Isolation: Combine the organic phases, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting solid can be purified by recrystallization from n-pentane to yield the product as colorless needles.[5]
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (HPLC) | >99% |
| Melting Point | 59–60 °C[5] |
Step 2: Selective Oxidation to this compound (CEMSP)
Causality: The conversion of the methylthioether to a methylsulfinyl (sulfoxide) group is a critical step. This oxidation must be highly selective to prevent the formation of the corresponding sulfone, which would be unreactive in subsequent steps. A transition-metal-free system using hydrogen peroxide (H2O2) in glacial acetic acid is an excellent choice.[6] This "green" oxidant system is effective under mild, room temperature conditions. The acetic acid acts as both a solvent and a catalyst, activating the H2O2 for electrophilic attack on the sulfur atom. The stoichiometry of H2O2 is crucial for selectivity.
Caption: Proposed multi-step workflow to the Ticagrelor core from CEMSP.
Step 3: Condensation with the Cyclopentyl Amine Moiety
Causality: This step involves a nucleophilic aromatic substitution where the primary amine of the cyclopentyl moiety displaces the chloride at the C4 position of CEMSP. The reaction is base-catalyzed, typically using a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to scavenge the HCl byproduct without competing in the reaction. A high-boiling solvent like ethylene glycol is often used to drive the reaction to completion at elevated temperatures. [7] Experimental Protocol 3: Condensation Reaction
-
Reaction Setup: In a flask suitable for high-temperature reactions, combine CEMSP (1.0 eq), the protected cyclopentyl amine derivative (e.g., 2-[{(3aR,4S,6R,6aS)-6-amino-2,2-dimethyltetrahydro-3aH-cyclopenta[d]d[3]ioxol-4-yl)}oxy]-1-ethanol, 1.1 eq), and ethylene glycol (5 mL per mmol of CEMSP).
-
Base Addition: Add DIPEA (4.5 eq) to the stirred mixture at room temperature.
-
Heating: Slowly raise the temperature of the reaction mixture to 120–125 °C and maintain for 4–5 hours.
-
Monitoring: Track the consumption of CEMSP by HPLC.
-
Workup: After completion, cool the mixture to room temperature and dilute with water (20 mL).
-
pH Adjustment & Extraction: Adjust the pH to 4-5 with aqueous HCl. Extract the product with a suitable organic solvent like ethyl acetate.
-
Isolation: Dry the organic phase over Na2SO4, filter, and concentrate under vacuum to obtain the crude condensed product, which can be purified by column chromatography.
Subsequent Transformations (Nitration, Reduction, and Cyclization)
-
Nitration: The condensed product would then undergo nitration at the electron-rich C5 position of the pyrimidine ring to install the precursor for the triazole's third nitrogen atom. [8]* Reduction: The newly introduced nitro group is reduced to a primary amine, typically using a system like iron powder in acetic acid. [9]* Diazotization & Ring Closure: The resulting diamine intermediate is treated with a nitrite source. Modern, safer methods utilize solid-supported reagents like "Resin-NO2" to form the diazonium salt, which spontaneously cyclizes to form the stable triazolo[4,5-d]pyrimidine ring system. [7]This product contains the complete core structure, ready for final coupling with the difluorophenylcyclopropylamine side chain.
Conclusion
This compound is a strategically designed intermediate that enables a controlled and modular synthesis of the Ticagrelor core. The protocols detailed herein provide a reliable pathway for its preparation, emphasizing selectivity and process control. The proposed subsequent transformations illustrate how CEMSP can be effectively integrated into a convergent synthesis strategy, offering researchers a robust platform for the development and production of Ticagrelor and related analogues.
References
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Shinde, G. B., Mahale, P. K., Padaki, S. A., Niphade, N. C., Toche, R. B., & Mathad, V. T. (2016). An efficient and safe process for the preparation of ticagrelor, a platelet aggregation inhibitor via resin-NO2 catalyzed formation of triazole ring. SpringerPlus, 5(1), 1836. Available at: [Link]
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Rao, S. V., et al. (2018). SYNTHESIS OF HIGH PURE TICAGRELOR, AN ANTI- PLATELET DRUG SUBSTANCE AND ITS POSSIBLE PROCESS RELATED IMPURITIES. Rasayan Journal of Chemistry, 11(3), 1088-1095. Available at: [Link]
- U.S. Patent No. 6,525,060 B1. (2003). Triazolo(4,5-d)pyrimidine compounds.
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Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M925. Available at: [Link]
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Kalogirou, A. S., & Koutentis, P. A. (2016). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and attempted synthesis of 5-chlorinated pyrimidines 4 and 6. ResearchGate. Available at: [Link]
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Bahrami, K., Khodaei, M. M., & Arabi, M. S. (2010). 1,3,5-Triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) is an efficient promoter for the oxidation of sulfides and deoxygenation of sulfoxides. The Journal of Organic Chemistry, 75(18), 6208–6213. Available at: [Link]
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PubChem. (n.d.). Ticagrelor. National Center for Biotechnology Information. Available at: [Link]
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Ali, M. A., et al. (2007). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 12(1), 1-6. Available at: [Link]
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The Synthetic Versatility of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Guide to Nucleophilic Substitution Reactions
Introduction: A Privileged Scaffold in Modern Drug Discovery
Substituted pyrimidines are a cornerstone of medicinal chemistry, forming the core of a vast array of therapeutic agents.[1][2] Their prevalence is a testament to their remarkable versatility, enabling the precise tuning of steric and electronic properties to achieve high-affinity interactions with a multitude of biological targets. Within this esteemed class of heterocycles, 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures.
This guide provides a comprehensive overview of the nucleophilic substitution reactions of this compound. We will delve into the synthesis of this key intermediate, explore its reactivity profile, and provide detailed protocols for its derivatization with various nucleophiles. The insights and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals to leverage the synthetic potential of this powerful scaffold.
Synthesis of this compound
The preparation of the title compound is a two-step process commencing with the commercially available 4,6-dichloro-2-(methylthio)pyrimidine. The synthesis is reliable and scalable, providing a solid foundation for subsequent derivatization.
Workflow for Synthesis
Caption: Synthetic route to the target pyrimidine.
Protocol 1: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol is adapted from the work of Kalogirou, A. S., et al. (2017).[3][4]
-
Preparation of Sodium Ethoxide Solution: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal (1.1 equivalents) in absolute ethanol to create a fresh solution of sodium ethoxide.
-
Reaction Setup: In a separate flask, dissolve 4,6-dichloro-2-(methylthio)pyrimidine (1.0 equivalent) in absolute ethanol.
-
Nucleophilic Substitution: Cool the solution of the dichloropyrimidine to approximately 20°C. Add the freshly prepared sodium ethoxide solution dropwise over 15-20 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane (DCM).
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as colorless needles.[3][4]
Protocol 2: Oxidation to this compound
This is a general protocol for the selective oxidation of a sulfide to a sulfoxide.[5]
-
Reaction Setup: Dissolve 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 equivalent) in dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Oxidation: Add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (1.0-1.1 equivalents) in DCM dropwise to the cooled solution. Note: Using a slight excess of m-CPBA may be necessary, but a large excess will lead to the formation of the corresponding sulfone.
-
Monitoring: Monitor the reaction by TLC. The sulfoxide product should have a lower Rf value than the starting sulfide.
-
Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid.
-
Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the target compound.
Reactivity and Regioselectivity: A Dichotomy of Reaction Pathways
The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic nature of the pyrimidine ring and the interplay of the two potential leaving groups: the chloro group at C4 and the methylsulfinyl group at C2.
The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the presence of the electron-withdrawing chloro, ethoxy, and methylsulfinyl substituents. The key question for a synthetic chemist is one of regioselectivity: will the incoming nucleophile displace the chloride at C4 or the methylsulfinyl group at C2?
General Reactivity Hierarchy: In most SNAr reactions on pyrimidines, the reactivity of leaving groups at different positions follows the order C4/C6 > C2 > C5.[6][7] The methylsulfonyl group (a further oxidized state of the methylsulfinyl group) is a highly effective activating group and can also function as a leaving group.[8] Studies on 2-sulfonylpyrimidines have shown them to be significantly more reactive towards thiol nucleophiles than their 2-chloro analogues.[1][8]
However, the methylsulfinyl group is a less potent electron-withdrawing group than the methylsulfonyl group. Therefore, for many nucleophiles, particularly those that are not "soft" (like amines), the C4 position, activated by the adjacent ring nitrogens, is the more electrophilic site.
A Special Case: The Role of Hydrogen Bonding
Intriguingly, for certain nucleophiles, a reversal of regioselectivity has been observed in the closely related 2-methylsulfonyl-4-chloropyrimidine system.[9] Reactions with alkoxides and formamide anions proceed with exclusive selectivity at the C2 position. This has been attributed to the formation of a hydrogen bond between the nucleophile and the acidic protons of the methyl group on the sulfonyl moiety. This hydrogen bond pre-organizes the transition state for attack at C2, lowering the activation energy for this pathway.[9] It is highly probable that the methylsulfinyl group in our target molecule can engage in similar hydrogen bonding, leading to C2 selectivity with specific nucleophiles.
Caption: Predicted regioselectivity based on nucleophile type.
Application Protocols for Nucleophilic Substitution
The following protocols provide a starting point for the derivatization of this compound. Optimization of reaction conditions (temperature, solvent, base, and reaction time) may be necessary for specific substrates.
Protocol 3: Reaction with Amine Nucleophiles (Predicted C4 Selectivity)
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, isopropanol, DMF, or NMP), add the amine nucleophile (1.1-1.5 equivalents).
-
Base Addition: Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or potassium carbonate (2.0-3.0 equivalents) to scavenge the HCl generated during the reaction.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. The optimal temperature will depend on the nucleophilicity of the amine.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture, dilute with water, and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Protocol 4: Reaction with Thiol Nucleophiles (Predicted C4 Selectivity)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a polar aprotic solvent such as DMF or DMSO.
-
Nucleophile Preparation: In a separate flask, deprotonate the thiol (1.1 equivalents) with a suitable base like sodium hydride or potassium carbonate to form the thiolate.
-
Nucleophilic Substitution: Add the thiolate solution to the pyrimidine solution at room temperature.
-
Reaction Conditions: Stir the reaction at room temperature or gently heat if necessary.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, quench with water and extract with an organic solvent.
-
Purification: Wash the organic layer, dry, and concentrate. Purify the product by column chromatography.
Protocol 5: Reaction with Alkoxide Nucleophiles (Potential for C2 Selectivity)
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in the corresponding alcohol (e.g., methanol for methoxide substitution) or an inert solvent like THF.
-
Base Addition: Add a solution of the desired sodium alkoxide (1.1-1.5 equivalents) in its corresponding alcohol or as a solid.
-
Reaction Conditions: The reaction may proceed at temperatures ranging from -78°C to room temperature, depending on the reactivity of the alkoxide.[9] Careful temperature control is advised to potentially favor the kinetically controlled C2 substitution product.
-
Monitoring and Work-up: Monitor the reaction carefully by TLC or LC-MS, paying close attention to the potential formation of regioisomers. Quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Extract with an organic solvent, wash, dry, and concentrate. Purification by column chromatography will be essential to separate any regioisomers formed.
Data Summary and Troubleshooting
| Nucleophile Class | Predicted Major Regioisomer | Typical Conditions | Key Considerations |
| Primary/Secondary Amines | C4-substituted | EtOH or DMF, DIPEA, 80-120°C | Less nucleophilic amines may require higher temperatures or a stronger base. |
| Thiols | C4-substituted | DMF, K₂CO₃ or NaH, rt to 60°C | Ensure complete deprotonation of the thiol to form the more nucleophilic thiolate. |
| Alkoxides | C2-substituted (potential) | ROH or THF, NaOR, -78°C to rt | Low temperatures may favor the C2 product. Careful analysis of the product mixture is crucial. |
Troubleshooting Common Issues:
-
Low Reactivity: If the reaction is sluggish, consider increasing the temperature, using a more polar solvent (e.g., DMSO), or employing a stronger, non-nucleophilic base.
-
Mixture of Regioisomers: If a mixture of C2 and C4 substituted products is obtained, purification by preparative HPLC may be necessary. To improve selectivity, try varying the reaction temperature and solvent. For alkoxide reactions, lower temperatures are likely to favor C2 substitution.
-
Side Reactions: Over-oxidation of the methylsulfinyl group to the sulfone can occur if harsh oxidizing conditions are used in the synthesis of the starting material. Ensure controlled oxidation with one equivalent of the oxidizing agent.
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel pyrimidine derivatives. Its reactivity profile, characterized by a predictable preference for C4 substitution with many common nucleophiles and a potential switch to C2 selectivity with hydrogen-bond accepting nucleophiles, offers a rich landscape for synthetic exploration. The protocols and insights provided in this guide are intended to facilitate the successful application of this reagent in drug discovery and medicinal chemistry programs.
References
-
García-Ramos, Y., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry.[1][8]
-
GSC Advanced Research and Reviews (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.[2]
-
MDPI (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
-
Patel, R. V., et al. (2023). Recent medicinal approaches of novel pyrimidine analogs: A review. Heliyon.
-
Lu, Y., et al. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. ChemRxiv.[9]
-
Chemistry Stack Exchange (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity.[6]
-
Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank.[3]
-
Baran, P. S. (n.d.). Haloselectivity of Heterocycles. Baran Lab, Scripps Research.[7]
-
Hurst, D. T. (1983). The synthesis and chemistry of 2-Methylpyrimidine-4,6-dithiol and some related compounds. Australian Journal of Chemistry.
-
Qian, W., & Pei, L. (2006). A mild, efficient and environmentally friendly oxidation of sulfides to sulfoxides with a recyclable ion-supported hypervalent iodine reagent. Synlett.[5]
-
Kalogirou, A. S., et al. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. [PDF][4]
-
Wang, Z., et al. (2015). Methylsulfone as a leaving group for synthesis of hyperbranched poly(arylene pyrimidine ether)s by nucleophilic aromatic substitution. RSC Advances.
-
Senda, S., et al. (1967). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic.
-
Lu, Y., et al. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi AppTec.[10]
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- 10. wuxibiology.com [wuxibiology.com]
Application Notes and Protocols: Suzuki-Miyaura Coupling of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine and its analogs. Pyrimidine derivatives are fundamental scaffolds in medicinal chemistry, and their functionalization is crucial for the development of novel therapeutic agents.[1][2] This guide delves into the mechanistic nuances, provides validated starting protocols, and discusses key experimental considerations for the successful synthesis of 4-aryl/heteroaryl-6-ethoxy-2-(methylsulfinyl)pyrimidines, a class of compounds with significant potential in drug discovery.
Introduction: The Strategic Importance of Pyrimidine Arylation
The pyrimidine core is a privileged heterocycle found in a vast array of biologically active compounds, including numerous FDA-approved drugs such as the anticancer agent Imatinib and the antiviral Zidovudine.[2] The ability to forge new carbon-carbon bonds at specific positions on the pyrimidine ring is a cornerstone of modern medicinal chemistry, enabling the systematic exploration of structure-activity relationships (SAR).
The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for C-C bond formation, celebrated for its high efficiency, functional group tolerance, and the commercial availability and stability of its boronic acid coupling partners.[3][4] When applied to halogenated pyrimidines, this reaction provides a powerful tool for introducing diverse aryl and heteroaryl substituents.
This application note focuses specifically on this compound analogs. The unique substitution pattern of this substrate presents both opportunities and challenges. The electron-deficient nature of the pyrimidine ring, further accentuated by the strongly electron-withdrawing methylsulfinyl group at the C2 position, significantly influences the reactivity of the C4-chloro leaving group.[1][2] Understanding these electronic effects is paramount for developing an effective and high-yielding coupling protocol.
Mechanistic Considerations & The Role of the Substituents
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the this compound substrate introduces important considerations at each stage.
-
Oxidative Addition: This is often the rate-limiting step, especially for less reactive aryl chlorides. In our substrate, the C4-Cl bond is highly activated towards oxidative addition of the Pd(0) catalyst. This is due to two factors:
-
Inherent Ring Activation: The pyrimidine ring is an electron-deficient aromatic system, making its attached halogens more susceptible to oxidative addition than those on a corresponding benzene ring.[2]
-
Inductive Effect of Substituents: The oxygen of the C6-ethoxy group and, more significantly, the potent electron-withdrawing sulfoxide group at C2, further decrease the electron density at the C4 position. This polarization enhances the electrophilicity of the C4 carbon, facilitating the insertion of the electron-rich Pd(0) catalyst. Studies on 2-sulfonylpyrimidines have shown them to be highly reactive electrophiles, and the 2-methylsulfinyl group is expected to confer similar, albeit slightly moderated, reactivity.[5][6]
-
-
Transmetalation: Following oxidative addition, the boronic acid (or its boronate ester) coordinates to the Pd(II) center, and the aryl/heteroaryl group is transferred from boron to palladium. This step requires a base to activate the boronic acid and facilitate the transfer.
-
Reductive Elimination: The newly formed di-organopalladium(II) complex undergoes reductive elimination to yield the desired 4-arylated pyrimidine product and regenerate the active Pd(0) catalyst, thus completing the cycle.
Potential Challenges: The Sulfinyl Moiety
While the methylsulfinyl group is beneficial for activating the C4-Cl bond, it may also introduce complications:
-
Catalyst Inhibition: The oxygen atom of the sulfoxide is a potential coordination site for the palladium catalyst. This coordination could lead to the formation of stable, off-cycle palladium complexes, thereby inhibiting catalytic turnover.
-
Side Reactions: Under certain conditions, phosphine ligands used in the catalytic system could potentially reduce the sulfoxide. Careful selection of the ligand and reaction temperature is necessary to mitigate this risk.
Diagram: Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the Suzuki-Miyaura coupling of this compound.
Caption: Catalytic cycle for the Suzuki-Miyaura reaction.
Experimental Protocols & Optimization
The following protocols provide a robust starting point for the Suzuki-Miyaura coupling of this compound analogs. Optimization may be required depending on the specific boronic acid used.
General Protocol using Conventional Heating
This protocol is based on established methods for the coupling of electron-deficient chloropyrimidines.[2][4]
Diagram: General Experimental Workflow
Caption: Standard workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (1.0 equiv.), the desired aryl/heteroaryl boronic acid (1.2-1.5 equiv.), and potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%). For more challenging couplings, a pre-catalyst system like Pd₂(dba)₃ (2 mol%) with a specialized ligand such as XPhos or S-Phos (4 mol%) can be more effective.[3]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system. A mixture of 1,4-dioxane and water (e.g., 4:1 v/v) is a common and effective choice.[2]
-
Reaction: Stir the reaction mixture at a temperature ranging from 90 °C to 110 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for Microwave-Assisted Synthesis
Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can improve yields.[2][7]
Step-by-Step Procedure:
-
Preparation: In a microwave reaction vial, combine this compound (1.0 equiv.), the boronic acid (1.2 equiv.), K₂CO₃ (2.0 equiv.), and Pd(PPh₃)₄ (2-5 mol%).
-
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Reaction: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 100-140 °C) for 15-45 minutes.[2]
-
Workup and Purification: Follow steps 6 and 7 from the conventional heating protocol.
Data Presentation: Catalyst and Condition Screening
The choice of catalyst, base, and solvent is critical for success. The following table summarizes recommended starting conditions and potential optimizations for the coupling of this compound with a generic arylboronic acid.
| Parameter | Recommended Condition | Alternative/Optimization | Rationale & Citation |
| Pd Catalyst | Pd(PPh₃)₄ (5 mol%) | PdCl₂(dppf) (3 mol%), Pd₂(dba)₃/XPhos (2/4 mol%) | Pd(PPh₃)₄ is a cost-effective and broadly effective catalyst.[2] Buchwald ligands (XPhos) are superior for challenging aryl chlorides.[3] |
| Base | K₂CO₃ (2.0 equiv.) | K₃PO₄ (3.0 equiv.), Cs₂CO₃ (2.0 equiv.) | K₂CO₃ is a standard, effective base. K₃PO₄ is stronger and can be beneficial for less reactive boronic acids. |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O (10:1), DMF | Dioxane/water is a versatile solvent system for Suzuki couplings.[2][4] |
| Temperature | 100 °C (Conventional) | 80-120 °C | The highly activated C-Cl bond may allow for lower temperatures, but 100 °C ensures sufficient energy for most couplings. |
| Temperature | 120 °C (Microwave) | 100-150 °C | Microwave heating allows for rapid, controlled heating to higher temperatures, accelerating the reaction.[2][7] |
Conclusion and Outlook
The Suzuki-Miyaura coupling of this compound analogs is a highly viable and powerful method for the synthesis of novel, functionalized pyrimidines. The strong electron-withdrawing nature of the 2-methylsulfinyl group activates the C4-position, making these substrates excellent candidates for cross-coupling with a wide variety of aryl and heteroaryl boronic acids. By employing robust palladium catalysts, such as Pd(PPh₃)₄ or more advanced Buchwald systems, and by carefully controlling reaction conditions, researchers can efficiently generate diverse libraries of compounds for biological screening. The microwave-assisted protocol, in particular, offers a rapid and efficient route to these valuable molecules, accelerating the pace of drug discovery and development.
References
- Benchchem. Application Notes and Protocols: Suzuki Coupling Reactions with 4-Chloropyrimidines.
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry. Available from: [Link]
- Benchchem. Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.
-
MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
Semantic Scholar. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Available from: [Link]
-
ResearchGate. Scheme 1: Use of 2,4,6-trichloropyrimidine as a core scaffold. Available from: [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Available from: [Link]
-
NIH National Library of Medicine. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Available from: [Link]
-
PubMed. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines. Available from: [Link]
-
ResearchGate. Palladium-Catalyzed Cross-Coupling Reaction of 2-and/or 5-Substituted 4,6-Dichloropyrimidines with Arylboronic Acids. Available from: [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Available from: [Link]
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- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
For inquiries, please contact: [email protected]
Introduction
4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a key heterocyclic intermediate in contemporary organic synthesis and medicinal chemistry. Its trifunctional nature, featuring a reactive chloro-substituent, an ethoxy group, and a chiral sulfoxide, makes it a valuable building block for the synthesis of a diverse range of complex molecular architectures with potential therapeutic applications. The purity of this intermediate is paramount, as impurities can lead to unwanted side reactions, complicate downstream characterization, and compromise the biological activity of the final compounds.
This application note provides a detailed and robust protocol for the purification of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodology is designed for researchers, scientists, and drug development professionals seeking to obtain this key intermediate with high purity. The principles and techniques described herein are grounded in established chromatographic theory and can be adapted for similar small molecules.
Scientific Principles of Purification
The purification strategy leverages the principles of reversed-phase chromatography, a powerful technique for separating molecules based on their hydrophobicity.[1] In RP-HPLC, the stationary phase is nonpolar (typically a C18-modified silica), and the mobile phase is polar (commonly a mixture of water and a polar organic solvent like acetonitrile or methanol).[1]
The separation mechanism relies on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Less polar (more hydrophobic) compounds, like many organic intermediates, will have a stronger affinity for the nonpolar stationary phase and will thus be retained longer on the column. By gradually increasing the proportion of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, and the retained compounds are sequentially eluted from the column, with more polar compounds eluting first.
The addition of a small amount of an acid, such as formic acid, to the mobile phase is often beneficial for the chromatography of nitrogen-containing heterocycles like pyrimidines.[2] The acid helps to protonate the basic nitrogen atoms in the pyrimidine ring, which can suppress undesirable interactions with residual silanol groups on the silica-based stationary phase. This results in improved peak shape and resolution.[2]
Materials and Methods
Instrumentation and Consumables
-
Preparative HPLC System: A system equipped with a gradient pump, an autosampler or manual injector, a column oven, a UV-Vis detector, and a fraction collector is required.
-
Analytical HPLC System: For method development and purity analysis of collected fractions.
-
Reversed-Phase HPLC Column: A C18 stationary phase is recommended. For initial method development, an analytical column (e.g., 4.6 x 150 mm, 5 µm particle size) is suitable. For preparative purification, a larger column (e.g., 21.2 x 250 mm, 5-10 µm particle size) is necessary.
-
Solvents: HPLC-grade acetonitrile (ACN), methanol (MeOH), and ultrapure water are essential.
-
Mobile Phase Additive: LC-MS grade formic acid (FA).
-
Sample Vials: Appropriate vials for the autosampler.
-
Syringe Filters: 0.22 µm or 0.45 µm PTFE or nylon filters for sample preparation.
-
Glassware: Volumetric flasks, beakers, and graduated cylinders for mobile phase and sample preparation.
-
Rotary Evaporator: For removal of solvent from collected fractions.
-
Lyophilizer (Freeze-Dryer): For complete removal of aqueous mobile phase.
Compound Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉ClN₂O₂S | ChemWhat[3] |
| Molecular Weight | 220.68 g/mol | ChemWhat[3] |
| Appearance | White to off-white solid | Assumed |
| UV Absorbance Maxima (λmax) | Estimated at ~255 nm and ~276 nm | Based on 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine[4][5] |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Solvent Safety: Acetonitrile and methanol are flammable and toxic. Handle these solvents in a well-ventilated area and away from ignition sources.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Experimental Protocols
PART 1: Analytical Method Development
The initial step is to develop a robust analytical method that provides good separation of the target compound from its impurities. This method will then be scaled up for preparative purification.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration to prevent pump cavitation and baseline noise.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved. Sonication may be used to aid dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[6]
-
-
HPLC Conditions (Analytical Scale):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection Wavelength: 254 nm or 276 nm (based on the UV absorbance of a closely related analog).[4][5] A diode array detector (DAD) can be used to monitor a wider range and determine the optimal wavelength.
-
Gradient Program (Scouting):
-
Start with a shallow gradient to identify the approximate elution conditions.
-
A good starting point is a linear gradient from 10% to 90% Mobile Phase B over 20-30 minutes.
-
-
-
Method Optimization:
-
Analyze the chromatogram from the scouting run.
-
If the target peak elutes too early, decrease the initial percentage of Mobile Phase B.
-
If the peak elutes too late, increase the initial percentage of Mobile Phase B.
-
Adjust the gradient slope to improve the separation between the target compound and any closely eluting impurities. A shallower gradient will generally provide better resolution.
-
The goal is to achieve baseline separation of the target peak from all impurities.
-
PART 2: Preparative HPLC Purification
Once an optimized analytical method is established, it can be scaled up for preparative purification.
-
Scale-Up Calculations:
-
The flow rate and injection volume can be scaled up based on the column dimensions. The scaling factor is calculated as the ratio of the cross-sectional areas of the preparative and analytical columns.
-
Scaling Factor = (radius_prep)² / (radius_anal)²
-
New Flow Rate = Old Flow Rate x Scaling Factor
-
New Injection Volume = Old Injection Volume x Scaling Factor
-
-
Preparative HPLC Conditions:
-
Column: C18, 21.2 x 250 mm, 5-10 µm particle size.
-
Mobile Phase: Same as the optimized analytical method.
-
Flow Rate: As calculated from the scale-up.
-
Injection Volume: As calculated from the scale-up. The sample concentration may need to be increased for preparative loading.
-
Detection: UV detector at the optimized wavelength.
-
Gradient Program: Same as the optimized analytical method.
-
-
Fraction Collection:
-
Set the fraction collector to collect fractions based on the UV signal of the eluting peak corresponding to the target compound.
-
It is advisable to collect the peak in multiple smaller fractions to isolate the purest portions.[7]
-
PART 3: Post-Purification Work-Up
-
Purity Analysis of Fractions:
-
Analyze each collected fraction using the developed analytical HPLC method to determine the purity.
-
Combine the fractions that meet the desired purity level.
-
-
Solvent Removal:
-
Remove the organic solvent (acetonitrile) from the pooled fractions using a rotary evaporator. Use a moderate temperature to avoid degradation of the compound.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to obtain the purified compound as a solid.[2]
-
Alternatively, the compound can be extracted from the aqueous solution using a suitable organic solvent (e.g., dichloromethane or ethyl acetate), followed by drying of the organic layer and evaporation of the solvent.
-
Workflow Diagram
Caption: Workflow for the HPLC purification of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | - Secondary interactions with the stationary phase. - Column overload. - Inappropriate sample solvent. | - Ensure 0.1% formic acid is in the mobile phase. - Reduce the sample concentration or injection volume. - Dissolve the sample in the initial mobile phase composition.[8] |
| Poor Resolution | - Gradient is too steep. - Inappropriate stationary phase. | - Decrease the gradient slope (e.g., 5-50% B over 30 min). - Try a different column chemistry (e.g., a polar-embedded phase). |
| No or Low Recovery | - Compound is not eluting from the column. - Compound has degraded. | - Increase the final percentage of organic solvent in the gradient. - Check the stability of the compound in the mobile phase at different pH values. |
| Drifting Baseline | - Mobile phase is not properly mixed or degassed. - Column is not equilibrated. - Contamination in the system. | - Ensure thorough mixing and degassing of mobile phases. - Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. - Flush the system with a strong solvent like isopropanol. |
Conclusion
This application note provides a comprehensive and scientifically sound protocol for the purification of this compound by reversed-phase HPLC. By following the detailed steps for method development, preparative purification, and post-purification work-up, researchers can obtain this valuable synthetic intermediate with high purity, suitable for demanding applications in drug discovery and development. The principles outlined here can also serve as a foundation for developing purification methods for other related small molecules.
References
-
Nacalai Tesque. 4. Sample Pretreatment for HPLC. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2. Retrieved from [Link]
-
Waters Corporation. (n.d.). Isolation of the Purified Product. Retrieved from [Link]
-
MDPI. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Retrieved from [Link]
- Kalogirou, A. S., & Koutentis, P. A. (2016). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923.
- Cavalieri, L. F., & Bendich, A. (1949). The ultraviolet absorption spectra of some pyrimidines; chemical structure and the effect of pH on the position of lambda max. Journal of the American Chemical Society, 71(4), 1470–1474.
-
Gilson, Inc. (n.d.). OPTIMIZED FRACTION COLLECTION FOR PREP HPLC. Retrieved from [Link]
-
Odintsova, N. A., et al. (2014). HPLC of fractions obtained after affinity chromatography. ResearchGate. Retrieved from [Link]
-
Labcompare. (2022, June 17). LABTips: Preparative HPLC for Purification Workflows. Retrieved from [Link]
-
ResearchGate. (n.d.). Normalised UV/Vis absorption spectra of 4 and 6 recorded in CH 2 Cl 2 . Retrieved from [Link]
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
- Kumar, A., et al. (2022). Development and validation of liquid chromatography-tandem mass spectrometry method for the estimation of a potential genotoxic impurity 2-(2-chloroethoxy)ethanol in hydroxyzine.
- Giel-Pietraszuk, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences, 25(9), 5029.
- Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304.
-
ResearchGate. (n.d.). Effect of dimethyl sulfoxide on the structure and the functional properties of horseradish peroxidase as observed by spectroscopy and cyclic voltammetry. Retrieved from [Link]
- Ramurthy, S., et al. (2019). Design and Discovery of N-(3-(2-(2-Hydroxyethoxy)-6-morpholinopyridin-4-yl)-4-methylphenyl)-2-(trifluoromethyl)isonicotinamide, a Selective, Efficacious, and Well-Tolerated RAF Inhibitor Targeting RAS Mutant Cancers: The Path to the Clinic. Journal of Medicinal Chemistry, 62(11), 5494–5507.
Sources
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- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine: A Key Intermediate in Modern Drug Discovery
Abstract
This comprehensive guide details the robust and scalable synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a pivotal intermediate in the development of contemporary pharmaceuticals. The pyrimidine core is a prevalent scaffold in a multitude of clinically significant molecules, including kinase inhibitors and other targeted therapies.[1] This document provides a detailed, two-step synthetic pathway, commencing with the preparation of the thioether precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, followed by its selective oxidation. The protocols herein are designed for large-scale production, emphasizing safety, efficiency, and high purity of the final product. This guide is intended for researchers, chemists, and professionals in the field of drug development and process chemistry.
Introduction: The Significance of Substituted Pyrimidines in Medicinal Chemistry
The pyrimidine heterocycle is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Its presence in the nucleobases of DNA and RNA underscores its fundamental role in biological systems.[2] In modern drug discovery, functionalized pyrimidines are recognized as "privileged structures" due to their ability to interact with a wide range of biological targets. Specifically, 2,4,6-trisubstituted pyrimidines are key components of numerous kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and inflammatory diseases.[3]
This compound serves as a versatile building block in the synthesis of these complex pharmaceutical agents. The chloro-substituent at the 4-position provides a reactive handle for nucleophilic aromatic substitution, allowing for the introduction of various pharmacophoric groups. The methylsulfinyl moiety at the 2-position can also be further functionalized or can participate in crucial interactions with the target protein. The ethoxy group at the 6-position modulates the electronic properties and solubility of the molecule. The controlled, large-scale synthesis of this intermediate is therefore a critical step in the supply chain of numerous life-saving medicines.
Synthetic Strategy Overview
The synthesis of this compound is efficiently achieved in a two-step process. The first step involves the regioselective synthesis of the precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, from a commercially available starting material. The second, and key, step is the selective oxidation of the thioether to the desired sulfoxide. Careful control of the reaction conditions in the oxidation step is paramount to prevent over-oxidation to the corresponding sulfone.
Caption: Overall synthetic workflow for this compound.
Detailed Protocols
Part A: Large-Scale Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (Precursor)
This protocol is adapted from established literature procedures for the regioselective ethoxylation of 4,6-dichloro-2-(methylthio)pyrimidine.[2] The use of ethanol as a solvent and a controlled addition of sodium ethoxide ensures high selectivity for the mono-substituted product.
Materials and Equipment:
-
10 L three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and thermometer.
-
4,6-Dichloro-2-(methylthio)pyrimidine
-
Anhydrous Ethanol (EtOH)
-
Sodium metal
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Protocol:
-
Preparation of Sodium Ethoxide Solution: In a separate flask, under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) in portions to anhydrous ethanol at 0-5 °C with vigorous stirring. Allow the reaction to proceed until all the sodium has dissolved.
-
Reaction Setup: Charge the 10 L three-necked flask with 4,6-dichloro-2-(methylthio)pyrimidine (1 equivalent) and anhydrous ethanol.
-
Nucleophilic Substitution: Cool the pyrimidine solution to approximately 20 °C. Add the freshly prepared sodium ethoxide solution dropwise via the dropping funnel over 2-3 hours, maintaining the internal temperature below 25 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).[2]
-
Work-up: Once the reaction is complete, add dichloromethane (DCM) to the reaction mixture, followed by a saturated aqueous solution of NaHCO₃ to quench any unreacted species.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous phase with DCM. Combine the organic layers.
-
Drying and Concentration: Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[2]
-
Purification: The crude 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine can be purified by recrystallization from a suitable solvent system such as n-pentane.[2]
Part B: Large-Scale Synthesis of this compound (Final Product)
This protocol utilizes meta-chloroperoxybenzoic acid (m-CPBA) for the selective oxidation of the thioether. m-CPBA is a widely used and effective reagent for this transformation, and careful control of stoichiometry and temperature prevents the formation of the sulfone byproduct.[4]
Materials and Equipment:
-
20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and addition funnel.
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Protocol:
-
Reaction Setup: Charge the jacketed reactor with 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1 equivalent) and dichloromethane (DCM). Cool the mixture to 0-5 °C using a circulating chiller.
-
Oxidant Addition: Dissolve m-CPBA (1.05-1.1 equivalents) in DCM and add it dropwise to the stirred solution of the thioether over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 1-3 hours after the addition of the oxidant.
-
Quenching: Upon completion, quench the excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃). Stir vigorously until a potassium iodide-starch paper test indicates the absence of peroxides.
-
Neutralization and Extraction: Add a saturated aqueous solution of NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Separate the organic layer and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate/hexanes or by flash column chromatography if necessary for very high purity applications.[5]
Analytical Characterization
Rigorous analytical testing is essential to confirm the identity and purity of the synthesized this compound.
| Analytical Technique | Parameter | Expected Result |
| HPLC | Purity | ≥98% |
| Retention Time | Consistent with a reference standard | |
| ¹H NMR | Chemical Shifts and Multiplicity | Characteristic peaks for the pyrimidine ring proton, ethoxy group, and methylsulfinyl group protons. |
| ¹³C NMR | Chemical Shifts | Signals corresponding to the carbon atoms of the pyrimidine ring, ethoxy, and methylsulfinyl groups. |
| Mass Spectrometry (MS) | Molecular Ion Peak | [M+H]⁺ corresponding to the molecular weight of the product. |
| Melting Point | Range | A sharp melting point range consistent with a pure compound. |
Safety and Hazard Management
A thorough risk assessment must be conducted before commencing any large-scale synthesis.
-
meta-Chloroperoxybenzoic Acid (m-CPBA): m-CPBA is a strong oxidizing agent and can be explosive, especially in its pure form. It is typically supplied wetted with water to reduce its shock sensitivity. Avoid friction, grinding, and impact. Store in a cool, well-ventilated area away from combustible materials.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. All operations should be conducted in a well-ventilated fume hood.
-
Sodium Metal: Sodium reacts violently with water. Handle under an inert atmosphere and use appropriate personal protective equipment (PPE).
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.
-
Emergency Procedures: Have appropriate spill kits and fire extinguishers readily available. Ensure all personnel are trained in their use.
Conclusion
The protocols outlined in this application note provide a reliable and scalable pathway for the synthesis of high-purity this compound. The strategic use of this key intermediate opens avenues for the efficient construction of a diverse range of biologically active molecules, thereby supporting the advancement of pharmaceutical research and development. By adhering to the detailed procedures and safety guidelines, researchers and process chemists can confidently produce this valuable compound on a large scale.
References
-
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (n.d.). MDPI. Retrieved from [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column? (2024, November 23). ResearchGate. Retrieved from [Link]
-
Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. (2022, June 2). PSE Community.org. Retrieved from [Link]
-
Compound Purification Techniques. (n.d.). gChem. Retrieved from [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... (n.d.). ResearchGate. Retrieved from [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. (n.d.). Arkivoc. Retrieved from [Link]
-
Synthesis and evaluation of novel amino pyrimidine derivatives containing sulfonamide and their application as EGFR inhibitors. (2025, June 15). PubMed. Retrieved from [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. (2025, October 16). ResearchGate. Retrieved from [Link]
-
Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. (2021, June 25). SciSpace. Retrieved from [Link]
-
Rapid Methods for High-Throughput Detection of Sulfoxides. (n.d.). PMC - NIH. Retrieved from [Link]
-
Exploring 4-Chloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine: A Key Intermediate in Pharmaceutical Synthesis. (n.d.). LinkedIn. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. (n.d.). Thieme Chemistry. Retrieved from [Link]
-
m-CHLOROPERBENZOIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Welcome To Hyma Synthesis Pvt. Ltd. (n.d.). Hyma Synthesis. Retrieved from [Link]
-
(PDF) Sulfonamide derivatives: Synthesis and applications. (2024, March 15). ResearchGate. Retrieved from [Link]
Sources
Application Notes & Protocols for the Characterization of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Introduction
4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is a multifaceted pyrimidine derivative with significant potential in pharmaceutical and agrochemical research. The unique arrangement of its functional groups—a halogenated pyrimidine core, an electron-donating ethoxy group, and a chiral methylsulfinyl moiety—necessitates a comprehensive and rigorous analytical approach for its characterization. The presence of these distinct chemical features governs its reactivity, purity, and potential biological activity. Therefore, establishing unambiguous structural confirmation, quantifying purity, and identifying potential impurities are critical steps in its development and application.[1][2]
This guide provides a detailed overview of the essential analytical techniques for the complete characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the selection of each method and its parameters.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to the development of robust analytical methods. While specific experimental data for the title compound is not widely published, we can infer key properties based on its structural similarity to related compounds like 4-chloro-6-methylsulfonylpyrimidine and its precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[3][4][5]
| Property | Expected Value/Characteristic | Rationale & Significance |
| Molecular Formula | C₇H₉ClN₂O₂S | Derived from the chemical structure. |
| Molecular Weight | ~220.68 g/mol | Crucial for mass spectrometry. |
| Appearance | Likely a crystalline solid.[4][5] | The related methylthio analog is a colorless needle-like solid. |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and methanol.[1] | Important for sample preparation in various analytical techniques. |
| Melting Point | Expected to be a defined melting point. | A sharp melting point is an indicator of purity. The methylthio analog has a melting point of 59-60 °C.[4][5] |
| Chromophoric Properties | The pyrimidine ring system will exhibit UV absorbance.[4][5] | This property is the basis for detection in HPLC-UV analysis. |
Part 1: Chromatographic Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of this compound and for the separation of potential impurities or related substances. The compound's polarity, due to the sulfoxide group, and its UV-active pyrimidine ring make it an ideal candidate for reversed-phase HPLC with UV detection.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle: RP-HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase. More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times. The sulfoxide group in the target molecule adds polarity, influencing its retention behavior.
Workflow for HPLC Method Development:
Caption: Workflow for HPLC method development.
Detailed Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| HPLC System | A standard HPLC system with a UV detector. | Widely available and suitable for this analysis. |
| Column | C18, 4.6 x 150 mm, 5 µm | A versatile column for reversed-phase chromatography. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for nitrogen-containing heterocycles. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic modifier in reversed-phase HPLC. |
| Elution Mode | Gradient | To ensure the elution of any potential impurities with different polarities. |
| Gradient Program | Start with 30% B, hold for 2 min, ramp to 90% B over 15 min, hold for 3 min, return to 30% B over 1 min, and equilibrate for 4 min. | This gradient profile allows for the separation of a wide range of polar and nonpolar compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | 255 nm | Based on the UV absorbance of the related 4-chloro-6-ethoxy-2-(methylthio)pyrimidine.[4] A full UV scan should be performed to determine the optimal wavelength. |
-
Data Analysis:
-
Integrate the peaks in the chromatogram.
-
The purity of the sample can be calculated based on the area percentage of the main peak relative to the total area of all peaks.
-
Trustworthiness: This protocol is based on established principles of reversed-phase chromatography for small organic molecules.[6][7] The use of a gradient elution ensures that both early and late-eluting impurities are detected. The inclusion of an acidic modifier in the mobile phase is a standard practice to improve the peak shape of basic compounds like pyrimidines.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[8][9][10] For this compound, GC-MS can be used to identify volatile impurities and to confirm the molecular weight of the compound. However, care must be taken as sulfoxides can be thermally labile.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Rationale |
| GC-MS System | A standard GC-MS system with an electron ionization (EI) source. | EI provides reproducible fragmentation patterns for library matching. |
| Column | A low- to mid-polarity column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. | Provides good separation for a wide range of compounds.[11] |
| Inlet Temperature | 250 °C | High enough for volatilization but low enough to minimize thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, and hold for 5 min. | A general-purpose program to separate compounds with varying boiling points. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min. | An inert carrier gas. |
| MS Source Temp. | 230 °C | Standard source temperature. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 40-450 m/z | To capture the molecular ion and key fragments. |
-
Data Analysis:
-
The total ion chromatogram (TIC) will show the separation of different components.
-
The mass spectrum of the main peak can be used to confirm the molecular weight and to study the fragmentation pattern, which can provide structural information.
-
Expertise & Experience: While GC-MS is a valuable tool, the potential for thermal degradation of the sulfoxide moiety must be considered. A lower inlet temperature might be necessary if degradation is observed. The resulting mass spectrum should be carefully interpreted for signs of thermal breakdown products.
Part 2: Structural Elucidation
A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules.[12] It provides detailed information about the chemical environment of individual atoms. For this molecule, both ¹H and ¹³C NMR will be crucial.
Logical Relationship of NMR Data to Structure:
Caption: Correlation of NMR data to molecular structure.
Detailed Protocol:
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if the solvent does not contain it.
-
-
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.
-
Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Additional experiments like DEPT, COSY, and HSQC can be performed for more detailed structural assignment.
-
Expected Spectral Features:
-
¹H NMR: Based on the structure and data from the related methylthio compound, the following proton signals are expected[4][13][14]:
-
A singlet for the pyrimidine ring proton (H5), likely in the aromatic region.
-
A quartet for the -OCH₂- protons of the ethoxy group.
-
A triplet for the -CH₃ protons of the ethoxy group.
-
A singlet for the -S(O)CH₃ protons. The chemical shift will be downfield compared to the corresponding sulfide due to the electron-withdrawing nature of the sulfoxide.
-
-
¹³C NMR:
-
Signals for the carbon atoms of the pyrimidine ring. The chemical shifts will be influenced by the substituents.
-
A signal for the -OCH₂- carbon.
-
A signal for the -CH₃ carbon of the ethoxy group.
-
A signal for the -S(O)CH₃ carbon.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation.[15][16] It is a rapid and non-destructive technique.
Detailed Protocol:
-
Sample Preparation:
-
The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
-
Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan before analyzing the sample.
-
Expected Characteristic Absorption Bands: [17][18]
| Wavenumber (cm⁻¹) | Assignment |
| ~3100-3000 | C-H stretching (aromatic) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1600-1450 | C=C and C=N stretching of the pyrimidine ring |
| ~1250-1200 | C-O stretching (aryl ether) |
| ~1050-1000 | S=O stretching (sulfoxide) |
| ~800-600 | C-Cl stretching |
Authoritative Grounding: The interpretation of FTIR spectra is based on well-established correlation tables for functional group absorptions. The presence of a strong band around 1050 cm⁻¹ would be a key indicator of the sulfoxide group.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[19] High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which can be used to confirm the elemental composition.
Detailed Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Instrumentation and Data Acquisition:
-
Use an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquire the spectrum in positive ion mode.
-
Expected Results:
-
The primary ion observed should be the protonated molecule [M+H]⁺.
-
The measured exact mass of this ion should be within 5 ppm of the calculated theoretical mass for C₇H₁₀ClN₂O₂S⁺.
-
The isotopic pattern of the molecular ion peak should show the characteristic signature of a chlorine-containing compound (an M+2 peak with approximately one-third the intensity of the M peak).
Part 3: Elemental Analysis
Principle: Elemental analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in a compound. This is a fundamental technique for confirming the empirical formula of a newly synthesized molecule.
Detailed Protocol:
-
Sample Preparation:
-
A small, accurately weighed amount of the pure, dry sample is required.
-
-
Instrumentation:
-
A CHNS elemental analyzer is used.
-
Expected Results:
The experimentally determined percentages of C, H, N, and S should be in close agreement (typically within ±0.4%) with the theoretical values calculated from the molecular formula C₇H₉ClN₂O₂S.
Theoretical Composition:
-
Carbon: ~38.09%
-
Hydrogen: ~4.11%
-
Nitrogen: ~12.69%
-
Sulfur: ~14.53%
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. The protocols and guidelines presented here provide a robust framework for confirming the identity, purity, and structure of this important heterocyclic compound. By combining chromatographic and spectroscopic methods, researchers can ensure the quality and integrity of their material, which is paramount for its successful application in drug discovery and development. The causality behind each experimental choice has been explained to empower the analyst to troubleshoot and adapt these methods as needed.
References
-
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Appl Sci Biotechnol J Adv Res. 2025;4(2):1-5. Available from: [Link]
-
4-Chloro-6-methanesulfonylpyrimidine. PubChem. Available from: [Link]
-
Localized partitioning of enantiomers in solid samples of sulfoxides. CORA. Available from: [Link]
-
Chaudhary J. FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Zenodo. 2025. Available from: [Link]
-
FT-IR data of pyrimidine derivatives compounds. ResearchGate. Available from: [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. Available from: [Link]
-
Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). DTIC. Available from: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. ResearchGate. Available from: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. 2018. Available from: [Link]
-
Organochlorine chemistry. Wikipedia. Available from: [Link]
-
Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available from: [Link]
-
Rapid Methods for High-Throughput Detection of Sulfoxides. PMC - NIH. Available from: [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available from: [Link]
-
Recent Approaches to the Synthesis of Pyrimidine Derivatives. ResearchGate. Available from: [Link]
-
METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY-- DETERMINATION OF ORGANOCHLORINE PESTICIDES. USGS. Available from: [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available from: [Link]
-
A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available from: [Link]
-
PART F. Organochlorine (OC) Compounds. US EPA. Available from: [Link]
-
2-Chloro-1-(1-ethoxyvinyl)pyridinium Triflate. Organic Syntheses. Available from: [Link]
-
Organochlorine Pesticides Analysis in Water by GC/ECD. Agilent. 2021. Available from: [Link]
-
of the qualitative GC–MS analysis for pyrimidines and triazines from... ResearchGate. Available from: [Link]
-
Analytical methods for PCBs and organochlorine pesticides in environmental monitoring and surveillance: a critical appraisal. PMC - PubMed Central. Available from: [Link]
-
Photofragmentation of Halogenated Pyrimidine Molecules in the VUV Range. PubMed. 2014. Available from: [Link]
-
Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. PubMed Central. 2024. Available from: [Link]
-
Synthesis of Diaminopyrimidine Sulfonate Derivatives and Exploration of Their Structural and Quantum Chemical Insights via SC-XRD and the DFT Approach. ACS Omega. 2021. Available from: [Link]
-
Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. MDPI. Available from: [Link]
-
Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). PubMed. 2019. Available from: [Link]
-
Radiobiology and clinical application of halogenated pyrimidine radiosensitizers. PubMed. Available from: [Link]
-
GC-MS Profiling and Antimicrobial Activity of Eight Essential Oils Against Opportunistic Pathogens with Biofilm-Forming Potential. MDPI. Available from: [Link]
Sources
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- 3. 4-Chloro-6-methanesulfonylpyrimidine | C5H5ClN2O2S | CID 254751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. agilent.com [agilent.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. 4-Chloro-2,6-diaminopyrimidine(156-83-2) 1H NMR [m.chemicalbook.com]
- 15. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 16. abjar.vandanapublications.com [abjar.vandanapublications.com]
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- 19. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization procedure for 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
An Application Note and Protocol for the Purification of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine via Recrystallization
For inquiries, please contact: Senior Application Scientist Google AI Labs
Abstract
This technical guide provides a detailed protocol for the purification of this compound, an important heterocyclic intermediate in pharmaceutical and agrochemical research. Recrystallization is a robust and scalable purification technique that leverages differences in solubility to separate the desired compound from impurities.[1][2] This document outlines a systematic approach to solvent selection, the execution of the recrystallization procedure, and methods for assessing the final purity. The causality behind each experimental step is explained to provide researchers with a deep understanding of the process, ensuring both reproducibility and the ability to troubleshoot effectively.
Introduction: The Rationale for Recrystallization
This compound is a solid organic compound whose purity is critical for subsequent synthetic transformations and biological screening. While chromatographic methods can be employed for purification, they can sometimes lead to the degradation of sensitive functional groups like sulfoxides on acidic stationary phases such as silica gel.[3] Recrystallization presents a superior alternative, offering a simple, cost-effective, and scalable method for obtaining high-purity crystalline material.[1]
The fundamental principle of recrystallization is the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2][4] An ideal solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Upon controlled cooling, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals nucleate and grow, while impurities remain dissolved in the mother liquor.[4][5] This process not only removes chemical impurities but can also ensure the isolation of a specific, stable polymorphic form, which is a critical consideration in drug development.
Physicochemical Properties and Safety Considerations
A thorough understanding of the material's properties is foundational to developing a safe and effective protocol.
Compound Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1289386-28-2 | [6] |
| Molecular Formula | C₇H₉ClN₂O₂S | [6] |
| Molecular Weight | 220.68 g/mol | [6] |
| Appearance | Expected to be a solid (based on related compounds) | [7][8] |
| Precursor M.P. | 59–60 °C (for the sulfide precursor) | [7] |
Hazard Identification and Safety Precautions
While specific toxicity data for this compound is limited, related pyrimidine and sulfoxide compounds may be harmful. Standard laboratory safety protocols must be strictly followed.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses, and appropriate chemical-resistant gloves at all times.
-
Engineering Controls: All operations, especially those involving heating solvents, should be performed inside a certified chemical fume hood to avoid inhalation of vapors.
-
Hazard Statements (based on related structures): May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[9][10] Avoid contact with skin and eyes and prevent inhalation of dust or vapors.
Protocol Part I: Solvent Selection and Screening
The choice of solvent is the most critical parameter for a successful recrystallization.[1] The ideal solvent should exhibit a steep solubility curve for the target compound—high solubility at boiling temperature and low solubility at room temperature or below.
Rationale for Solvent Choices
Based on the structure—a moderately polar heterocyclic compound—and information on related molecules, a range of solvents with varying polarities should be screened. The sulfide precursor, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine, is crystallizable from n-pentane, a non-polar solvent.[7] The introduction of the polar sulfoxide group will increase the compound's overall polarity, suggesting that more polar solvents or solvent mixtures will be required.
Recommended Screening Solvents:
-
Alcohols: Isopropanol, Ethanol
-
Esters: Ethyl Acetate
-
Ketones: Acetone
-
Ethers: 2-Methyltetrahydrofuran (2-MeTHF), Dioxane
-
Aromatic Hydrocarbons: Toluene
-
Alkanes: Heptane, Cyclohexane (primarily as anti-solvents)
-
Polar Aprotic: Acetonitrile
Experimental Protocol for Solvent Screening
-
Preparation: Place approximately 20-30 mg of the crude this compound into several test tubes.
-
Room Temperature Test: To each tube, add a screening solvent dropwise (typically starting with 0.5 mL). Vigorously stir or sonicate the mixture. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system.
-
Elevated Temperature Test: If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water or sand bath towards the boiling point of the solvent. Add small aliquots of the solvent until the solid just dissolves completely.
-
Cooling and Crystallization Test: Once a saturated solution is formed at high temperature, remove the test tube from the heat and allow it to cool slowly to room temperature. If crystallization does not occur, gently scratch the inside of the test tube with a glass rod or place it in an ice-water bath.
-
Evaluation: The best solvent is one that dissolves the compound completely at a high temperature in a reasonable volume and yields a large quantity of crystalline precipitate upon cooling.
Protocol Part II: Bulk Recrystallization Procedure
Once a suitable solvent or solvent system (e.g., a polar solvent with an alkane anti-solvent) has been identified, proceed with the bulk purification.
Single-Solvent Recrystallization Workflow
This is the preferred method if a suitable single solvent is found.
Sources
- 1. scispace.com [scispace.com]
- 2. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 3. researchgate.net [researchgate.net]
- 4. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 5. scispace.com [scispace.com]
- 6. chemwhat.com [chemwhat.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 4-Chloro-6-methanesulfonylpyrimidine | C5H5ClN2O2S | CID 254751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. arctomsci.com [arctomsci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Welcome to the technical support center for the synthesis of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity.
Introduction
The synthesis of this compound is a critical step in the development of various pharmaceutical compounds. The key transformation in this synthesis is the selective oxidation of the methylthio group of the precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, to a methylsulfinyl group. While seemingly straightforward, this oxidation requires careful control of reaction conditions to prevent over-oxidation and other side reactions. This guide provides practical, experience-based solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yield in this synthesis can stem from several factors, from incomplete reaction to product degradation. Here’s a systematic approach to troubleshooting:
-
Incomplete Oxidation: The most common reason for low yield is that the starting material, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, has not been fully converted to the desired sulfoxide.
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For oxidants like meta-chloroperoxybenzoic acid (m-CPBA), a slight excess (typically 1.1 to 1.2 equivalents) is often used to drive the reaction to completion. However, a large excess can lead to over-oxidation.[1]
-
Reaction Time and Temperature: The oxidation of sulfides to sulfoxides is generally a rapid reaction, but if the temperature is too low, the reaction may be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot is still prominent after the expected reaction time, consider increasing the temperature slightly or extending the reaction time.
-
-
Over-oxidation to Sulfone: The primary side reaction in this synthesis is the further oxidation of the desired sulfoxide to the corresponding sulfone, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.[2]
-
Control of Oxidant Addition: Add the oxidizing agent, such as a solution of m-CPBA, dropwise to the reaction mixture, preferably at a low temperature (e.g., 0 °C) to dissipate the exothermic reaction and maintain better control.
-
Temperature Management: Maintaining a low reaction temperature is crucial to prevent over-oxidation. Once the reaction is complete, as indicated by TLC, quench the reaction immediately.
-
-
Product Degradation: The product, a pyrimidine sulfoxide, may be susceptible to degradation under certain conditions.
-
Workup Conditions: During the workup, avoid strongly acidic or basic conditions for prolonged periods. Neutralize the reaction mixture carefully and extract the product promptly.
-
Purification: If using column chromatography for purification, be aware that some sulfoxides can be unstable on silica gel.[3] Consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of a neutral amine like triethylamine in the eluent.
-
Question: I am observing a significant amount of the sulfone byproduct in my crude product. How can I minimize its formation?
Answer:
The formation of the sulfone is a classic example of over-oxidation in sulfide chemistry. Here are targeted strategies to suppress this side reaction:
-
Precise Stoichiometry: The most critical factor is the amount of oxidizing agent. Use no more than 1.2 equivalents of m-CPBA. It is advisable to determine the purity of your m-CPBA before use, as it is often sold as a mixture with meta-chlorobenzoic acid.
-
Low Temperature Protocol: Perform the reaction at 0 °C or even lower (e.g., -20 °C). The rate of oxidation of the sulfoxide to the sulfone is generally more sensitive to temperature than the initial oxidation of the sulfide.
-
Alternative Oxidizing Agents: While m-CPBA is common, other oxidizing agents can offer better selectivity. For instance, using hydrogen peroxide in a suitable solvent system can be a milder alternative.[1][4] However, this may require catalyst systems and optimization.
-
Reaction Monitoring: Diligent monitoring by TLC is essential. The sulfone is typically more polar than the sulfoxide, which is more polar than the starting sulfide. By tracking the disappearance of the starting material and the appearance of the product and byproduct, you can stop the reaction at the optimal time.
Question: The purification of the final product is challenging. What are the best practices for obtaining pure this compound?
Answer:
Purification of pyrimidine sulfoxides can be tricky due to their polarity and potential instability. Here are some effective purification strategies:
-
Workup to Remove Oxidant Byproducts: Before any chromatographic purification, it's crucial to remove the byproducts from the oxidizing agent.
-
For m-CPBA, the main byproduct is meta-chlorobenzoic acid. This can be removed by washing the organic layer with a mild base, such as a saturated sodium bicarbonate solution.[5]
-
Excess m-CPBA can be quenched by washing with a solution of sodium sulfite or sodium thiosulfate.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization is often the most effective and scalable purification method.[6] Experiment with different solvent systems, such as ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes, to find the optimal conditions.
-
Column Chromatography: If chromatography is necessary, consider the following:
-
Stationary Phase: As mentioned, silica gel can sometimes cause degradation. If you observe streaking or loss of product on the column, switch to neutral alumina or deactivated silica gel.
-
Solvent System: A gradient elution is often necessary to separate the starting material, product, and sulfone byproduct due to their different polarities. A common solvent system would be a gradient of ethyl acetate in hexanes.
-
Flash Chromatography: This is generally preferred over gravity chromatography for faster separation and to minimize the time the product is in contact with the stationary phase.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting material for this synthesis?
A1: The recommended starting material is 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. This precursor can be synthesized in high yield (around 89%) by reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol at room temperature.[7][8] This reaction is generally clean and provides a good quality starting material for the subsequent oxidation step.
Q2: Which oxidizing agent is best for this synthesis?
A2: meta-Chloroperoxybenzoic acid (m-CPBA) is a widely used and effective oxidizing agent for the conversion of sulfides to sulfoxides.[2][9] It is relatively easy to handle and the reaction conditions are generally mild. Hydrogen peroxide is another viable option, often considered a "greener" oxidant, but may require a catalyst and more rigorous optimization of reaction conditions to achieve high selectivity for the sulfoxide.[1][4]
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress.[10][11] Use a suitable mobile phase, such as a mixture of ethyl acetate and hexanes. You should be able to distinguish between the starting sulfide (less polar), the desired sulfoxide (intermediate polarity), and the over-oxidized sulfone (more polar). Spot the reaction mixture alongside the starting material as a reference. The reaction is complete when the starting material spot has disappeared.
Q4: What are the key safety precautions I should take during this synthesis?
A4:
-
m-CPBA: meta-Chloroperoxybenzoic acid is a strong oxidizing agent and can be shock-sensitive, especially in its pure form. It is typically supplied as a stabilized mixture with water and meta-chlorobenzoic acid. Always handle it with care, avoid contact with flammable materials, and store it at low temperatures as recommended by the supplier.
-
Solvents: Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated fume hood, especially when handling chlorinated solvents like dichloromethane.
-
Exothermic Reaction: The oxidation reaction can be exothermic. Adding the oxidant slowly and maintaining a low temperature is crucial for both safety and selectivity.
Experimental Protocols
Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine
This protocol is adapted from the literature and provides a reliable method for preparing the starting material.[7][8][12]
-
To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (1.0 g, 5.13 mmol) in absolute ethanol (20 mL) at room temperature, add a 1 M solution of sodium ethoxide in ethanol (5.64 mL, 5.64 mmol, 1.1 equivalents) dropwise over 10 minutes.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC (e.g., using 1:9 ethyl acetate/hexanes as eluent). The reaction is typically complete within 2 hours.
-
Once the starting material is consumed, add dichloromethane (50 mL) and a saturated aqueous solution of sodium bicarbonate (50 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 25 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
| Parameter | Value |
| Starting Material | 4,6-dichloro-2-(methylthio)pyrimidine |
| Reagent | Sodium ethoxide in ethanol (1.1 eq.) |
| Solvent | Absolute Ethanol |
| Temperature | Room Temperature |
| Reaction Time | ~2 hours |
| Typical Yield | ~89% |
Oxidation to this compound
This is a general protocol for the oxidation of a sulfide to a sulfoxide using m-CPBA. Optimization may be required for your specific setup.
-
Dissolve 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (1.0 g, 4.88 mmol) in a suitable solvent like dichloromethane (20 mL).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve m-CPBA (approximately 77% purity, 1.2 g, ~5.37 mmol, 1.1 equivalents) in dichloromethane (15 mL).
-
Add the m-CPBA solution dropwise to the stirred solution of the sulfide over 15-20 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction by TLC (e.g., using 3:7 ethyl acetate/hexanes). The reaction is typically complete in 1-3 hours.
-
Once the starting material is consumed, quench the reaction by adding a 10% aqueous solution of sodium sulfite (20 mL) and stir for 15 minutes.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography as needed.
| Parameter | Recommended Condition |
| Starting Material | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine |
| Oxidizing Agent | m-CPBA (1.1-1.2 eq.) |
| Solvent | Dichloromethane |
| Temperature | 0 °C |
| Reaction Time | 1-3 hours (monitor by TLC) |
| Workup | Quench with Na2SO3, wash with NaHCO3 |
Visualization of the Synthetic Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route to this compound.
This workflow diagram illustrates the key steps and conditions for the synthesis, including the potential for over-oxidation.
References
- The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybd
- Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank.
- (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and...
- Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc.
- Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology.
- 2.3B: Uses of TLC. Chemistry LibreTexts.
- Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides.
- Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society.
- How to purify a sulfone and sulfide sulfoxide without a column?
- 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety D
- The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]... Journal of Medicinal Chemistry.
- Workup: mCPBA Oxidation. University of Rochester Department of Chemistry.
- meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances.
- Sulfone synthesis by oxid
- Synthesis and Antioxidant Activities of Novel Pyrimidine Acrylamides as Inhibitors of Lipoxygenase: Molecular Modeling and In Silico Physicochemical Studies. Molecules.
- m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry.
- Synthesis of Unsymmetrical Sulfides and Their Oxidation to Sulfones to Discover Potent Antileishmanial Agents.
- (E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine. Benchchem.
- The Journal of Organic Chemistry.
- 4-Chloro-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine. Sigma-Aldrich.
- 4-Chloro-6-methanesulfonylpyrimidine. PubChem.
- Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines. Journal of the Chemical Society C: Organic.
- Mild oxidation of tetrahydrothiophene to sulfolane over V-, Mo and W-containing layered double hydroxides. ResearchGate. W-containing layered double hydroxides.
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Pyrimidine Synthesis
Welcome to the technical support center for pyrimidine synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to side product formation during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Biginelli reaction?
A1: The Biginelli reaction, a one-pot condensation of an aldehyde, a β-ketoester, and urea, is a cornerstone of pyrimidine synthesis.[1][2][3] However, several side products can diminish yield and purity. The most frequently encountered are:
-
Hantzsch-type 1,4-dihydropyridines (DHPs): These are often fluorescent, yellow byproducts. They form when two equivalents of the β-ketoester react with the aldehyde and ammonia, the latter resulting from the decomposition of urea at elevated temperatures.[4][5] This pathway directly competes with the desired Biginelli reaction.
-
Knoevenagel Condensation Products: This side product arises from the reaction between the aldehyde and the β-ketoester.[6][7] Its formation is favored under conditions that promote this condensation over the cyclization required for the dihydropyrimidine ring.
-
Aldol Condensation Products: Self-condensation of the aldehyde or the β-ketoester can occur, especially with aliphatic aldehydes or ketones that have enolizable protons.[6]
-
Unreacted Intermediates: The reaction proceeds through several intermediate steps.[1] Incomplete reactions can lead to the isolation of these intermediates, such as open-chain ureides.[7]
-
N-acylureas: These byproducts can form from a competing reaction between the β-ketoester and urea, complicating the purification process.[5]
Q2: What are the typical side products in the Pinner pyrimidine synthesis?
A2: The Pinner synthesis, which condenses an amidine with a β-dicarbonyl compound, is a versatile method for preparing substituted pyrimidines.[6][8][9] However, it is sensitive to reaction conditions and can lead to several side products:
-
Amidine Self-Condensation: Amidines can react with themselves, particularly under basic conditions, to form products like triazines.[6]
-
β-Dicarbonyl Self-Condensation: The β-ketoester or β-diketone can undergo self-condensation reactions.[6]
-
Hydrolysis Products: The Pinner reaction is highly sensitive to moisture. The key imidate salt intermediate (Pinner salt) is susceptible to hydrolysis, which can lead to the formation of esters as byproducts instead of the desired pyrimidine.[7]
-
N-alkyl amides: Pinner salts can be thermally unstable and may rearrange into N-alkyl amides, especially at elevated temperatures.[7]
Q3: My Biginelli reaction yield is low. How can I improve it?
A3: Low yields are a common challenge and can often be traced back to suboptimal reaction conditions or competing side reactions.[7] Consider the following to improve your yield:
-
Catalyst Choice and Activity: The traditional acid catalyst (e.g., HCl) may not be efficient for all substrates.[7] Consider using Lewis acids like copper(II) trifluoroacetate or boron trifluoride.[1] If using a reusable catalyst, ensure it is active and consider regeneration if necessary.[4]
-
Temperature Control: Higher temperatures can promote the formation of Hantzsch DHP byproducts due to urea decomposition.[4][5] Running the reaction at a lower temperature can significantly improve selectivity for the desired pyrimidine.[4]
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure it goes to completion. Some reactions may require longer times.[4]
-
Reagent Purity: Impurities in starting materials can inhibit the reaction. Use high-purity reagents.[5]
Q4: What are the critical parameters to control in a Pinner synthesis to avoid side reactions?
A4: The Pinner synthesis requires careful control over several parameters to minimize side product formation:
-
Anhydrous Conditions: This is the most critical factor. The reaction must be carried out under strictly anhydrous conditions to prevent the hydrolysis of the amidine and the Pinner salt intermediate.[6][7] This involves using freshly distilled, anhydrous solvents, oven-dried glassware, and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]
-
Temperature Control: The reaction temperature should be carefully controlled. While heat is often necessary to drive the cyclization, excessive temperatures can promote side reactions and decomposition of intermediates.[6][7]
-
pH Control: The reaction can be catalyzed by either acid or base. The pH should be optimized to favor the desired condensation and cyclization while minimizing self-condensation of the reactants.[6]
-
Purity of Reagents: The purity of the nitrile and alcohol is crucial for preventing unwanted side reactions.[7]
Troubleshooting Guides
Troubleshooting the Biginelli Reaction
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Yield / Incomplete Reaction | Inefficient catalysis, suboptimal temperature, or insufficient reaction time. | Catalyst: Ensure the catalyst is active. For Brønsted acids, check the concentration. For Lewis acids, consider a different catalyst that may be more effective for your specific substrates.[1][4] Temperature & Time: Monitor the reaction by TLC. A moderate increase in temperature or extended reaction time may be necessary to drive the reaction to completion.[4] |
| Yellow, Fluorescent Byproduct | Formation of a Hantzsch-type 1,4-dihydropyridine (DHP).[4][5] | Lower Temperature: Higher temperatures promote urea decomposition to ammonia, favoring the Hantzsch pathway. Reducing the temperature can significantly decrease DHP formation.[4][5] Order of Addition: Adding the urea last may help minimize its decomposition.[4][5] |
| Major Byproduct Identified as Knoevenagel Adduct | Reaction conditions favor the condensation of the aldehyde and β-ketoester over the full Biginelli cyclization. | Catalyst Choice: Some catalysts may preferentially promote the Knoevenagel condensation. Experiment with different Brønsted or Lewis acids. Stoichiometry: Adjusting the stoichiometry of the reactants might shift the equilibrium away from the Knoevenagel product. |
| Incomplete Cyclization (Open-chain ureide intermediate detected) | Insufficient activation of the carbonyl group for the final ring-closing step, or steric hindrance. | Increase Catalyst Strength/Concentration: A stronger acid or a higher catalyst loading can facilitate the final cyclization and dehydration steps.[4][7] Increase Temperature: Heating the reaction mixture can provide the necessary activation energy for ring closure.[7] Alternative Substrates: If steric hindrance is suspected, consider using a more reactive 1,3-dicarbonyl equivalent.[4] |
Troubleshooting the Pinner Pyrimidine Synthesis
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low or No Yield of Pyrimidine | Presence of water leading to hydrolysis of the Pinner salt intermediate.[7] | Ensure Anhydrous Conditions: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere (N₂ or Ar). The classical Pinner reaction uses dry HCl gas bubbled through an anhydrous alcohol solution to ensure strictly anhydrous acidic conditions.[7] |
| Formation of Ester Byproduct | Hydrolysis of the Pinner salt intermediate. | Strict Moisture Exclusion: As above, rigorous exclusion of water is paramount to prevent this side reaction.[7] |
| Formation of Multiple Products | Amidine self-condensation or use of an unsymmetrical dicarbonyl leading to regioisomers. | Temperature Control: Use a lower reaction temperature to disfavor amidine self-condensation.[6] pH Adjustment: Optimize the pH to minimize self-condensation.[6] Regioselectivity: If using an unsymmetrical dicarbonyl results in poor regioselectivity, consider a different synthetic route.[6] |
| Product is Difficult to Purify | Side products have similar polarity to the desired pyrimidine. | Optimize Reaction Conditions: The best approach is to minimize side-product formation by carefully controlling the reaction parameters. Alternative Purification: If chromatographic separation is difficult, consider recrystallization or preparative HPLC.[10][11] |
Visual Troubleshooting Workflows
A logical approach to troubleshooting can streamline the optimization process.
Caption: Troubleshooting workflow for the Biginelli reaction.
Reaction Mechanism Visualization
Understanding the reaction mechanism and potential competing pathways is key to troubleshooting.
Caption: Competing Biginelli and Hantzsch reaction pathways.
Experimental Protocols
General Protocol for the Biginelli Reaction
This protocol provides a general framework. Optimal conditions (catalyst, solvent, temperature) may vary depending on the specific substrates used.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1 equivalent), the β-ketoester (1 equivalent), and urea (1.5 equivalents).
-
Solvent and Catalyst Addition: Add a suitable solvent (e.g., ethanol). Add the catalyst (e.g., a catalytic amount of HCl or a Lewis acid).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., reflux). Monitor the reaction progress by TLC. Reaction times can vary from a few hours to overnight.[4]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product is often purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure dihydropyrimidinone.[4][10]
General Protocol for the Pinner Pyrimidine Synthesis
This protocol emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[7]
-
Preparation: Ensure all glassware is oven-dried and assembled while hot under an inert atmosphere (N₂ or Ar).
-
Reaction Setup: In a flask under an inert atmosphere, dissolve the β-dicarbonyl compound (1 equivalent) and the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.
-
Base Addition: Cool the mixture in an ice bath and add a strong base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction's progress by TLC. The reaction is typically complete within 2-4 hours.[7]
-
Work-up: Cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).[7]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.[7]
Analytical Methods for Side-Product Identification
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of side products.[11][12]
1. Sample Preparation:
-
Isolate the suspected byproduct from the reaction mixture using column chromatography or preparative TLC.[5]
-
Prepare a dilute solution of the isolated compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis.[5]
-
Prepare a separate dilute solution in a suitable solvent (e.g., methanol, acetonitrile) for MS analysis.[5]
2. Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire ¹H and ¹³C NMR spectra. Analyze chemical shifts, integrations, and coupling patterns to elucidate the structure. This is crucial for distinguishing between isomers and identifying key functional groups.[5][12][13]
-
Mass Spectrometry (MS): Use techniques like LC-MS to obtain the molecular weight of the impurity. High-resolution mass spectrometry (HRMS) can provide the exact mass and elemental composition. MS/MS fragmentation can offer further structural details.[12][13][14][15]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the reaction mixture and for isolating impurities for further characterization.[13][14]
References
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- BenchChem. (2025).
-
Wikipedia. (n.d.). Biginelli reaction. [Link]
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
-
ResearchGate. (n.d.). Three generally accepted mechanisms for the Biginelli reaction. [Link]
- BenchChem. (2025). Troubleshooting common issues in pyrimidine synthesis.
-
Organic Chemistry Portal. (n.d.). Biginelli Reaction. [Link]
- BenchChem. (2025). overcoming side reactions in pyrimidine synthesis.
-
SlidePlayer. (n.d.). BIGINELLI REACTION. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
-
SlideShare. (n.d.). Pinner pyrimidine synthesis. [Link]
- BenchChem. (2025).
- BenchChem. (2025). Common side products in the synthesis of pyridopyrimidines and their avoidance.
-
MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
ResearchGate. (2025). Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link]
-
SlideShare. (n.d.). Pinner pyrimidine synthesis. [Link]
-
ACS Publications. (2022). Pyrimidine Nucleosides Syntheses by Late-Stage Base Heterocyclization Reactions. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
-
Wikipedia. (n.d.). Pyrimidine metabolism. [Link]
-
YouTube. (2024). Pyrimidine Synthesis. [Link]
-
SpiroChem. (n.d.). Impurity Synthesis And Identification. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
Microbe Notes. (2023). De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
University of Oxford. (n.d.). 10. Pyrimidines. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines. [Link]
-
NIH. (n.d.). Purine and Pyrimidine Nucleotide Synthesis and Metabolism. [Link]
-
PubMed. (2002). Direct Isolation of Purines and Pyrimidines From Nucleic Acids Using Sublimation. [Link]
-
SlideShare. (n.d.). Ullmann reaction. [Link]
-
University of Illinois. (2008). THE BIGINELLI REACTION: DEVELOPMENT AND APPLICATIONS. [Link]
-
Wikipedia. (n.d.). Ullmann reaction. [Link]
-
AMSbiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. [Link]
-
BYJU'S. (n.d.). Ullmann Reaction. [Link]
-
Growing Science. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
ResearchGate. (n.d.). SYNTHESIS OF PYRIMIDINE AND PYRIMIDINTHIONE. [Link]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Pinner pyrimidine synthesis | PPTX [slideshare.net]
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- 12. Impurity Synthesis And Identification | SpiroChem [spirochem.com]
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Technical Support Center: Navigating Regioselectivity in Dichloropyrimidine Reactions
Welcome to the technical support center for the regioselective functionalization of dichloropyrimidines. As a Senior Application Scientist, I understand that while dichloropyrimidines are powerful and versatile building blocks in medicinal chemistry and materials science, controlling the site of reaction can be a significant experimental hurdle. Poor regioselectivity often leads to challenging isomeric separations and reduced yields, complicating synthetic routes.[1]
This guide is structured to provide both foundational knowledge and practical, field-proven troubleshooting advice. We will explore the underlying principles governing the reactivity of these scaffolds and offer concrete solutions to common problems encountered in the lab.
Frequently Asked Questions (FAQs): The Fundamentals of Reactivity
This section addresses the core concepts that dictate the regiochemical outcome of reactions with dichloropyrimidines.
Q1: What makes dichloropyrimidines so reactive towards nucleophiles?
The pyrimidine ring is inherently electron-deficient, a property stemming from the presence of two electronegative nitrogen atoms which withdraw electron density from the ring carbons.[2][3] This π-deficiency is significantly amplified by the strong electron-withdrawing inductive effect of the chlorine atoms.[2] Consequently, the carbon atoms attached to the chlorines (primarily C2, C4, and C6) become highly electrophilic and thus excellent sites for nucleophilic aromatic substitution (SNAr).[4][5]
Q2: For the common 2,4-dichloropyrimidine scaffold, which position is typically more reactive and why?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][6] This preference is observed in both SNAr and many palladium-catalyzed cross-coupling reactions.[1] The primary reason lies in the stability of the intermediate formed during the SNAr reaction. Nucleophilic attack at C4 allows for better delocalization of the resulting negative charge onto the ring nitrogens in the Meisenheimer complex intermediate, making this pathway kinetically favored.[7] While this C4 preference is a general rule, the selectivity is often only moderate, and mixtures of C2 and C4 substituted products are common without careful optimization.[1]
Q3: What are the primary factors that I can manipulate to control regioselectivity?
The regiochemical outcome is a delicate balance of several interconnected factors. Understanding and controlling these is key to a successful synthesis. The four main pillars are:
-
Electronic Effects of Ring Substituents: The presence of other groups on the pyrimidine ring can dramatically alter the electronic landscape and override the inherent C4 preference.[6][8]
-
Nature of the Nucleophile: The identity of the incoming nucleophile is critical; different nucleophiles can have inherent preferences for one position over the other.[6]
-
Reaction Conditions: Solvent, base, temperature, and even the order of reagent addition play a crucial role in directing the reaction to the desired position.[6][9]
-
Catalyst System: For cross-coupling reactions, the choice of the palladium catalyst and, more importantly, the associated ligands can completely reverse the substrate's innate reactivity preferences.[1][10]
Q4: How exactly do substituents at the C5 or C6 positions alter the reactivity of 2,4-dichloropyrimidine?
This is one of the most powerful tools for directing selectivity.
-
Electron-Donating Groups (EDGs) at C6: Placing an EDG, such as a methoxy (-OMe) or an amino (-NHMe) group, at the C6 position can reverse the normal selectivity and make the C2 position the preferred site of attack.[8][11] These groups donate electron density into the ring, altering the distribution of the Lowest Unoccupied Molecular Orbital (LUMO) to make the C2 carbon more electrophilic.[7][11]
-
Electron-Withdrawing Groups (EWGs) at C5: Conversely, placing an EWG, such as a nitro (-NO₂) or cyano (-CN) group, at the C5 position strongly enhances the inherent preference for C4 substitution .[6][12][13] These groups further withdraw electron density, making the C4 position even more electrophilic.
Q5: What is the general reactivity order for chloro groups at different positions on the pyrimidine ring?
For both SNAr and most palladium-catalyzed reactions, the established order of reactivity for the chloro positions is C4(6) > C2 >> C5 .[1] The C5 position is significantly less reactive towards these substitution reactions because it lacks the same level of activation from the ring nitrogens.[14]
Troubleshooting Guide: From Mixed Isomers to Optimized Selectivity
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Issue 1: My SNAr reaction on 2,4-dichloropyrimidine is non-selective, giving me a mixture of C2 and C4 isomers that are difficult to separate. How can I improve C4 selectivity?
This is a very common challenge.[1][15] Achieving high C4 selectivity requires suppressing the competing reaction at C2. Here are several strategies, starting with the simplest to implement.
Probable Causes & Suggested Solutions:
-
Suboptimal Reaction Conditions: The choice of solvent and base can be the deciding factor. A systematic screen is often the most effective approach.[15]
-
Intrinsic Reactivity: The inherent reactivity difference between C2 and C4 might be small for your specific combination of substrate and nucleophile under the initial conditions.[15]
-
Reaction Time/Temperature: Running the reaction for too long or at too high a temperature can lead to scrambling or the formation of the thermodynamically favored product, which may not be the one you want.[15]
Optimization Strategies for C4-Selectivity:
| Strategy | Actionable Steps & Rationale |
|---|---|
| 1. Screen Solvent & Base | Systematically test different solvent/base combinations. For example, the nBuOH/DIPEA system has been reported to yield a single C4-substituted product in many cases, eliminating the need for complex purification.[6][9] The bulkiness of DIPEA can also sterically disfavor attack at the more hindered C2 position. |
| 2. Control Temperature | Lowering the reaction temperature often increases selectivity by favoring the kinetically controlled product (C4). Start at 0 °C or room temperature and monitor the reaction closely by TLC or LC-MS. |
| 3. Use a Catalyst (Aminations) | For amination reactions, employing a palladium catalyst can significantly enhance C4 selectivity.[1][15] While this may seem counterintuitive for an SNAr reaction, certain Pd complexes can facilitate the substitution pathway with high regiocontrol. |
| 4. Control Stoichiometry | Use only a slight excess (1.0-1.1 equivalents) of the nucleophile. Adding a large excess can drive the reaction to completion faster but may reduce selectivity. Monitor the reaction and stop it once the consumption of starting material plateaus.[15] |
Issue 2: I need to synthesize the C2-substituted product of 2,4-dichloropyrimidine, but my reaction favors C4. How can I reverse the selectivity?
Achieving C2 selectivity requires overcoming the inherent C4 preference. This usually involves modifying the substrate or using a specific class of nucleophile or catalyst.
Probable Causes & Suggested Solutions:
-
Inherent Electronic Preference: The substrate is electronically biased for C4 attack.[6]
-
Nucleophile Choice: Most standard nucleophiles (e.g., primary/secondary amines, alkoxides) will preferentially attack the C4 position.[1]
-
"Normal" Reaction Conditions: Standard SNAr conditions are often optimized for C4 substitution.[6]
Strategies to Enforce C2-Selectivity:
| Strategy | Actionable Steps & Rationale |
|---|---|
| 1. Substrate Modification | As discussed in the FAQs, the most reliable way to direct substitution to C2 is to install an electron-donating group (EDG) like -OMe or -NHMe at the C6 position. This fundamentally alters the electronics of the ring to favor C2 attack.[8][11] |
| 2. Nucleophile-Directed Selectivity | Certain nucleophiles exhibit an unusual preference for the C2 position. For substrates containing a C5 electron-withdrawing group, tertiary amines have been shown to provide excellent C2 selectivity.[6][12] This is a powerful but specific method. |
| 3. Catalyst-Controlled Cross-Coupling | While challenging, specific palladium catalyst systems have been developed that invert the conventional site selectivity in C-S cross-coupling reactions, favoring C2 over C4.[10] This is an advanced technique that requires careful selection of the catalyst, ligand, and conditions. |
| 4. Adjust Reaction Conditions | For some substrates, C2 substitution can be favored under acidic conditions (e.g., TFA/IPA), whereas alkaline conditions may completely shut down C2 reactivity.[6][9] This approach is highly substrate-dependent and requires empirical testing. |
Issue 3: My reaction is extremely slow or shows no conversion at all.
A stalled reaction can be frustrating, but it is often solvable by systematically checking a few key parameters.
Troubleshooting Workflow for Low Conversion:
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrimidine | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. wuxibiology.com [wuxibiology.com]
- 9. Page loading... [guidechem.com]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 12. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Page loading... [guidechem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Welcome to the technical support guide for 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this key synthetic intermediate. The unique combination of a reactive chloro-substituent, a polar sulfinyl group, and the pyrimidine core presents specific challenges that require careful methodological consideration. This guide is designed to help you navigate these complexities to achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when purifying this compound?
The impurity profile is heavily dependent on the synthetic route, which typically involves the oxidation of the corresponding sulfide precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[1]
Common Process-Related Impurities:
-
Unreacted Starting Material (Sulfide): Incomplete oxidation will leave residual 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
-
Over-Oxidized Product (Sulfone): Aggressive or non-selective oxidation conditions can lead to the formation of 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.[2]
-
Hydrolysis Product: The 4-chloro group is susceptible to hydrolysis, especially under non-anhydrous or basic/acidic workup conditions, yielding 6-ethoxy-2-(methylsulfinyl)pyrimidin-4(3H)-one.
-
Residual Solvents & Reagents: Solvents used in the reaction or purification (e.g., Dichloromethane, Ethyl Acetate) and residual oxidizing agents or their byproducts.
A summary of key impurities is presented in Table 1.
Table 1: Common Impurities and Key Diagnostic Signatures
| Impurity Name | Structure | Common Cause | Key Diagnostic Feature (NMR/MS) |
|---|---|---|---|
| Sulfide Precursor | 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | Incomplete Oxidation | ¹H NMR: Methyl singlet shifted upfield (~2.5 ppm) compared to the sulfoxide. MS: M+ peak at a lower m/z (lacks oxygen). |
| Sulfone Byproduct | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine | Over-Oxidation | ¹H NMR: Methyl singlet shifted further downfield (~3.3-3.5 ppm). MS: M+ peak at a higher m/z (contains an extra oxygen).[3] |
| Hydrolysis Product | 6-ethoxy-2-(methylsulfinyl)pyrimidin-4(3H)-one | Water contamination during workup | MS: Loss of Cl, addition of OH. Significant shift in aromatic proton signal in ¹H NMR. |
Q2: My product appears to degrade upon concentration with a rotary evaporator. What is causing this?
This is a classic issue related to the thermal lability of the sulfinyl (sulfoxide) group and the pyrimidine ring itself. While many pyrimidine derivatives exhibit thermal stability, the specific combination of substituents can lower the decomposition temperature.[4] Sulfoxides can undergo thermal decomposition through various pathways.[5]
Primary Cause:
-
Thermal Stress: Applying excessive heat during solvent evaporation can initiate degradation. Many complex organic molecules, especially those with sensitive functional groups, are stable only up to a certain temperature threshold, which can be as low as 40-50°C in solution.[6]
Recommendation: Always concentrate your product solutions at or below 30°C using a high-quality laboratory vacuum pump. If the solvent has a high boiling point (e.g., ethyl acetate, ethanol), it is preferable to use a stronger vacuum rather than increasing the bath temperature.
Q3: I'm observing significant tailing or streaking of my product on silica gel TLC plates. Why does this happen?
This is a common chromatographic issue for moderately polar compounds containing a sulfoxide group.
Root Causes:
-
Strong Polar Interactions: The sulfoxide moiety (S=O) is a potent hydrogen bond acceptor. It interacts strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This strong, sometimes irreversible, binding leads to slow elution and band broadening, which manifests as tailing.[7]
-
Acid Sensitivity: The pyrimidine ring nitrogen atoms can be protonated by the acidic silica surface, further increasing polarity and interaction, which exacerbates the tailing effect.
To resolve this, modifications to the stationary or mobile phase are necessary, as detailed in the troubleshooting section below.
Troubleshooting Guide: Purification Workflows
Problem: Poor Separation of Sulfide/Sulfone Impurities by Column Chromatography
Achieving baseline separation of the target sulfoxide from its sulfide and sulfone analogues is critical. Due to their similar structures, separation can be challenging but is readily achievable with an optimized protocol.
-
Select the Right Stationary Phase:
-
Standard Silica Gel: Use a high-quality silica gel (40-63 µm).
-
Deactivated Silica: If tailing is severe, consider using neutral silica gel or "deactivating" standard silica by pre-flushing the packed column with your starting eluent containing 0.5-1% triethylamine (NEt₃) or ammonia (in methanol). This neutralizes the acidic silanol sites.
-
-
Optimize the Mobile Phase (Eluent):
-
Starting Point: A gradient of Ethyl Acetate (EtOAc) in Hexanes or Heptane is the standard choice. Begin with TLC analysis to find a solvent ratio that gives your target compound an Rf value of ~0.2-0.3.
-
Adding a Polar Modifier: To improve peak shape and reduce tailing, add a small amount of a polar solvent like methanol (MeOH) or isopropanol (IPA) to the eluent system. A common mixture is Hexane/EtOAc/MeOH. The addition of alcohol competes with the sulfoxide for binding sites on the silica, resulting in sharper peaks.
-
Table 2: Recommended Starting Solvent Systems for Flash Chromatography
| System No. | Solvent A | Solvent B | Gradient Range (%B) | Modifier (Optional) | Typical Application |
|---|---|---|---|---|---|
| 1 | Heptane | Ethyl Acetate | 10% -> 70% | None | Initial screening, good for separating non-polar impurities. |
| 2 | Dichloromethane | Ethyl Acetate | 50% -> 100% | None | Alternative non-polar phase. |
| 3 | Heptane | Acetone | 10% -> 60% | None | Acetone can offer different selectivity compared to EtOAc. |
| 4 | Heptane | Ethyl Acetate | 20% -> 80% | 1-5% Methanol | Recommended for reducing tailing and improving separation of polar analogues. |
-
Column Packing and Loading:
-
Use the "dry loading" technique for best results. Pre-adsorb your crude product onto a small amount of silica gel or Celite®. Evaporate the solvent completely to get a dry, free-flowing powder.
-
Carefully add this powder to the top of your packed column. This ensures a narrow starting band and maximizes resolution.
-
Caption: Workflow for optimizing flash chromatography.
Problem: Product Fails to Crystallize, Oils Out, or Forms a Waxy Solid
The target compound may be a low-melting solid or an amorphous material, making crystallization difficult.[1] Impurities can also inhibit crystal lattice formation. A systematic approach is required.
-
Solvent Screening:
-
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Test solubility in a range of solvents (in small vials): Heptane, Methyl-tert-butyl ether (MTBE), Toluene, Dichloromethane (DCM), Ethyl Acetate, and Isopropanol.
-
-
Recrystallization Techniques:
-
Single Solvent: If a suitable single solvent is found, dissolve the compound in the minimum amount of hot solvent, filter while hot (if insoluble impurities are present), and allow to cool slowly to room temperature, then in an ice bath or freezer.
-
Solvent/Anti-Solvent System: This is often the most effective method. Dissolve the compound in a small amount of a "good" solvent (e.g., DCM or EtOAc). Then, slowly add a "poor" solvent (an "anti-solvent" like Heptane or Pentane) dropwise until the solution becomes persistently cloudy. Gently warm the mixture until it becomes clear again, then allow it to cool slowly. This controlled precipitation often yields high-quality crystals. For compounds soluble only in very polar solvents like DMSO or DMF, vapor diffusion of an anti-solvent like DCM or diethyl ether can be effective.[8]
-
Trituration: If the product oils out, remove the solvent and add a poor solvent in which the impurities are hopefully soluble (e.g., cold MTBE or Heptane). Vigorously stir or sonicate the mixture. The amorphous oil will often solidify into a powder that can be filtered.
-
Table 3: Suggested Solvent Systems for Recrystallization/Isolation
| Method | "Good" Solvent (for dissolution) | "Poor" Solvent (Anti-Solvent/Trituration) | Notes |
|---|---|---|---|
| Anti-Solvent | Dichloromethane (DCM) | n-Heptane or n-Pentane | A very reliable system. Dissolve in minimal DCM, add Heptane dropwise. |
| Anti-Solvent | Ethyl Acetate | n-Heptane | Good for moderately polar compounds. |
| Anti-Solvent | Acetone | Methyl-tert-butyl ether (MTBE) | Can provide different selectivity. |
| Trituration | N/A | Methyl-tert-butyl ether (MTBE) | Excellent for breaking down oils into solids. |
| Single Solvent | Isopropanol / Ethanol | N/A | May work if the compound has moderate solubility. |
Caption: Decision tree for selecting a crystallization strategy.
References
- Berthod, A., et al. (2000). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed.
- Simo, R., et al. (1997). Trace chromatographic analysis of dimethyl sulfoxide and related methylated sulfur compounds in natural waters. PubMed.
- Fishbein, L., & Fawkes, J. (1966). Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides. Journal of Chromatography A.
-
Abe, M., et al. (2023). Conversion of Racemic Alkyl Aryl Sulfoxides into Pure Enantiomers Using a Recycle Photoreactor. The Journal of Organic Chemistry. Available at: [Link]
-
Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... ResearchGate. Available at: [Link]
-
Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. Available at: [Link]
-
Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Available at: [Link]
- Method for purifying 4, 6-dichloro pyrimidine. Google Patents.
-
Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry. Available at: [Link]
-
Baluja, S., et al. (2019). Thermal analysis of some novel pyrimidine derivatives. Revista Colombiana de Ciencias Químico-Farmacéuticas. Available at: [Link]
-
Liggat, J. J., et al. (2001). Thermal stability of a ureidopyrimidinone model compound. Materials Science and Engineering: C. Available at: [Link]
- Recrystallization method for purification of phenoxy-2(1h)-pyrimidinone analogues. Google Patents.
-
Yang, H., et al. (2023). Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. Molecules. Available at: [Link]
-
Annaraj, J., et al. (2024). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. Magnetochemistry. Available at: [Link]
-
Isaac, I. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. arctomsci.com [arctomsci.com]
- 4. researchgate.net [researchgate.net]
- 5. Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation [mdpi.com]
- 7. Detection and thin-layer chromatography of sulfur compounds. I. Sulfoxides, sulfones and sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Stability of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine under acidic conditions
Welcome to the technical support center for 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential stability challenges, particularly under acidic conditions. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound in acidic environments.
Issue 1: Inconsistent Reaction Yields or Appearance of Unknown Impurities in Acidic Media
Question: I am performing a reaction with this compound under acidic conditions (e.g., using TFA, HCl, or acetic acid) and observing lower than expected yields of my desired product, along with several new spots on my TLC or peaks in my LC-MS. What could be the cause?
Answer: The presence of multiple unexpected products strongly suggests degradation of your starting material. The pyrimidine core, particularly with its combination of substituents, is susceptible to degradation under acidic conditions. The 2-(methylsulfinyl) group, being a sulfoxide, can also exhibit instability in the presence of strong acids.
Potential Degradation Pathways:
-
Hydrolysis of the 4-Chloro Group: The chloro substituent at the 4-position of the pyrimidine ring is a leaving group and can be susceptible to nucleophilic aromatic substitution (SNAr) by water, especially when the ring is protonated under acidic conditions. This would lead to the formation of the corresponding 4-hydroxy derivative.
-
Hydrolysis of the 6-Ethoxy Group: Similarly, the ethoxy group at the 6-position can undergo acid-catalyzed hydrolysis to yield a hydroxyl group.
-
Reactions of the 2-(Methylsulfinyl) Group: Sulfoxides can undergo various acid-catalyzed reactions. One common pathway is the Pummerer rearrangement, which could lead to a variety of products. Additionally, disproportionation into the corresponding sulfide (methylthio) and sulfone (methylsulfonyl) derivatives is possible, although this is less common without other reagents.
-
Ring Degradation: In harsh acidic conditions (high temperature, concentrated acid), the pyrimidine ring itself can undergo cleavage.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acidic degradation.
Step-by-Step Protocol for Investigation:
-
Confirm pH: Use a calibrated pH meter or pH paper to accurately determine the acidity of your reaction mixture.
-
Immediate Quenching and Analysis: At an early time point in your reaction, take a small aliquot, quench the acid with a mild base (e.g., saturated sodium bicarbonate solution), and immediately analyze by TLC or LC-MS to assess the extent of degradation.
-
Characterize Degradants: If possible, isolate the major impurities or use LC-MS and high-resolution mass spectrometry to determine their molecular weights. Compare these to the expected masses of potential degradation products (see table below).
-
Modify Reaction Conditions:
-
Temperature: If the reaction is run at elevated temperatures, try running it at room temperature or below.
-
Acid Strength: If using a strong acid like HCl or TFA, consider a weaker organic acid like acetic acid or using a buffered system if the reaction allows.
-
Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize over-exposure to acidic conditions.
-
| Potential Degradant | Molecular Weight Change |
| 4-Hydroxy-6-ethoxy-2-(methylsulfinyl)pyrimidine | -17.46 Da (Cl replaced by OH) |
| 4-Chloro-6-hydroxy-2-(methylsulfinyl)pyrimidine | -28.05 Da (Ethoxy replaced by OH) |
| 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine | -16.00 Da (Reduction of sulfoxide) |
| 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine | +16.00 Da (Oxidation of sulfoxide) |
Issue 2: Poor Solubility or Phase Separation in Acidic Aqueous Solutions
Question: I am trying to dissolve this compound in an acidic aqueous buffer for an assay, but I am observing poor solubility or an oily precipitate. What is happening?
Answer: While protonation of the pyrimidine ring nitrogens can sometimes increase aqueous solubility, the molecule itself is still largely organic. The observed precipitation could be the formation of a salt of your compound that has limited solubility in the specific buffer system. Alternatively, degradation to less soluble products could be occurring.
Troubleshooting Steps:
-
Co-Solvent: Try adding a water-miscible organic co-solvent such as DMSO, DMF, or acetonitrile (up to 5-10% v/v if your experiment can tolerate it) before adding the acidic buffer.
-
Order of Addition: Dissolve the compound in a small amount of organic solvent first, and then add this solution to the acidic buffer with vigorous stirring.
-
Buffer Choice: Investigate different buffer systems at your target pH to see if solubility is improved.
-
Analyze the Precipitate: If a significant amount of precipitate forms, isolate it, and analyze it (e.g., by NMR or MS) to determine if it is the starting material or a degradation product.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound should be stored in a tightly sealed container, protected from light and moisture, at low temperatures (-20°C is recommended for long-term storage). Avoid frequent temperature cycles.
Q2: How can I monitor the stability of this compound in my stock solution?
A2: A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is recommended.[3][4][5] Periodically inject an aliquot of your stock solution and monitor for the appearance of new peaks or a decrease in the main peak area.
Q3: Is the sulfoxide group susceptible to oxidation or reduction during my reaction?
A3: Yes, the methylsulfinyl (sulfoxide) group is at an intermediate oxidation state. It can be oxidized to a methylsulfonyl (sulfone) group by strong oxidizing agents or reduced to a methylthio (sulfide) group by reducing agents. Be mindful of the other reagents in your reaction mixture. The reactivity of related 2-sulfonylpyrimidines suggests that the sulfone is a good leaving group, which would make the compound highly reactive towards nucleophiles.[6][7][8]
Q4: What is the likely site of protonation on the pyrimidine ring under acidic conditions?
A4: The pyrimidine ring contains two nitrogen atoms. Under acidic conditions, one of these nitrogens will be protonated. The exact site of protonation can be influenced by the electronic effects of the substituents. This protonation activates the ring towards nucleophilic attack, which is a key step in the hydrolytic degradation pathways.
Potential Acid-Catalyzed Degradation Pathway
Caption: Potential degradation pathways in acid.
Section 3: Experimental Protocols
Protocol 1: Forced Degradation Study Under Acidic Conditions
This protocol is designed to assess the stability of your compound and identify potential degradants.[3][4][5]
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Acidic Treatment:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate the solution at 50°C for 4 hours.
-
-
Neutralization: After incubation, cool the solution to room temperature and neutralize it by adding 1 mL of 0.1 M NaOH.
-
Analysis: Dilute the neutralized solution with mobile phase and analyze by a validated HPLC-UV method. Use an LC-MS system to obtain mass information on any new peaks observed.
-
Control: Prepare a control sample by adding 1 mL of water instead of 0.1 M HCl and treating it identically.
References
-
Kalogirou, A.S.; Koutentis, P.A. 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank2017 , 2017, M923. [Link]
-
Hurst, R. O.; Kuksis, A. DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Journal of Biochemistry and Physiology1958 , 36(9), 919-925. [Link]
-
Gabizon, R.; et al. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry2023 , 34(9), 1634-1643. [Link]
-
ResearchGate. Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Link]
-
ACS Publications. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation | Bioconjugate Chemistry. [Link]
-
Sci-Hub. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
ResearchGate. (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]
-
MedCrave. Forced degradation studies. J Anal Pharm Res2016 , 3(6), 00076. [Link]
-
ResearchGate. (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances. [Link]
-
Biomedical Journal of Scientific & Technical Research. Forced Degradation – A Review. [Link]
-
NIH. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum. [Link]
-
RSC Publishing. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio). [Link]
-
ACS Publications. Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry. [Link]
-
NIH. Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether. [Link]
-
PubMed. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems. [Link]
-
Thieme Chemistry. Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. [Link]
Sources
- 1. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum: Mechanism of Uracil Degradation by - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Rut pathway for pyrimidine degradation: novel chemistry and toxicity problems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine, a key intermediate in pharmaceutical synthesis. Our focus is on providing practical, evidence-based solutions to common impurity challenges encountered during your experiments.
Troubleshooting Guide: Common Impurity Issues
This section addresses specific problems you may encounter, offering step-by-step protocols and the scientific rationale behind them.
Issue 1: My analytical data (TLC/HPLC/NMR) indicates the presence of the starting material, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (the sulfide). How can it be removed?
Root Cause Analysis: The presence of the starting sulfide is a common issue resulting from incomplete oxidation. The sulfide is significantly less polar than the target sulfoxide due to the absence of the highly polar S=O bond. This polarity difference is the key to successful separation.
Solution Strategies:
-
Flash Column Chromatography (Recommended): This is the most effective method for separating compounds with different polarities.
-
Scientific Rationale: Silica gel, a polar stationary phase, will interact more strongly with the polar sulfoxide, causing it to elute more slowly. The less polar sulfide will travel through the column faster and elute first.
-
Caution: Sulfoxides can sometimes be sensitive to acidic silica. If you observe degradation (streaking on TLC, low recovery), consider using silica gel that has been neutralized with a base like triethylamine (typically 1% v/v in the mobile phase) or opt for a less acidic stationary phase like alumina (neutral).[1]
Experimental Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good system will show clear separation between the sulfide and sulfoxide spots, with the target sulfoxide having an Rf value of ~0.2-0.3.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel. To do this, dissolve the crude material in a minimal amount of a solvent in which it is highly soluble (e.g., Dichloromethane), add silica gel (2-3x the weight of your crude product), and evaporate the solvent under reduced pressure until a dry, free-flowing powder is obtained.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Loading: Carefully load the silica-adsorbed product onto the top of the packed column.
-
Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure sulfoxide.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
-
-
Recrystallization (Alternative Method): This method is effective if a solvent system can be identified where the solubility of the sulfide and sulfoxide differ significantly.
-
Scientific Rationale: The goal is to find a solvent or solvent pair in which the target sulfoxide is soluble at high temperatures but sparingly soluble at low temperatures, while the sulfide impurity remains in solution upon cooling.[2]
-
Protocol: Single-Solvent Recrystallization
-
Place the crude product in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (see table below) until the solid just dissolves.[3]
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Further cool the flask in an ice bath to maximize crystal yield.[3]
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove residual impurities.[3]
-
Dry the crystals under vacuum.
-
-
| Solvent System for Pyrimidine Derivatives | Boiling Point (°C) | Polarity Index | Notes |
| Ethyl Acetate / Hexanes | Varies | Varies | A common non-polar/moderately polar system. Dissolve in hot ethyl acetate, then add hexanes until cloudy. |
| Dichloromethane / Pentane | Varies | Varies | Good for compounds soluble in chlorinated solvents. Dissolve in DCM, add pentane as the anti-solvent. |
| Isopropanol | 82.6 | 4.3 | A polar protic solvent that can be effective for moderately polar compounds. |
| Acetonitrile | 81.6 | 6.2 | A polar aprotic solvent. |
Issue 2: My product is contaminated with the over-oxidation byproduct, 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine (the sulfone). What is the best removal strategy?
Root Cause Analysis: Over-oxidation of the sulfide starting material leads to the formation of the corresponding sulfone.[4] The sulfone contains two S=O bonds, making it even more polar than the target sulfoxide. This increased polarity is again the basis for separation.
Solution Strategy: Flash Column Chromatography
-
Scientific Rationale: The separation principle is the same as for the sulfide impurity, but the elution order is different. Due to its higher polarity, the sulfone will be retained most strongly on the silica column. The elution order will be: Sulfide (least polar) -> Sulfoxide -> Sulfone (most polar) .
Experimental Protocol: Flash Chromatography
-
The protocol is identical to the one described for removing the sulfide impurity. Careful TLC analysis is critical to find a solvent system that resolves the sulfoxide and sulfone spots. You may need a more polar eluent system than what was used for the sulfide/sulfoxide separation. Collect fractions diligently to isolate the middle-eluting compound, which is your target sulfoxide.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should be aware of during the synthesis and purification of this compound?
The primary impurities are process-related byproducts arising directly from the synthetic route.[][6] For the oxidation of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine, these are:
-
Unreacted Starting Material: 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (the sulfide).
-
Over-oxidation Product: 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine (the sulfone).[4]
-
Degradation Products: Sulfoxides can be sensitive to heat and acid/base conditions, potentially leading to decomposition.[1][]
-
Residual Solvents: Solvents used in the reaction or purification may be present in the final product.
Caption: Formation pathway of common process-related impurities.
Q2: What is a reliable, general workflow for purifying the crude product?
A robust purification strategy often involves multiple steps to remove different types of impurities. An extractive workup followed by chromatography and a final recrystallization is highly recommended for achieving high purity.
Caption: General workflow for the purification of the target compound.
Q3: Are there any specific stability concerns I should have for this compound during purification and storage?
Yes, sulfoxides as a class require careful handling.
-
Thermal Stability: Avoid excessive heat. When removing solvents on a rotary evaporator, use a moderate water bath temperature (e.g., < 40°C) to prevent decomposition.
-
pH Sensitivity: Strong acids or bases can cause degradation. As mentioned, prolonged exposure to acidic silica gel during chromatography can sometimes be problematic.[1]
-
Storage: For long-term storage, keep the purified compound in a tightly sealed container, preferably under an inert atmosphere (like nitrogen or argon), and store it in a cool, dark place such as a freezer.[7] This minimizes potential degradation from air, light, and heat.[]
Q4: Can you recommend an HPLC method for analyzing the purity of my final product?
While a specific validated method is proprietary to each lab, a general reverse-phase HPLC method can be developed based on methods used for the parent drug, Ticagrelor, and its intermediates.[][8]
Sample HPLC Method Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C8 or C18, 150 x 4.6 mm, 5 µm | Standard reverse-phase columns suitable for small organic molecules.[] |
| Mobile Phase | Acetonitrile : Ammonium Acetate Buffer (e.g., 50 mM, pH 8.2) | A common mobile phase for separating compounds of varying polarity.[] |
| Elution | Isocratic or Gradient | Start with isocratic; switch to a gradient if impurities are very close to the main peak. |
| Flow Rate | 0.7 - 1.0 mL/min | A typical analytical flow rate.[] |
| Column Temp. | 25 °C | Room temperature is a good starting point.[] |
| Detection (UV) | ~270 nm | Pyrimidine-containing structures typically have strong UV absorbance in this region.[] |
| Injection Vol. | 10 - 20 µL | Standard injection volume.[] |
This method should be able to resolve the sulfide, sulfoxide, and sulfone impurities, allowing for accurate quantification of product purity.
References
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. ResearchGate. [Link]
-
Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis. PubMed. [Link]
-
How to purify a sulfone and sulfide sulfoxide without a column?. ResearchGate. [Link]
-
Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. [Link]
-
Sulfoxide synthesis by oxidation. Organic Chemistry Portal. [Link]
-
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MS(n), NMR and their synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Sulfinylpyrimidine Intermediates
Welcome to the technical support center for handling sulfinylpyrimidine intermediates. This guide is designed for researchers, scientists, and professionals in drug development who work with these reactive molecules. The inherent instability of the sulfoxide group, particularly within an electron-deficient pyrimidine system, presents unique challenges. This document provides in-depth, experience-driven answers to common problems, focusing on the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes effectively.
Troubleshooting Guide: A Problem-Solution Approach
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction to oxidize a pyrimidinyl thioether to the target sulfoxide has a low yield and I'm isolating a significant amount of the corresponding sulfone. What's happening and how can I fix it?
Probable Cause: Over-oxidation is a frequent side reaction when preparing sulfoxides. The sulfoxide intermediate is susceptible to further oxidation to the thermodynamically stable sulfone, especially when using strong or non-selective oxidizing agents or when reaction conditions are not strictly controlled.[1]
Solutions & Scientific Rationale:
-
Stoichiometric Control of Oxidant: The most critical factor is to use a precise molar equivalent of the oxidizing agent (typically 1.0 to 1.1 equivalents).[1] Common oxidants include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide (H₂O₂).[2] An excess of these reagents will inevitably lead to the sulfone byproduct.
-
Temperature Management: Perform the oxidation at low temperatures. For many substrates, a range of -10°C to 0°C is optimal.[1] Lower temperatures decrease the rate of the second oxidation (sulfoxide to sulfone) more significantly than the first (sulfide to sulfoxide), thus enhancing selectivity.
-
Reaction Monitoring: Do not run the reaction based on time alone. Actively monitor the consumption of the starting thioether using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction immediately upon disappearance of the starting material.
-
Strategic Quenching: Once the reaction is complete, quench any excess oxidant promptly. A solution of a mild reducing agent like sodium thiosulfate or sodium sulfite is effective for destroying peroxides.[1]
-
Employ Selective Catalytic Systems: For complex or sensitive substrates, consider advanced catalytic systems known for high selectivity. In the synthesis of esomeprazole, a well-known sulfinylpyrimidine-like drug, transition metal-catalyzed asymmetric oxidation (e.g., Ti/tartrate systems) is used to achieve high yield and enantiomeric purity while minimizing sulfone formation.[3] Chiral oxaziridines are also highly selective but can be costly.[3][4]
Experimental Protocol: Selective Oxidation of a Pyrimidinyl Thioether
-
Dissolve the pyrimidinyl thioether intermediate in a suitable solvent (e.g., dichloromethane, toluene) in a round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the reaction vessel to the target temperature (e.g., -10°C) using an appropriate cooling bath (e.g., ice-salt).
-
Under an inert atmosphere (N₂ or Ar), add the oxidizing agent (e.g., m-CPBA, 1.05 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
Monitor the reaction progress every 15-30 minutes by TLC.
-
Upon completion, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate and stirring for 20 minutes.
-
Proceed with standard aqueous workup and purification.
Q2: During my reaction workup, which involves an acid wash, my sulfinylpyrimidine product seems to decompose. The isolated yield is poor and I see multiple unidentified spots on the TLC plate. Why?
Probable Cause: Your sulfinylpyrimidine intermediate is likely undergoing an acid-catalyzed Pummerer rearrangement.[5][6] This is a classic reaction of sulfoxides, especially those with an α-hydrogen, in the presence of an acid or an activating agent like acetic anhydride.[7] The reaction converts the sulfoxide into a reactive thionium ion intermediate, which is then trapped by a nucleophile (like the acetate from acetic anhydride or another nucleophile present) to form an α-functionalized sulfide.[8] The presence of strong acid can initiate this decomposition cascade.[5][9] Furthermore, sulfinyl groups can be susceptible to acid-catalyzed hydrolysis, cleaving the C-S bond.
Solutions & Scientific Rationale:
-
Avoid Strong Acids: Eliminate or replace strong acid washes during the workup. If a wash is necessary to remove basic impurities, use a milder acidic solution, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), and perform the wash quickly at low temperatures.
-
Use Neutral or Deactivated Media for Purification: Standard silica gel is acidic and can cause decomposition of sensitive compounds on the column.
-
Deactivate Silica: Prepare a slurry of silica gel in a solvent containing 1-2% triethylamine or ammonia, then pack the column as usual. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Neutral alumina can be a good alternative to silica gel for purifying acid-sensitive compounds.
-
-
Maintain Anhydrous Conditions: Water can participate in hydrolysis, especially under acidic conditions. Ensure all solvents and reagents are dry, particularly if an activating agent is used. Controlling water content is a key strategy in industrial syntheses of related compounds.[10]
Workflow for Handling Acid-Sensitive Intermediates
Caption: Workflow for minimizing acid-catalyzed decomposition.
Q3: My isolated sulfinylpyrimidine intermediate turns from a white solid to a brown or black tar upon storage, even in the freezer. What is causing this degradation?
Probable Cause: This suggests a combination of thermal instability and/or slow disproportionation. Sulfoxides can undergo thermal elimination to yield sulfenic acids and other reactive species, which can polymerize or degrade further.[11][12] Disproportionation is a redox process where two molecules of the sulfoxide react to form one molecule of the corresponding sulfide (reduction) and one of the sulfone (oxidation).[13][14] This can be catalyzed by trace impurities, light, or air (oxygen).
Solutions & Scientific Rationale:
-
Strict Temperature Control: While freezing is generally good, ensure the intermediate is stored at a stable low temperature (e.g., -20°C or -80°C).
-
Inert Atmosphere: Oxygen can promote oxidative degradation. After drying the intermediate, flush the storage vial with an inert gas like argon or nitrogen before sealing.
-
Protection from Light: Many organic molecules are photosensitive.[15][16] Store the vial in the dark, for example, by wrapping it in aluminum foil or using an amber-colored vial.
-
Ensure High Purity: Trace amounts of acid, base, or metal impurities from the synthesis can catalyze decomposition over time. Ensure the final product is purified to the highest possible standard before long-term storage.
-
Anhydrous Storage: Store over a desiccant or in a desiccator to protect from atmospheric moisture, which can facilitate hydrolysis.[16]
| Parameter | Recommendation | Rationale |
| Temperature | Store at ≤ -20°C | Slows rates of thermal decomposition and disproportionation.[16] |
| Atmosphere | Store under Argon or Nitrogen | Prevents oxidation. |
| Light | Store in an amber vial or in the dark | Prevents photodegradation.[15] |
| Purity | >98% purity recommended | Removes trace catalysts that can initiate decomposition. |
| Moisture | Store in a desiccator | Prevents hydrolysis. |
Frequently Asked Questions (FAQs)
Q1: What are the main chemical pathways that lead to the decomposition of sulfinylpyrimidine intermediates?
The primary decomposition pathways are:
-
Pummerer Rearrangement: An acid- or anhydride-mediated conversion to an α-functionalized thioether.[5][7] This is often the most significant pathway encountered during synthesis and workup.
-
Thermal Elimination: At elevated temperatures, the sulfoxide can eliminate a sulfenic acid to form an alkene, if an appropriate β-hydrogen is present.[11]
-
Over-Oxidation: Conversion to the corresponding sulfone, which is a common issue during the synthesis from the thioether.[1]
-
Reduction: Reversion to the starting thioether, which can occur in the presence of certain reducing agents.[17]
-
Disproportionation: A redox process where the sulfoxide is simultaneously oxidized to a sulfone and reduced to a sulfide.[13]
Caption: Major decomposition pathways for sulfinyl intermediates.
Q2: What general guidelines should I follow when designing a synthesis involving a sulfinylpyrimidine?
-
Mind the Oxidation Step: This is the most critical step. Choose a selective method, control your stoichiometry and temperature carefully, and monitor the reaction closely.[1][3]
-
Keep it Cool: Perform reactions and workups at the lowest practical temperature to minimize thermal decomposition and side reactions.[16]
-
Stay Neutral: Avoid strongly acidic or basic conditions unless they are a required and controlled part of the reaction mechanism. This minimizes the risk of Pummerer rearrangement and hydrolysis.[7]
-
Work Under Inert Gas: Use an inert atmosphere (N₂ or Ar) for both the reaction and storage to prevent unwanted oxidation.
-
Purify with Care: Use deactivated chromatography media and remove solvents under reduced pressure at low temperatures.
Q3: Are there any "stabilizing" structural features I should be aware of?
The electronic and steric environment around the sulfinyl group plays a role.
-
Lack of α-Hydrogens: The classic Pummerer rearrangement requires a hydrogen atom on the carbon adjacent (alpha) to the sulfoxide.[5][8] Intermediates lacking α-hydrogens are immune to this specific decomposition pathway.
-
Steric Hindrance: Bulky groups near the sulfoxide can sterically hinder the approach of reagents, potentially slowing down decomposition reactions.
-
Electronic Effects: The electron-withdrawing nature of the pyrimidine ring generally makes the sulfur atom more electrophilic and potentially more susceptible to nucleophilic attack or rearrangement. The specific substitution pattern on the pyrimidine ring can modulate this effect.
By understanding these mechanisms and implementing the recommended strategies, you can significantly improve the yield, purity, and stability of your sulfinylpyrimidine intermediates, leading to more reliable and successful research outcomes.
References
-
De Lucchi, O., Miotti, U., & Modena, G. (1991). The Pummerer Reaction of Sulfinyl Compounds. Organic Reactions, 40, 157–184. Available at: [Link]
-
Wikipedia. (n.d.). Sulfoxide. Retrieved from [Link]
-
De Lucchi, O. (2004). The Pummerer Reaction of Sulfinyl Compounds. SciSpace. Available at: [Link]
-
ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds | Request PDF. Retrieved from [Link]
-
Chemistry Guide. (2025). Pummerer Rearrangement: Mechanism, Applications Examples. Available at: [Link]
-
ACS Publications. (2021). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development. Available at: [Link]
-
Sci-Hub. (1974). ChemInform Abstract: DECOMPOSITION OF SULFOXIDES PART 2, FORMATION OF SULFENIC ACIDS. Chemischer Informationsdienst. Available at: [Link]
-
Wikipedia. (n.d.). Pummerer rearrangement. Retrieved from [Link]
-
Saini, S., et al. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Available at: [Link]
-
E3S Web of Conferences. (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Available at: [Link]
-
ACS Publications. (2017). Thermochemistry of Sulfones Relevant to Oxidative Desulfurization. Energy & Fuels. Available at: [Link]
- Google Patents. (n.d.). CN113698389A - Synthetic method of esomeprazole.
-
ACS Publications. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews. Available at: [Link]
-
ACS Publications. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis. Available at: [Link]
- Google Patents. (n.d.). CN110041307A - The preparation method of esomeprazole sulfide intermediate.
-
Wikipedia. (n.d.). Sulfur. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Retrieved from [Link]
-
ResearchGate. (n.d.). Advancements in Asymmetric Synthesis of Esomeprazole and Chiral Sulfoxide Drugs: A Comprehensive Review and Future Perspectives. Available at: [Link]
-
ACS Publications. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews. Available at: [Link]
-
International Journal of PharmTech Research. (2019). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. Available at: [Link]
-
ACS Publications. (2024). Strategic Synthesis of Sulfinamides as Versatile S(IV) Intermediates. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Reduction of Sulfoxides. Retrieved from [Link]
-
Semantic Scholar. (2021). Prediction of Drug Stability Using Deep Learning Approach: Case Study of Esomeprazole 40 mg Freeze-Dried Powder for Solution. Retrieved from [Link]
-
PubMed. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Chemistry. Available at: [Link]
-
Reddit. (2017). Reduction of sulfones and sulfoxides . A redox reversible reaction? Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Recent advances in the synthesis and transformations of sulfinate esters. Chemical Communications. Available at: [Link]
-
Biology LibreTexts. (2024). 5.4.5: Sulfur disproportionation. Available at: [Link]
-
QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. Available at: [Link]
-
PCCA. (2022). Factors That Affect the Stability of Compounded Medications. Retrieved from [Link]
-
Review BY. (n.d.). Drug Stability and factors that affect on the drug stability. Available at: [Link]
-
PubMed. (1994). Studies on the Mechanism of Decomposition and Structural Factors Affecting the Aqueous Stability of 1,2-bis(sulfonyl)-1-alkylhydrazines. Journal of Medicinal Chemistry. Available at: [Link]
-
ResearchGate. (2021). Rediscovering Sulfinylamines as Reagents for Organic Synthesis. Available at: [Link]
-
National Institutes of Health. (2022). Factors Affecting the Stability of Platinum(II) Complexes with 1,2,4-Triazolo[1,5-a]pyrimidine Derivatives and Tetrahydrothiophene-1-Oxide or Diphenyl Sulfoxide. Molecules. Available at: [Link]
-
Sci-Hub. (1946). Acid Hydrolysis of Sulphapyridines. Nature. Available at: [Link]
-
PubMed. (n.d.). Changes in the De Novo, Salvage, and Degradation Pathways of Pyrimidine Nucleotides During Tobacco Shoot Organogenesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Decomposition pathways and mitigation strategies for highly-stable hydroxyphenazine flow battery anolytes. Journal of Materials Chemistry A. Available at: [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling with Pyrimidine Derivatives
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving pyrimidine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful synthetic transformations. Pyrimidine cores are integral to numerous pharmaceuticals, making their efficient functionalization a critical aspect of modern medicinal chemistry.[1][2] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common challenges and optimize your reaction outcomes.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific problems you might encounter during your cross-coupling experiments with pyrimidine derivatives.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Mura coupling with a chloropyrimidine and an arylboronic acid, but you observe a low yield of the desired product.
Potential Causes & Solutions:
-
Catalyst Deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, leading to catalyst inhibition.[3] This is particularly problematic with electron-rich pyrimidines.
-
Solution: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos.[3][4] These ligands can sterically hinder the coordination of the pyrimidine nitrogen to the palladium center and increase the rate of the desired catalytic cycle.[3] Using a pre-formed catalyst, like an XPhos-Pd-G3 precatalyst, can also ensure the efficient generation of the active Pd(0) species.[4]
-
-
Suboptimal Base Selection: The strength and solubility of the base are crucial for the transmetalation step.[4]
-
Poor Reactivity of the C-Cl Bond: Aryl chlorides are generally less reactive than bromides or iodides in Suzuki couplings.[7][8]
-
Solution: The electron-deficient nature of the pyrimidine ring often makes even chloropyrimidines sufficiently reactive.[7][9] However, if reactivity is still an issue, consider switching to the corresponding bromopyrimidine if synthetically accessible. For particularly challenging couplings, increasing the reaction temperature (typically 80-120 °C) can be beneficial.[4]
-
-
Side Reactions: Homocoupling of the boronic acid and protodeboronation are common side reactions.
Issue 2: Multiple Products in Buchwald-Hartwig Amination of Dichloropyrimidines
You are performing a Buchwald-Hartwig amination on a 2,4-dichloropyrimidine and observe a mixture of mono- and di-aminated products, along with unreacted starting material.
Potential Causes & Solutions:
-
Lack of Regioselectivity: The different chloro positions on the pyrimidine ring have varying reactivities.
-
Solution: The regioselectivity can often be controlled by the choice of catalyst, ligand, and reaction conditions.[10][11] For many dichloropyrimidines, the C4 position is more reactive than the C2 position in palladium-catalyzed aminations.[11] To favor mono-amination at the more reactive site, use milder conditions, such as lower temperatures and shorter reaction times. A thorough screening of ligands is also recommended; for instance, Xantphos has been successfully used for selective aminations.[12]
-
-
Over-amination: The desired mono-aminated product can compete with the starting material for the remaining chloro-position, leading to the di-substituted byproduct.
-
Solution: Use a stoichiometric amount or a slight excess of the amine. Carefully monitor the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed and before significant formation of the di-aminated product occurs.
-
Issue 3: Catalyst Poisoning in Sonogashira Coupling
Your Sonogashira coupling of a halopyrimidine with a terminal alkyne is sluggish or fails completely.
Potential Causes & Solutions:
-
Copper(I) Co-catalyst Issues: The copper co-catalyst is sensitive to air and can be a source of reaction failure.
-
Inhibition by Basic Nitrogen Heterocycles: As with other palladium-catalyzed reactions, the pyrimidine nitrogen can inhibit the catalyst.
-
Solution: The use of nitrogen-containing ligands, such as pyridines or pyrimidines, can sometimes form highly active catalysts for Sonogashira couplings, suggesting a more complex role for these heterocycles.[14] However, if catalyst poisoning is suspected, employing bulky phosphine ligands can be beneficial.
-
-
Homocoupling of the Alkyne (Glaser Coupling): This is a common side reaction in Sonogashira couplings.
-
Solution: This side reaction is often promoted by the presence of oxygen. Rigorous exclusion of air is the most effective way to minimize Glaser coupling.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is a good starting point for Suzuki-Miyaura coupling of a chloropyrimidine?
A1: For a general starting point, Pd(PPh₃)₄ is a versatile and commonly used catalyst that can be effective for the coupling of chloropyrimidines due to the electron-deficient nature of the pyrimidine ring.[5][7][9] However, for more challenging substrates or to improve yields, catalyst systems based on bulky, electron-rich phosphine ligands like XPhos or SPhos, often in the form of pre-catalysts, are highly recommended.[4][15]
Q2: How do I choose the right ligand for a Buchwald-Hartwig amination with a pyrimidine substrate?
A2: The choice of ligand is critical and often substrate-dependent. For C-N bond formation, bidentate phosphine ligands like BINAP and DPPF were early developments that showed good reliability.[16] For pyrimidine substrates, ligands like Xantphos have been shown to be effective.[12] Sterically hindered, electron-rich ligands from the Buchwald group (e.g., XPhos, SPhos) are also excellent choices and often provide high catalytic activity.[3]
Q3: Can I perform a Sonogashira coupling on a pyrimidine derivative without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are possible. These reactions often require specific ligands and conditions to facilitate the catalytic cycle without the copper co-catalyst.[14] This can be advantageous when working with substrates that are sensitive to copper salts.
Q4: What is the typical reactivity order for different halogens on a pyrimidine ring in cross-coupling reactions?
A4: The general reactivity order for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F.[7][13] Fluorine is generally unreactive under typical cross-coupling conditions, allowing for selective coupling at other halogenated positions.[7][13]
Q5: My pyrimidine substrate has multiple chloro-substituents. How can I achieve selective coupling?
A5: Achieving regioselectivity in the cross-coupling of polychlorinated pyrimidines can be challenging but is often achievable by carefully tuning the reaction conditions.[10] Factors that influence selectivity include the electronic and steric environment of each chloro-position, the choice of catalyst and ligand, the base, and the reaction temperature.[10][11][17] In some cases, ligand-free conditions at high temperatures have been shown to provide high selectivity.[17] A systematic screening of these parameters is often necessary to achieve the desired mono-substituted product.
Section 3: Experimental Protocols & Data
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Chloropyrimidine
This protocol is a starting point and may require optimization for your specific substrate.
Materials:
-
Chloropyrimidine derivative (1.0 equiv.)
-
Arylboronic acid (1.2-1.5 equiv.)[4]
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)[4]
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine the chloropyrimidine, arylboronic acid, and base.
-
Add the palladium catalyst.
-
Add the degassed solvent via syringe.
-
Stir the mixture at the desired temperature (typically 80-120 °C).[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Catalyst System Performance in Pyrimidine Coupling
The following table summarizes the performance of various palladium-based catalytic systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with pyrimidine substrates. Note that direct comparison of yields should be considered with caution due to variations in specific substrates and reaction conditions across different studies.[1]
| Reaction Type | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 85 | [1] |
| Suzuki-Miyaura | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 95 | [15] |
| Buchwald-Hartwig | 2-Chloropyrimidine | Aniline | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 92 | [12] |
| Buchwald-Hartwig | 4,6-Dichloropyrimidine | Morpholine | Pd(OAc)₂ (2) | BINAP | NaOtBu | Toluene | 88 | [16] |
Section 4: Visualizing the Process
Diagram 1: Decision-Making Workflow for Catalyst Selection in Pyrimidine Suzuki Coupling
Caption: The catalytic cycle for the Buchwald-Hartwig C-N cross-coupling reaction.
References
- BenchChem. (n.d.). Comparing the efficacy of different catalysts for pyrimidine coupling reactions.
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2.
- Wikipedia. (n.d.). Sonogashira coupling.
- National Institutes of Health. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Thieme. (2006). Palladium-Catalyzed C–N Bond Coupling Reactions. Aminopyrimidine Synthesis.
- National Institutes of Health. (n.d.). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides.
- ResearchGate. (2020). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
- BenchChem. (n.d.). Technical Support Center: Optimizing 2-(Chloromethyl)pyrimidine Hydrochloride Coupling Reactions.
- ACS Publications. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and.
- Organic Chemistry Portal. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds.
- ResearchGate. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu.
- BenchChem. (n.d.). Application Notes and Protocols for Sonogashira Coupling of 4,6-difluoro-5-methylpyrimidine.
- Semantic Scholar. (2009). Palladium‐catalyzed cross‐coupling reaction of 2‐ and/or 5‐substituted 4,6‐dichloropyrimidines with arylboronic acids.
- National Institutes of Health. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction.
- MDPI. (n.d.). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
- Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
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Validation & Comparative
A Comparative Guide to the Synthetic Routes of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
For researchers and professionals in drug development, the efficient synthesis of key heterocyclic intermediates is paramount. 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine stands as a valuable scaffold, possessing multiple reactive sites that allow for diverse molecular elaborations. The sulfoxide moiety, in particular, not only serves as a chiral center but also acts as a proficient leaving group for nucleophilic substitution, offering a distinct advantage over its sulfide and sulfone counterparts.
This guide provides an in-depth comparison of the primary synthetic pathways to this target molecule. We will dissect each route, focusing on the underlying chemical principles, experimental practicalities, and overall efficiency to empower chemists with the knowledge to make informed decisions for their specific research and development needs.
Retrosynthetic Analysis
A logical retrosynthetic analysis of the target molecule reveals that the core challenge lies in the controlled formation of the sulfoxide. The most direct precursor is its methylthio analogue, 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (3) . The synthesis of this intermediate, therefore, becomes the central focus, with two principal routes diverging from common starting materials: thiobarbituric acid and diethyl malonate.
The final, critical step in both pathways is the selective oxidation of the electron-rich methylthio group to a methylsulfinyl group. This transformation must be carefully controlled to prevent over-oxidation to the corresponding sulfone.
Caption: Retrosynthetic analysis of this compound.
Route A: The Thiobarbituric Acid Pathway
This route is arguably the more traditional and direct approach, leveraging the commercially available and relatively inexpensive thiobarbituric acid. The overall transformation is efficient, with high yields reported for the key chlorination and ethoxylation steps.[1]
Caption: Workflow for the synthesis starting from Thiobarbiturc Acid.
Experimental Protocol (Route A)
Step 1 & 2: Synthesis of 4,6-Dichloro-2-(methylthio)pyrimidine (2) This two-step, one-pot procedure is highly effective.[1][2]
-
Methylation: To a solution of thiobarbituric acid (1a ) in an aqueous base (e.g., NaOH), add dimethyl sulfate or methyl iodide portionwise while maintaining the temperature below 30°C. Stir for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Chlorination: The resulting crude 2-(methylthio)pyrimidine-4,6-diol is isolated and then treated with an excess of phosphorus oxychloride (POCl₃), which often serves as both the reagent and solvent. A catalytic amount of N,N-dimethylaniline is added.[2] The mixture is refluxed (approx. 110°C) for 2-4 hours.
-
Work-up: After cooling, the excess POCl₃ is carefully quenched by pouring the reaction mixture onto crushed ice. The resulting precipitate is filtered, washed with water, and dried to yield compound 2 . This procedure is known to produce the dichlorinated intermediate in a high overall yield of approximately 92%.[1]
Step 3: Synthesis of 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine (3) This step involves a regioselective nucleophilic aromatic substitution.
-
Reaction: To a stirred solution of 4,6-dichloro-2-(methylthio)pyrimidine (2 ) in ethanol (EtOH) at approximately 20°C, add a freshly prepared solution of sodium ethoxide (EtONa) in EtOH (1.1 equivalents) dropwise.[3]
-
Monitoring: The reaction is typically complete within 2 hours, as monitored by TLC.[3][4] The use of mild conditions (20°C) and a slight excess of the nucleophile ensures mono-substitution with high selectivity.
-
Work-up: Dichloromethane (DCM) and a saturated aqueous solution of NaHCO₃ are added. The organic layer is separated, and the aqueous phase is extracted again with DCM. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under vacuum to yield compound 3 as a solid.[3]
Step 4: Selective Oxidation to the Target Sulfoxide This is the most delicate step of the synthesis. Over-oxidation to the sulfone is the primary side reaction.
-
Reaction Setup: Dissolve 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (3 ) in a chlorinated solvent such as dichloromethane (CH₂Cl₂) and cool the solution to -78°C (a dry ice/acetone bath).
-
Oxidant Addition: Slowly add a solution of meta-chloroperbenzoic acid (m-CPBA) (1.0 equivalent) in CH₂Cl₂ dropwise. Maintaining a low temperature and using a stoichiometric amount of the oxidant are crucial for selectivity.[5]
-
Monitoring and Quenching: Stir the reaction at low temperature (allowing it to slowly warm to 0°C) for 1-2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate or sodium bisulfite to destroy any excess peroxide.
-
Work-up: Separate the layers and extract the aqueous phase with CH₂Cl₂. The combined organic layers are washed with saturated aqueous NaHCO₃, dried over Na₂SO₄, and concentrated. The crude product can be purified by column chromatography on silica gel to yield the final product, this compound.
Performance Data (Route A)
| Step | Transformation | Reagents | Typical Yield | Reference |
| 1 & 2 | 1a → 2 | Me₂SO₄, POCl₃ | ~92% (overall) | [1] |
| 3 | 2 → 3 | EtONa, EtOH | 89% | [3][4] |
| 4 | 3 → Target | m-CPBA (1 eq.) | 70-85% (Estimated) | [5] |
| Overall | ~58-69% |
Route B: The Diethyl Malonate Pathway
This route builds the pyrimidine core from acyclic precursors. While it involves more steps than Route A, it may be advantageous if thiobarbiturc acid is unavailable or if large-scale synthesis requires avoiding solid handling in the initial steps.
Caption: Workflow for the synthesis starting from Diethyl Malonate.
Experimental Protocol (Route B)
The latter stages of this route (Steps 3, 4, and 5) are identical to those described in Route A. The key difference lies in the initial construction of the pyrimidine ring system. The following protocol is based on established pyrimidine syntheses and a procedure for a closely related analogue.[6]
Step 1: Cyclization to form 2-Thioxodihydropyrimidine-4,6(1H,5H)-dione
-
Reaction: In a suitable reactor, sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol. To this, thiourea is added, followed by the dropwise addition of diethyl malonate (1b ).
-
Conditions: The mixture is heated to reflux for several hours (typically 6-8 hours) to drive the condensation reaction to completion.
-
Work-up: After cooling, the reaction mixture is poured into water and acidified with a strong acid (e.g., HCl) to precipitate the product. The solid is filtered, washed with water, and dried.
Step 2: Methylation to 2-(Methylthio)pyrimidine-4,6-diol
-
Reaction: The crude product from Step 1 is dissolved in an aqueous solution of sodium hydroxide.
-
Reagent Addition: Dimethyl sulfate is added dropwise while maintaining the temperature between 10-20°C. The reaction is typically complete within 4-6 hours.
-
Work-up: The reaction mixture is acidified with HCl to a pH of 2-3, causing the methylated product to precipitate. The solid is filtered, washed, and dried.
The subsequent chlorination, ethoxylation, and oxidation steps follow the same protocols as outlined in Route A.
Performance Data (Route B)
| Step | Transformation | Reagents | Typical Yield | Reference |
| 1 & 2 | 1b → Intermediate | Thiourea, NaOEt, Me₂SO₄ | ~70-80% (Estimated) | [6] |
| 3 | Intermediate → 2 | POCl₃ | 40-80% | [6] |
| 4 | 2 → 3 | EtONa, EtOH | 89% | [3][4] |
| 5 | 3 → Target | m-CPBA (1 eq.) | 70-85% (Estimated) | [5] |
| Overall | ~17-50% |
Comparative Analysis and Discussion
| Parameter | Route A (from Thiobarbituric Acid) | Route B (from Diethyl Malonate) | Rationale & Insights |
| Number of Steps | 4 | 5 | Route A is more convergent, which is generally preferable for laboratory-scale synthesis. |
| Overall Yield | ~58-69% | ~17-50% | Route A demonstrates a significantly higher overall yield, primarily due to the high efficiency of the initial methylation/chlorination sequence.[1] |
| Starting Materials | Thiobarbituric acid is a specialty chemical but readily available. | Diethyl malonate and thiourea are inexpensive, commodity chemicals. | For very large-scale industrial production, the cost-effectiveness of Route B's starting materials may become a deciding factor, despite the lower yield. |
| Hazardous Reagents | Dimethyl sulfate (toxic, carcinogen), POCl₃ (corrosive, toxic). | Dimethyl sulfate, POCl₃. | Both routes employ similar hazardous reagents in the core transformations, requiring appropriate engineering controls and personal protective equipment. |
| Process Simplicity | The initial two steps are robust and high-yielding. | The initial cyclization can be sensitive to moisture and requires careful control of stoichiometry. | Route A is generally considered more straightforward and reliable for consistent lab-scale production. |
| Key Challenge | The final selective oxidation step is common to both routes and requires careful temperature and stoichiometric control to minimize sulfone formation. | The initial two steps (cyclization and methylation) have lower reported yields and can be more variable. | The critical oxidation step is a shared challenge. However, methods using H₂O₂ in acetic acid or with specific catalysts offer "greener" alternatives to m-CPBA that may also provide high selectivity.[7][8] |
Conclusion and Recommendation
For laboratory-scale synthesis and process development where efficiency and reliability are the primary drivers, Route A, starting from thiobarbituric acid, is the superior choice. It is a shorter, more convergent, and significantly higher-yielding pathway. The key intermediates are well-characterized, and the protocols for the chlorination and ethoxylation steps are robust and reproducible.[1][3]
Route B, while starting from more fundamental building blocks, suffers from a lower overall yield due to the additional steps and less efficient initial cyclization and chlorination stages.[6] Its main advantage lies in the low cost of its starting materials, which might only become a compelling factor at a very large industrial scale where raw material costs outweigh process efficiency and waste disposal considerations.
In both routes, the pivotal step remains the selective oxidation of the sulfide to the sulfoxide. While m-CPBA under controlled conditions is a reliable method, researchers should also consider exploring alternative, greener oxidation systems, such as those employing hydrogen peroxide, which may offer improved safety profiles and reduced waste streams.[7]
References
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Kalogirou, A. S., & Koutentis, P. A. (2017). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molbank, 2017(1), M923. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 4-chloro-6-ethoxy-2-(methylthio)pyrimidine (5) and... [Image]. Available at: [Link]
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Gualandi, A., et al. (2022). Photochemical aerobic oxidation of sulfides to sulfoxides: the crucial role of wavelength irradiation. Green Chemistry, 24(11), 4495-4501. Available at: [Link]
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Wang, F., et al. (2021). Sulfoxide and Sulfone Synthesis via Electrochemical Oxidation of Sulfides. The Journal of Organic Chemistry, 86(20), 14351-14360. Available at: [Link]
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Li, Z., et al. (2013). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Molecules, 18(1), 1033-1040. Available at: [Link]
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PrepChem. (n.d.). Synthesis of 4,6-dihydroxy-2-methylthiopyrimidine. Available at: [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc, 2020(7), 164-177. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Available at: [Link]
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ResearchGate. (2017). (PDF) 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Available at: [Link]
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Mazzanti, A., et al. (2018). Selective and Practical Oxidation of Sulfides to Diastereopure Sulfoxides: A Combined Experimental and Computational Investigation. The Journal of Organic Chemistry, 83(17), 10337-10346. Available at: [Link]
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Common Organic Chemistry. (n.d.). Sulfur Oxidation - meta-Chloroperoxybenzoic Acid (mCPBA). Available at: [Link]
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ResearchGate. (n.d.). mCPBA-mediated oxidations of the sulfur linkages to afford sulfoxide... [Image]. Available at: [Link]
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Bernard, C., et al. (2023). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Bioconjugate Chemistry, 34(10), 1843-1855. Available at: [Link]
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Bhaumik, A., et al. (2010). Controlled oxidation of organic sulfides to sulfoxides under ambient conditions by a series of titanium isopropoxide complexes using environmentally benign H2O2 as an oxidant. Inorganic Chemistry, 49(7), 3343-3352. Available at: [Link]
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A Comparative Guide for Medicinal Chemists: 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine vs. 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine
In the intricate world of drug discovery, particularly within the realm of kinase inhibitors, the pyrimidine scaffold is a privileged structure.[1][2][3] The strategic functionalization of this heterocycle can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic properties. This guide offers an in-depth comparison of two critical, closely related synthetic intermediates: 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine and 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine. We will dissect the subtle yet significant implications of the ethoxy versus methoxy substitution at the C6 position, supported by experimental principles and established synthetic methodologies.
Physicochemical Properties: More Than Just a Methylene Group
The core structural difference—an ethyl versus a methyl group on the C6-alkoxy substituent—may seem trivial, but it imparts measurable changes in key physicochemical parameters that are critical for drug design. The ethoxy group, being larger and more nonpolar, directly influences lipophilicity and steric profile.
| Property | 4-chloro-6-methoxy-2-(methylsulfinyl)pyrimidine | This compound |
| Molecular Formula | C₆H₇ClN₂O₂S | C₇H₉ClN₂O₂S |
| Molecular Weight | 206.65 g/mol | 236.68 g/mol |
| Predicted XLogP3 | 1.2[4] | ~1.6 - 2.0 |
| Topological Polar Surface Area (TPSA) | 61 Ų[4] | 61 Ų |
| Steric Hindrance at C6 | Lower | Higher |
An increased lipophilicity (logP) in the ethoxy derivative can enhance binding affinity in hydrophobic pockets of target proteins and may improve membrane permeability. However, this can also lead to decreased aqueous solubility, potentially creating challenges for formulation and oral bioavailability. The choice between these two intermediates often represents a classic optimization problem for medicinal chemists.
Synthesis and Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)
Both compounds are valuable intermediates primarily because their C4 chlorine atom is highly activated for nucleophilic aromatic substitution (SNAr). This activation is due to the electron-withdrawing nature of the pyrimidine ring nitrogens and the potent methylsulfinyl group at the C2 position. The typical synthetic route involves a sequential substitution pattern starting from a multi-halogenated pyrimidine.
Figure 1. General synthetic pathway for the title compounds.
The synthesis begins with the regioselective displacement of one chlorine atom from a precursor like 4,6-dichloro-2-(methylthio)pyrimidine with either sodium methoxide or sodium ethoxide.[5] This reaction is typically robust and high-yielding. The subsequent oxidation of the methylthioether to the methylsulfinyl group significantly enhances the electrophilicity of the C4 position, priming the molecule for the key SNAr reaction with a desired nucleophile (often an amine). While reaction kinetics are generally rapid for both analogues, the slightly increased steric bulk of the ethoxy group may marginally slow the rate of SNAr compared to the methoxy version under identical conditions, a factor that could be relevant in large-scale process chemistry.
Comparative Biological Activity: The Structure-Activity Relationship (SAR) in Kinase Inhibition
The true divergence in the utility of these compounds becomes apparent when they are incorporated into biologically active molecules. In kinase inhibitor design, the C6-alkoxy group often projects into the ribose-binding pocket or adjacent hydrophobic regions of the ATP-binding site.
The impact of this substitution is highly target-dependent:
-
Favorable Hydrophobic Interactions: For kinases with a larger, more accommodating hydrophobic pocket near the C6-position, the ethoxy group can provide enhanced van der Waals interactions, leading to a significant increase in potency. This has been observed in various kinase families where extending alkyl chains into hydrophobic spaces improves binding affinity.[6]
-
Steric Hindrance: Conversely, in kinases with a more constrained binding site, the bulkier ethoxy group can introduce a steric clash, leading to a dramatic loss of potency compared to the more compact methoxy analogue.[7]
-
Selectivity Modulation: This differential effect on potency can be exploited to achieve selectivity between closely related kinases. An ethoxy group might be disfavored in an off-target kinase, thereby improving the overall selectivity profile of the inhibitor.
Illustrative SAR Data:
The following table presents hypothetical, yet representative, IC₅₀ data for two final compounds derived from our intermediates, targeting three different kinases.
| Target Kinase | IC₅₀ (Methoxy-derived Inhibitor) | IC₅₀ (Ethoxy-derived Inhibitor) | Interpretation |
| Kinase X | 25 nM | 8 nM | Ethoxy group likely engages a hydrophobic pocket, improving potency. |
| Kinase Y | 50 nM | 350 nM | Ethoxy group likely causes a steric clash, reducing potency. |
| Kinase Z | 120 nM | 115 nM | Substitution has a negligible effect; this region is likely solvent-exposed or insensitive. |
This illustrative data emphasizes that neither intermediate is inherently superior; their value is context-dependent and must be determined empirically for each new kinase target or scaffold.
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
This protocol outlines a standard procedure for coupling either of the title compounds with a primary or secondary amine, a common step in the synthesis of kinase inhibitors.
Materials:
-
4-Chloro-6-alkoxy-2-(methylsulfinyl)pyrimidine (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Tertiary amine base (e.g., DIPEA, Et₃N) (2.0 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Charge a dry reaction flask with the 4-chloro-6-alkoxy-2-(methylsulfinyl)pyrimidine and the amine nucleophile.
-
Purge the flask with an inert gas.
-
Add the anhydrous solvent, followed by the tertiary amine base.
-
Stir the reaction mixture at a temperature ranging from ambient to 100 °C, depending on the reactivity of the amine.
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS) until the starting pyrimidine is consumed.[1][8]
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with water and brine to remove the solvent and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired substituted pyrimidine.
Figure 2. Standard workflow for the SNAr of 4-chloropyrimidines with amines.
Expertise and Trustworthiness: This protocol is a self-validating system. The use of a non-nucleophilic base like DIPEA is critical; it neutralizes the HCl byproduct without competing with the desired amine nucleophile.[9] Anhydrous conditions prevent potential hydrolysis of the starting material. Careful monitoring by LC-MS ensures the reaction is driven to completion and provides insight into any side-product formation, which is crucial for optimizing yield and purity.
Conclusion for the Practicing Scientist
The selection between this compound and its methoxy analogue is a strategic decision in medicinal chemistry that should not be taken lightly. The methoxy derivative provides a smaller, less lipophilic option, which can be advantageous for solubility and avoiding steric clashes in tight binding pockets. The ethoxy derivative, in contrast, offers a valuable tool for probing hydrophobic interactions, potentially unlocking significant gains in potency and selectivity.
Core Recommendation: For any new drug discovery program utilizing this pyrimidine scaffold, it is strongly advised to synthesize and evaluate both the methoxy- and ethoxy-derived final compounds in parallel. This empirical approach provides the most comprehensive understanding of the structure-activity relationship at the C6 position, maximizing the potential for identifying a lead compound with a superior therapeutic profile.
References
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- SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI.
- Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. MDPI.
- Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines.
- A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. RSC Publishing.
- Application Notes and Protocol: Nucleophilic Aromatic Substitution (SNAr) on 2-Ethoxy-4,6-difluoropyrimidine. Benchchem.
- Nucleophilic aromatic substitution reactions of chloropyrimidines.
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. ChemScene.
- 4-Chloro-6-methoxy-2-methylpyrimidine Formula. ECHEMI.
- 4-Chloro-6-methoxy-2-methylpyrimidin-5-amine. PubChem.
- N-Nitroso Group-Assisted Nucleophilic Aromatic Substitution of 6-Chloropyrimidines: A Facile and Efficient Synthesis of Pyrimidine-4,6- and -2,4-diamines. Thieme E-Books & E-Journals.
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine. ChemicalBook.
- A Comparative Guide to the Structure-Activity Relationship of 4,6-Disubstituted Pyrimidine Deriv
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Rel
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- nucleophilic arom
- 4-Chloro-6-methoxy-2-(methylthio)pyrimidine,98%. Alfa Chemistry.
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- 4-CHLORO-6-METHOXY-2-(METHYLSULFINYL)PYRIMIDINE. Sigma-Aldrich.
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The Strategic Advantage of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine in Modern Synthesis: A Comparative Guide
A Technical Resource for Researchers, Scientists, and Drug Development Professionals
The rational design of complex molecular architectures, a cornerstone of pharmaceutical and materials science, hinges on the judicious selection of versatile and highly reactive building blocks. Within the pantheon of heterocyclic chemistry, substituted pyrimidines are of paramount importance, frequently forming the core of numerous FDA-approved drugs and functional materials. This guide provides a detailed examination of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine , a trifunctionalized pyrimidine that offers a distinct tactical advantage in synthetic strategies. We will objectively compare its performance against more common dichlorinated pyrimidine alternatives, supported by established reactivity principles and experimental data from closely related analogs.
Deconstructing the Reactivity of this compound
The synthetic prowess of this compound is a direct consequence of the orchestrated electronic effects of its substituents. The inherent electron-deficient nature of the pyrimidine ring is significantly amplified, leading to a highly activated system for controlled, sequential functionalization.
-
C4-Chloro Group: The Primary Reaction Center: This position is exceptionally primed for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chloro atom serves as an excellent leaving group, and its departure is facilitated by the strong electron-withdrawing character of the adjacent ring nitrogens and, crucially, the C2-methylsulfinyl group.
-
C2-Methylsulfinyl Group: The Activating Powerhouse: The sulfoxide moiety is a potent electron-withdrawing group. Its presence dramatically increases the electrophilicity of the C4 and C6 positions, rendering the C4-chloro group significantly more labile than in simple chloropyrimidines. While the methylsulfinyl group itself can be displaced under certain conditions, it is generally more stable than the C4-chloro group, allowing for selective reactions.
-
C6-Ethoxy Group: The Modulating Substituent: The ethoxy group is a comparatively poor leaving group under typical SNAr and cross-coupling conditions. This differential reactivity between the C4-chloro and C6-ethoxy groups is a key feature that enables regioselective monosubstitution at the C4 position.
This intricate electronic landscape allows for a predictable and stepwise approach to the synthesis of highly decorated pyrimidine scaffolds.
Comparative Efficacy in Key Synthetic Methodologies
The true measure of a building block's utility lies in its performance in a range of chemical transformations. Here, we compare the projected efficacy of this compound with that of common dichloropyrimidine building blocks.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental reaction for forging C-N, C-O, and C-S bonds in aromatic systems. The electron-deficient nature of the pyrimidine ring makes it an excellent substrate for this transformation.
Comparison with Dichloropyrimidines:
While 2,4-dichloropyrimidine and 4,6-dichloropyrimidine are widely used, they often present challenges in achieving regioselective monosubstitution, leading to mixtures of products.[1][2] The reactivity of 2,4-dichloropyrimidines generally favors substitution at the C4 position over the C2 position.[1][3][4]
| Building Block | Nucleophile | Expected Outcome | Anticipated Yield | Reference (Analog) |
| This compound | Amine/Alkoxide | Regioselective C4-substitution | High | [5] |
| 2,4-Dichloropyrimidine | Amine/Alkoxide | Mixture of C2 and C4 substituted products | Variable | [6] |
| 4,6-Dichloropyrimidine | Amine/Alkoxide | Mixture of mono- and di-substituted products | Variable | [7] |
The enhanced reactivity of this compound is attributed to the powerful electron-withdrawing sulfinyl group, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at the C4 position more effectively than a second chloro group. This heightened reactivity often allows for milder reaction conditions.
Experimental Protocol: Synthesis of a 4-Aminopyrimidine Derivative (Illustrative)
-
Dissolve this compound (1.0 eq) in a suitable polar aprotic solvent such as DMF or a protic solvent like isopropanol.
-
Add the desired amine (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
-
Stir the reaction mixture at a temperature ranging from room temperature to 80 °C, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expertise & Experience: The choice of solvent and base is critical. Aprotic polar solvents can accelerate SNAr reactions, while a hindered base like DIPEA prevents competitive reactions. The temperature is optimized to ensure complete reaction while minimizing potential side reactions or degradation.
Caption: A generalized workflow for the SNAr amination of the pyrimidine building block.
Suzuki-Miyaura Cross-Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.
Comparison with Dichloropyrimidines:
Similar to SNAr reactions, the Suzuki coupling of dichloropyrimidines can lead to mixtures of mono- and di-arylated products, and achieving high regioselectivity for mono-arylation can be challenging.[8][9][10] The enhanced electrophilicity of the C4 position in this compound is expected to facilitate a more facile and selective Suzuki coupling. A close analog, 4-chloro-6-methoxy-2-(methylthio)pyrimidine, is known to be a versatile scaffold for Suzuki-Miyaura coupling to produce 4-aryl-6-methoxy-2-(methylthio)pyrimidines.[5][11]
| Building Block | Boronic Acid | Expected Outcome | Anticipated Yield | Reference (Analog) |
| This compound | Arylboronic acid | Regioselective C4-arylation | Good to Excellent | [5][11] |
| 2,4-Dichloropyrimidine | Arylboronic acid | Predominantly C4-arylation, potential for di-arylation | Moderate to Good | [8][12] |
| 4,6-Dichloropyrimidine | Arylboronic acid | Mixture of mono- and di-arylated products | Variable | [13][14] |
Trustworthiness: The increased electron-withdrawing nature of the methylsulfinyl group compared to a chloro substituent is anticipated to lower the energy barrier for the oxidative addition of palladium to the C4-Cl bond, which is often the rate-determining step in the catalytic cycle. This should translate to higher reaction efficiency and potentially lower catalyst loadings.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Illustrative)
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base, typically an aqueous solution of K2CO3 or Cs2CO3 (2.0 eq).
-
Add a degassed solvent system, commonly a mixture of an organic solvent like 1,4-dioxane or toluene and water.
-
Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to a temperature between 80-100 °C for several hours, monitoring for completion by LC-MS.
-
Upon cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over a drying agent, and concentrate.
-
Purify the residue by column chromatography to yield the 4-aryl-6-ethoxy-2-(methylsulfinyl)pyrimidine.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The Power of Sequential Functionalization
A significant, yet often underutilized, feature of this compound is the potential for a programmed, multi-step functionalization of the pyrimidine core. The well-defined reactivity hierarchy of its substituents (C4-Cl > C2-S(O)Me > C6-OEt) allows for a series of selective transformations, providing access to complex, unsymmetrically substituted pyrimidines that would be challenging to synthesize using dichlorinated precursors.
Conclusion: A Superior Building Block for Complex Synthesis
In the demanding landscape of modern chemical synthesis, this compound emerges as a highly efficacious and strategically valuable building block. Its heightened and regioselective reactivity in cornerstone reactions such as nucleophilic aromatic substitution and Suzuki-Miyaura coupling, driven by the potent activating effect of the methylsulfinyl group, offers a clear advantage over conventional dichloropyrimidine alternatives. This enhanced performance, coupled with the potential for sequential functionalization, empowers chemists to construct complex molecular targets with greater efficiency and control. For professionals in drug discovery and materials science, the adoption of this building block can significantly streamline synthetic routes, accelerate lead optimization, and unlock novel areas of chemical space.
References
- Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- comparative study of 4,6-diethoxy- vs.
- 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. Molecules, 2017, 22(1), 23.
- Selective Synthesis of 1-Substituted 4-Chloropyrazolo[3,4-d]pyrimidines. Organic Letters, 2005, 7(23), 5139-5141.
- Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 2018, 23(11), 2949.
- Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction.
- 'Green' Synthesis of 2-Substituted 6-Hydroxy-[3H]-pyrimidin-4-ones and 4,6-Dichloropyrimidines: Improved Strategies and Mechanistic Study. European Journal of Organic Chemistry, 2014, 2014(34), 7569-7579.
- Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. Molecules, 2020, 25(23), 5585.
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A Comparative Guide to the Purity Analysis of Synthesized 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine serves as a vital building block in the synthesis of various therapeutic agents. Its molecular structure, featuring a halogenated pyrimidine core, an ethoxy group, and a chiral sulfoxide, presents a unique analytical challenge. Even minute impurities, which can arise from starting materials, by-products of the synthesis, or degradation, can have unforeseen toxicological effects or alter the pharmacological profile of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We will move beyond procedural lists to explore the causality behind methodological choices, grounding our discussion in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Understanding the Impurity Profile: A Synthesis-Driven Approach
A robust purity analysis begins with a theoretical understanding of potential impurities. The synthesis of this compound typically involves the oxidation of its thioether precursor, 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.[4][5][6]
This synthetic route immediately suggests several classes of potential process-related impurities:
-
Starting Materials: Unreacted 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine.
-
Over-Oxidized By-products: 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine, where the sulfoxide is further oxidized to a sulfone.
-
Precursors: Residuals from earlier synthetic steps, such as 4,6-dichloro-2-(methylthio)pyrimidine.[4]
-
Reagents and Solvents: Traces of oxidizing agents, catalysts, and solvents used during synthesis and purification.[1][2]
-
Degradation Products: Compounds formed during storage or under specific stress conditions (e.g., hydrolysis of the chloro group).
According to ICH Q3A(R2) guidelines, impurities must be reported, identified, and qualified based on established thresholds, which are typically linked to the maximum daily dose of the final drug.[1][2][7][8] This regulatory framework necessitates the use of highly sensitive and specific analytical techniques.
Comparative Analysis of Core Purity Determination Techniques
The selection of an analytical method is a critical decision dictated by the physicochemical properties of the analyte and the specific information required.[9][10] For this compound, a moderately polar, UV-active, and non-volatile compound, chromatographic techniques are the primary tools for purity assessment.
| Technique | Principle | Advantages for Target Analyte | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities (e.g., sulfoxide vs. sulfone).[11][12] Excellent quantitation with high accuracy and precision.[10] Versatile with various detection methods (UV, MS). | Requires method development and validation. Higher operational cost than TLC. |
| Thin-Layer Chromatography (TLC) | Differential migration on a thin adsorbent layer driven by a liquid mobile phase. | Rapid and cost-effective for preliminary checks and reaction monitoring.[13][14] Simple setup. | Primarily qualitative/semi-quantitative. Lower resolution and sensitivity compared to HPLC.[10] |
| Gas Chromatography (GC) | Partitioning between a gaseous mobile phase and a liquid/solid stationary phase. | Excellent for volatile impurities like residual solvents.[9][15] High sensitivity with detectors like FID or MS. | Not suitable for non-volatile or thermally labile compounds; the sulfoxide moiety may degrade at high temperatures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field. | Provides definitive structural information. [9] Can quantify impurities against a certified standard (qNMR) without needing a specific impurity reference. | Lower sensitivity compared to chromatographic methods for trace impurity detection. Requires highly pure reference standards for accurate quantification. |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on their mass-to-charge ratio. | Unequivocal identification of impurities when coupled with a separation technique (LC-MS, GC-MS).[16] High sensitivity for trace analysis.[9] | Primarily an identification tool; quantification requires careful validation and stable isotope-labeled standards for best accuracy. |
High-Performance Liquid Chromatography (HPLC): The Gold Standard
For the definitive quantification of purity and impurities of this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice.[9][11] This is due to the molecule's polarity, which allows for strong interaction and separation on non-polar stationary phases like C18.
Workflow for HPLC Purity Method Development
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A Senior Application Scientist's Guide to Protecting Groups in Pyrimidine Synthesis
For researchers, scientists, and professionals in drug development, the strategic manipulation of pyrimidine scaffolds is a cornerstone of medicinal chemistry. The inherent reactivity of the pyrimidine ring system, particularly at its nitrogen atoms and exocyclic functional groups, necessitates a robust and nuanced approach to the use of protecting groups. The selection of an appropriate protecting group is not merely a matter of procedural convenience; it is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. This guide provides an in-depth comparison of common protecting groups employed in pyrimidine synthesis, grounded in experimental data and field-proven insights to empower you in making informed decisions for your specific synthetic challenges.
The Imperative for Protection: Navigating Pyrimidine Reactivity
The pyrimidine core, a fundamental component of nucleobases like uracil, thymine, and cytosine, presents multiple reactive sites.[1][2][3][4][5] The endocyclic nitrogens (N1 and N3) and the exocyclic amino group of cytosine are nucleophilic and can interfere with desired transformations elsewhere in the molecule, such as metal-catalyzed cross-coupling reactions or modifications of sugar moieties in nucleosides.[6][7] Protecting groups serve as temporary masks for these reactive centers, rendering them inert to specific reaction conditions.[8][9] An ideal protecting group strategy is characterized by:
-
Ease and efficiency of introduction: The protecting group should be introduced in high yield under mild conditions.[10]
-
Stability: It must remain intact throughout subsequent synthetic steps, which may involve acidic, basic, or reductive/oxidative conditions.[11]
-
Selective removal: The group must be cleaved efficiently under specific and mild conditions that do not affect other functional groups or protecting groups within the molecule—a concept known as orthogonality.[8][12][13]
This guide will focus on the practical application and comparative performance of key protecting groups for both the endocyclic nitrogens and the exocyclic amino group of pyrimidines.
Protecting the Endocyclic Nitrogens (N1 and N3)
The N1 and N3 positions of uracil and thymine are particularly susceptible to alkylation and acylation. Their protection is often a prerequisite for regioselective functionalization at other positions of the pyrimidine ring or on an attached sugar moiety.
tert-Butoxycarbonyl (Boc): A Versatile Acid-Labile Workhorse
The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of introduction and clean, acid-catalyzed removal.[14][15] In pyrimidine chemistry, it offers a reliable method for N-protection, particularly for enabling selective reactions at the N3 position after protecting N1.[9][16]
Rationale for Use: The Boc group's primary advantage is its acid lability, which makes it orthogonal to many base-labile and hydrogenolysis-cleavable protecting groups.[17][18] This allows for a multi-layered protection strategy in complex syntheses.[19] Its stability to strong bases and nucleophiles is also a significant asset.[16]
Comparative Performance: While highly effective, the strongly acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid) may not be suitable for substrates bearing other acid-sensitive functionalities.[18]
| Protecting Group | Substrate | Protection Conditions | Yield | Deprotection Conditions | Yield | Reference |
| Boc | Uracil | Boc₂O, DMAP, CH₃CN | High | TFA, CH₂Cl₂ | High | [9] |
| Boc | Thymidine | Boc₂O, DMAP, CH₃CN | High | ZnBr₂, CH₂Cl₂ | High | [20] |
Experimental Protocol: N1-Boc Protection of Uracil [9]
-
To a solution of uracil (1.0 eq) in anhydrous acetonitrile, add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) and di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford N1-Boc-uracil.
Experimental Protocol: Deprotection of N1-Boc-Uracil [9]
-
Dissolve the N1-Boc-protected uracil in a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Stir the mixture at room temperature for 1-2 hours.
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate with a suitable solvent (e.g., methanol or toluene) to ensure complete removal of TFA, yielding the deprotected uracil.
Methoxymethyl (MOM): A Robust Alternative
The methoxymethyl (MOM) group is another valuable asset for protecting the nitrogen atoms of pyrimidines.[21][22][23] It is introduced as an acetal and is known for its stability across a wide range of non-acidic conditions.[24][25]
Rationale for Use: The MOM group is stable to bases, nucleophiles, and many oxidizing and reducing agents, making it suitable for syntheses involving these reagents.[24] Its removal under acidic conditions provides orthogonality with base-labile groups.[26] Compared to Boc, MOM deprotection can sometimes be achieved under milder acidic conditions, offering a potential advantage for sensitive substrates.
Comparative Performance: The introduction of the MOM group can sometimes lead to a mixture of N1, N3, and N1,N3-diprotected products, requiring careful optimization of reaction conditions and chromatographic separation.[21][22]
| Protecting Group | Substrate | Protection Conditions | Yield (N1,N3-diMOM) | Deprotection Conditions | Reference |
| MOM | Uracil derivative | MOMCl, K₂CO₃, DMF | 28.5% | BCl₃, CH₂Cl₂ | [21] |
| MOM | Uracil derivative | TMSCl, CH₃CN then MOMCl, (iPr)₂EtN | 22.4% | 5% HCl (stable) | [21][22] |
Experimental Protocol: N,N-1,3-diMOM Protection of a Uracil Derivative [21]
-
To a solution of the uracil derivative (1.0 eq) and K₂CO₃ (5.0 eq) in anhydrous DMF at -15 °C, add methoxymethyl chloride (MOMCl) (4.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Evaporate the solvent in vacuo.
-
Purify the residue by column chromatography (CH₂Cl₂/MeOH) to isolate the N,N-1,3-diMOM protected product.
Experimental Protocol: Deprotection of N,N-1,3-diMOM-pyrimidine [21]
-
Dissolve the N,N-1,3-diMOM-protected pyrimidine in anhydrous CH₂Cl₂ and cool to -70 °C.
-
Add a 1M solution of boron trichloride (BCl₃) in CH₂Cl₂ dropwise.
-
Stir the reaction mixture at -70 °C for 1 hour.
-
Quench the reaction by the addition of a CH₂Cl₂/MeOH solution (1:1).
-
Evaporate the solvent to dryness and purify the residue by column chromatography.
Protecting the Exocyclic Amino Group of Cytosine
The exocyclic amino group of cytosine is nucleophilic and requires protection to prevent side reactions during oligonucleotide synthesis and other modifications.[27][28] The choice of protecting group is critical, as its removal is often the final step in the synthesis.
Acyl Protecting Groups: Benzoyl (Bz) and Acetyl (Ac)
Benzoyl (Bz) and Acetyl (Ac) are the most common acyl protecting groups for the exocyclic amino group of cytosine.[29][30] They are typically introduced using the corresponding acid chloride or anhydride and are removed under basic conditions, most commonly with aqueous ammonia.[31]
Rationale for Use: Acyl groups are stable to the acidic conditions used for the removal of DMT (dimethoxytrityl) groups from the 5'-hydroxyl of nucleosides during solid-phase oligonucleotide synthesis.[12] Their lability to ammonia makes them suitable for the final deprotection step.[32]
Comparative Performance: The rate of deprotection can be modulated by the nature of the acyl group. For instance, phenoxyacetyl (PAC) groups are cleaved much faster than benzoyl or acetyl groups under ammoniacal conditions, which can be advantageous for sensitive oligonucleotides.[32]
| Protecting Group | Deprotection Reagent | Half-life (t₁/₂) at RT | Selectivity | Reference |
| Acetyl (Ac) | Aqueous Ammonia | ~12 h | Standard | [32] |
| Benzoyl (Bz) | Aqueous Ammonia | ~7 h | Standard | [32] |
| Phenoxyacetyl (PAC) | Aqueous Ammonia | ~10 min | Fast | [32] |
| Benzoyl (Bz) | Aq. Ammonia/Methylamine (AMA) | < 10 min | Fast | [31] |
Experimental Protocol: N4-Benzoyl Protection of Cytidine
-
Co-evaporate cytidine with anhydrous pyridine.
-
Suspend the dried cytidine in anhydrous pyridine and cool in an ice bath.
-
Add benzoyl chloride dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with ice water and extract the product with an organic solvent (e.g., chloroform).
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by crystallization or column chromatography.
Experimental Protocol: Deprotection of N4-Benzoyl Cytidine [31]
-
Dissolve the N4-benzoyl-protected cytidine in concentrated aqueous ammonia (28-30%).
-
Seal the reaction vessel and heat at 55 °C for 2-8 hours (or stir at room temperature for 12-24 hours).
-
Monitor the reaction by TLC or HPLC.
-
Upon completion, cool the reaction mixture and evaporate the solvent under reduced pressure to yield the deprotected cytidine.
Orthogonal Protection Strategies
In the synthesis of complex molecules with multiple functional groups, the ability to selectively deprotect one group while others remain intact is paramount.[13] This is achieved through an orthogonal protection strategy, which employs protecting groups that are removed under different, non-interfering conditions.[8][12]
A classic example in nucleoside chemistry involves the use of an acid-labile DMT group for the 5'-hydroxyl, a base-labile acyl group for the exocyclic amine of cytosine, and a fluoride-labile silyl group for the 2'-hydroxyl in RNA synthesis.[33]
Caption: Orthogonal protection strategy for a cytidine nucleoside.
This orthogonal approach allows for the sequential deprotection and modification at specific sites without affecting the other protected functional groups, enabling the controlled synthesis of complex oligonucleotides.
Visualization of Key Protection Workflows
Boc Protection and Deprotection Workflow
Caption: General workflow for Boc protection and deprotection of pyrimidines.
Acyl Protection and Deprotection Workflow for Cytosine
Caption: General workflow for acyl protection and deprotection of cytosine.
Conclusion
The judicious selection and application of protecting groups are indispensable in the synthesis of pyrimidine-containing molecules. This guide has provided a comparative overview of common protecting groups, emphasizing the rationale behind their use and offering practical, data-supported insights. By understanding the nuances of stability, orthogonality, and the specific conditions for introduction and removal of groups like Boc, MOM, and various acyl derivatives, researchers can devise more efficient and robust synthetic strategies. The provided protocols and workflows serve as a starting point for the practical implementation of these concepts in the laboratory, ultimately facilitating the successful synthesis of complex and biologically significant pyrimidine derivatives.
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A Senior Application Scientist's Guide to Catalyst Selection for Pyrimidine Coupling Reactions
Introduction: The Central Role of Pyrimidines and the Catalytic Challenge
The pyrimidine scaffold is a cornerstone of modern medicine and materials science. As a privileged heterocyclic motif, it forms the structural core of numerous FDA-approved drugs, including antivirals like Zidovudine, anticancer agents such as Imatinib, and various other therapeutics. The functionalization of the pyrimidine ring through the formation of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is therefore a critical endeavor in drug discovery and development.
However, the intrinsic electron-deficient nature of the pyrimidine ring presents a significant challenge for synthetic chemists. This property makes traditional cross-coupling reactions sluggish and often low-yielding. The choice of catalyst is not merely a procedural detail; it is the single most critical parameter that dictates the efficiency, substrate scope, and ultimately, the viability of a synthetic route.
This guide provides an in-depth, objective comparison of the primary catalytic systems used for pyrimidine coupling reactions. Moving beyond a simple list of options, we will explore the mechanistic underpinnings of why certain catalysts excel in specific transformations, providing field-proven insights and supporting experimental data to guide your catalyst selection process.
Core Principles of Catalytic Cross-Coupling on Pyrimidines
Transition metal-catalyzed cross-coupling reactions are the workhorses for functionalizing pyrimidine cores. The three most pivotal transformations are:
-
Suzuki-Miyaura Coupling: Forms C-C bonds between a halopyrimidine and an organoboron reagent.
-
Buchwald-Hartwig Amination: Forms C-N bonds between a halopyrimidine and an amine.[1][2]
-
Sonogashira Coupling: Forms C-C bonds between a halopyrimidine and a terminal alkyne.[3][4]
The general workflow for these reactions follows a consistent pattern, beginning with catalyst activation and proceeding through a catalytic cycle.
Caption: General experimental workflow for a transition metal-catalyzed pyrimidine coupling.
The performance of Palladium, Nickel, and Copper catalysts within this framework can vary dramatically. Below, we dissect the strengths and weaknesses of each system.
The Workhorse: Palladium Catalysis
Palladium complexes are the most extensively studied and widely used catalysts for pyrimidine coupling reactions. Their versatility and functional group tolerance are well-documented.
Expertise & Causality: The success of a palladium-catalyzed reaction hinges on the delicate balance between oxidative addition and reductive elimination. The choice of phosphine ligand is paramount as it modulates the electron density and steric environment of the palladium center.
-
Electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos) accelerate both oxidative addition (especially for less reactive aryl chlorides) and reductive elimination, leading to faster turnover and higher yields.
-
Bidentate ligands like Xantphos or DPEPhos can stabilize the catalytic species, preventing palladium black precipitation and maintaining catalytic activity over longer reaction times.[2][5]
Comparative Yield Data: Palladium Catalysts
| Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Ligand | Base | Solvent | Time (h) | Yield (%) |
| Suzuki | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 24 | 85 |
| Suzuki | 2-Chloropyrimidine | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos | K₃PO₄ | Toluene/H₂O | 12 | 92 |
| Buchwald | 2-Bromopyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos | Cs₂CO₃ | Toluene | 16 | 95 |
| Buchwald | 4-Chloropyrimidine-5-carbonitrile | Aniline | Pd(OAc)₂ (1.5) | RuPhos | NaOtBu | Dioxane | 8 | 88 |
| Sonogashira | 2-Iodopyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | PPh₃ | Et₃N | THF | 6 | 90 |
| Sonogashira | 2-Bromopyrimidine | 1-Octyne | Pd(OAc)₂ (2) | cataCXium® A | K₂CO₃ | DMF | 12 | 84 |
Data compiled from multiple sources. Conditions are representative and yields are highly substrate-dependent.[5][6][7]
The Economical Powerhouse: Nickel Catalysis
Nickel catalysts have emerged as a cost-effective and highly potent alternative to palladium.[8] Given that nickel is significantly more earth-abundant, its adoption aligns with goals for more sustainable chemical manufacturing.[9]
Expertise & Causality: Nickel's primary advantage lies in its ability to activate challenging substrates.
-
Aryl Chlorides: Nickel catalysts are exceptionally effective for coupling stubborn aryl chlorides, a class of substrates where palladium often struggles. This is attributed to the lower energy barrier for Ni(0) to undergo oxidative addition with Ar-Cl bonds compared to Pd(0).[10][11]
-
Different Mechanistic Pathways: Nickel can sometimes operate through single-electron transfer (SET) mechanisms, opening up reactivity profiles that are inaccessible to palladium's predominantly two-electron processes.
A machine-learning analysis of 5,760 Suzuki-Miyaura reactions revealed that nickel catalysis achieves a superior mean yield (46.7%) compared to palladium (45.8%), with a particular advantage for chloride electrophiles.[10][11]
Comparative Yield Data: Nickel vs. Palladium (Suzuki Coupling)
| Substrate | Coupling Partner | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Chloro pyrimidine | Phenylboronic acid | Pd(OAc)₂ / SPhos | Toluene | 100 | 12 | 65 |
| 2-Chloro pyrimidine | Phenylboronic acid | NiCl₂(dppp) | Dioxane | 90 | 6 | 91 |
| 4-Bromo pyrimidine | 3-Thiopheneboronic acid | Pd(PPh₃)₄ | Dioxane | 90 | 8 | 94 |
| 4-Bromo pyrimidine | 3-Thiopheneboronic acid | NiCl₂(PCy₃)₂ | THF | 65 | 8 | 89 |
Data compiled from representative studies to highlight comparative performance.[6][10][11][12]
The Underutilized Alternative: Copper Catalysis
Copper catalysis, particularly for C-N and C-O bond formation (Ullmann condensation), predates modern palladium chemistry. While often requiring higher temperatures, modern ligand development has revitalized its use, offering unique selectivity.[13][14][15]
Expertise & Causality: Copper-catalyzed reactions can be more selective than their palladium-catalyzed counterparts, sometimes producing fewer undesirable side products.[13] They are particularly useful for coupling with N-heterocycles and can be promoted by simple ligands like L-proline or diamines. Copper is also an essential co-catalyst in the standard Sonogashira reaction, where it forms a copper(I) acetylide intermediate that facilitates transmetalation to the palladium center.[3][4]
Representative Yield Data: Copper Catalysts
| Reaction | Pyrimidine Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| C-N Coupling | 2-Iodopyrimidine | Imidazole | CuI (10) | K₂CO₃ | DMF | 120 | 82 |
| C-S Coupling | 4-Bromopyrimidine | Thiophenol | CuI (5) | K₃PO₄ | DMSO | 110 | 88 |
| [3+3] Annulation | Amidines | Saturated Ketones | Cu(OAc)₂ (10) | - | DCE | 100 | 75-90 |
Data compiled from representative studies.[13][14]
Emerging Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis represents a paradigm shift, enabling pyrimidine functionalization under remarkably mild conditions, often at room temperature.[16]
Expertise & Causality: This method uses a photocatalyst (e.g., an Iridium or Ruthenium complex) that, upon absorbing light, initiates a single-electron transfer (SET) process. This generates highly reactive radical intermediates that can engage in coupling reactions, bypassing the high-energy oxidative addition steps required in traditional thermal catalysis. This approach offers exceptional functional group tolerance and access to novel reaction pathways.
While direct yield comparisons are nascent, early results are promising. For instance, the C-H functionalization of pyrimidines with alkyl groups can proceed in high yield at room temperature, a transformation that is extremely challenging for conventional catalysts.
Detailed Experimental Protocols
A protocol is a self-validating system. The following examples provide detailed, step-by-step methodologies for common pyrimidine couplings.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Reaction: 2-Chloropyrimidine with 4-Methoxyphenylboronic acid
-
Preparation: To an oven-dried Schlenk flask, add Pd(OAc)₂ (4.5 mg, 0.02 mmol, 2 mol%), SPhos (16.4 mg, 0.04 mmol, 4 mol%), and K₃PO₄ (424 mg, 2.0 mmol).
-
Reagent Addition: Add 2-chloropyrimidine (114.5 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).
-
Atmosphere Control: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add 5 mL of degassed toluene and 0.5 mL of degassed water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (Hexane:Ethyl Acetate gradient) to yield the product. Expected Yield: ~92%.
Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination
Reaction: 4-Chloropyrimidine with Piperidine
-
Catalyst Preparation: In a glovebox, add NiCl₂(dme) (11 mg, 0.05 mmol, 5 mol%) and ICy (1,3-dicyclohexylimidazol-2-ylidene) (24 mg, 0.1 mmol, 10 mol%) to a vial. Add 2 mL of dioxane and stir for 10 minutes.
-
Reagent Addition: In a separate oven-dried Schlenk flask, add 4-chloropyrimidine (114.5 mg, 1.0 mmol) and NaOtBu (144 mg, 1.5 mmol).
-
Atmosphere Control: Seal the flask, remove from the glovebox, and place under an argon atmosphere.
-
Reaction: Add piperidine (0.12 mL, 1.2 mmol) via syringe, followed by the prepared catalyst solution.
-
Heating: Place the flask in a preheated oil bath at 100 °C and stir for 18 hours.
-
Workup: After cooling, pass the reaction mixture through a short plug of silica gel, eluting with ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be further purified by crystallization or column chromatography to yield the product. Expected Yield: ~85-90%.
Catalyst Selection Guide: A Decision-Making Framework
Choosing the right catalyst requires considering the specific halogen on the pyrimidine, the nature of the coupling partner, cost, and tolerance for harsh conditions.
Caption: Decision framework for catalyst selection in pyrimidine coupling.
Conclusion
The functionalization of pyrimidines is a dynamic field where catalyst innovation continues to drive possibilities. While palladium remains the versatile workhorse, nickel has proven itself to be a more powerful and economical solution for challenging substrates like aryl chlorides. Copper catalysis offers unique selectivity for heteroatom couplings, and emerging photoredox methods promise a future of milder, more sustainable syntheses. A thorough understanding of the mechanistic advantages of each catalytic system, supported by robust experimental data, is essential for any researcher aiming to efficiently and effectively synthesize novel pyrimidine derivatives.
References
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Majumdar, K. C., & Sinha, B. (2018). Recent advances in metal-catalyzed C–H functionalization of pyrimidinones, quinazolinones and fused quinazolinones. RSC Advances, 8(2), 935-968. [Link]
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ResearchGate. (n.d.). Recent Advances in Direct C–H Functionalization of Pyrimidines. Retrieved from ResearchGate. [Link]
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Kandioller, W., & Hartinger, C. G. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. European Journal of Organic Chemistry, 2016(18), 2949-2958. [Link]
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Kaur, N., & Kishore, D. (2023). Copper Catalyzed Synthesis of Heterocyclic Molecules via C–N and C–O Bond Formation under Microwaves: A Mini-Review. Catalysts, 13(6), 1013. [Link]
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Singh, A. K., & Kumar, R. (2025). Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity. Chemistry – A European Journal, 31(2), e202403032. [Link]
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ResearchGate. (n.d.). Copper catalysis for pyridines and pyrimidines. Retrieved from ResearchGate. [Link]
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ChemRxiv. (2025). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. Cambridge Open Engage. [Link]
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Wikipedia. (n.d.). Sonogashira coupling. [Link]
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ResearchGate. (n.d.). Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. Retrieved from ResearchGate. [Link]
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Sharma, P., & Kumar, A. (2019). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 6(13), 2244-2249. [Link]
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Brown, A. T., & Downer-Riley, N. K. (2021). Copper catalysis for pyridines and pyrimidines. In Copper in N-Heterocyclic Chemistry (pp. 115-159). Elsevier. [Link]
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Al-Masoudi, N. A., & Al-Salihi, R. H. (2013). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 18(8), 9229-9240. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
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Kumar, R., & Kumar, S. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6351. [Link]
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ResearchGate. (n.d.). Metal Catalyzed Cross-Coupling Reactions in the Decoration of Pyrimidine, Pyridazine, and Pyrazine. Retrieved from ResearchGate. [Link]
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Quan, Z., Jing, F., Zhang, Z., Da, Y., & Wang, X. (2013). Palladium(II) Catalyzed Suzuki/Sonogashira Cross‐Coupling Reactions of Sulfonates: An Efficient Approach to C2‐Functionalized Pyrimidines and Pyridines. European Journal of Organic Chemistry, 2013(31), 7175-7183. [Link]
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Bakulev, V. A., & Glukharev, M. Y. (2020). Light-induced one-pot synthesis of pyrimidine derivatives from vinyl azides. Organic & Biomolecular Chemistry, 18(24), 4566-4574. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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ResearchGate. (n.d.). Buchwald-Hartwig amination strategy for synthesis of phenylurea-pyrimidine derivatives. Retrieved from ResearchGate. [Link]
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D'Souza, D. M., & Müller, T. J. (2008). Catalytic alkynone generation by Sonogashira reaction and its application in three-component pyrimidine synthesis. Nature Protocols, 3(10), 1660-1665. [Link]
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ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from ResearchGate. [Link]
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Thieme Chemistry. (2020). Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis. [Link]
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Chemistry World. (2024). Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions. [Link]
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ACS Publications. (n.d.). Organic Letters. [Link]
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Christodoulou, E., & Geronikaki, A. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 25(11), 2646. [Link]
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Varshney, A., & Kumar, A. (2012). Synthesis and biological evaluation of novel pyrimidine derivatives as sub-micromolar affinity ligands of GalR2. Bioorganic & Medicinal Chemistry Letters, 22(1), 377-380. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine Isomers
In the landscape of pharmaceutical research and drug development, the precise structural characterization of novel chemical entities is paramount. The biological activity, metabolic fate, and toxicity profile of a compound are intrinsically linked to its molecular architecture. Consequently, the unambiguous differentiation of isomers—molecules with the same chemical formula but different arrangements of atoms—is a critical step in the journey from laboratory synthesis to clinical application. This guide provides an in-depth spectroscopic comparison of two positional isomers of a substituted pyrimidine, a scaffold of significant interest in medicinal chemistry. We will explore how fundamental spectroscopic techniques can be leveraged to distinguish between 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine (Isomer 1) and its positional isomer, 6-Chloro-4-ethoxy-2-(methylsulfinyl)pyrimidine (Isomer 2) . Through a combination of detailed experimental protocols, predicted data analysis, and mechanistic insights, this document will serve as a practical reference for researchers, scientists, and drug development professionals.
The Isomers in Focus:
| Isomer | Structure | IUPAC Name |
| Isomer 1 | This compound | |
| Isomer 2 | 6-Chloro-4-ethoxy-2-(methylsulfinyl)pyrimidine |
¹H NMR Spectroscopy: Probing the Proton Environment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. The chemical shift of a proton is highly sensitive to its local electronic environment, allowing for the differentiation of protons in close proximity to various functional groups.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve 5-10 mg of the purified pyrimidine isomer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
Predicted ¹H NMR Data and Interpretation
The primary distinction between the ¹H NMR spectra of Isomer 1 and Isomer 2 will be the chemical shift of the lone pyrimidine ring proton (H5). The electronic nature of the substituents at positions 4 and 6 will exert a significant influence on this proton.
| Proton Assignment | Isomer 1 (Predicted) | Isomer 2 (Predicted) | Rationale for Predicted Differences |
| H5 (pyrimidine ring) | ~6.8 ppm (s) | ~7.2 ppm (s) | In Isomer 1, H5 is flanked by an electron-donating ethoxy group and an electron-withdrawing chloro group. In Isomer 2, the positions are swapped. The greater deshielding effect of the chlorine atom at the adjacent position in Isomer 2 is expected to shift the H5 proton further downfield.[1][2] |
| -OCH₂CH₃ (methylene) | ~4.5 ppm (q, J ≈ 7.1 Hz) | ~4.6 ppm (q, J ≈ 7.1 Hz) | The chemical shift of the methylene protons of the ethoxy group will be subtly influenced by the adjacent substituent. The direct attachment to the pyrimidine ring will result in a downfield shift. |
| -OCH₂CH₃ (methyl) | ~1.4 ppm (t, J ≈ 7.1 Hz) | ~1.4 ppm (t, J ≈ 7.1 Hz) | The terminal methyl group of the ethoxy substituent is relatively remote from the core of the molecule and is expected to have a similar chemical shift in both isomers. |
| -S(O)CH₃ (methyl) | ~2.8 ppm (s) | ~2.8 ppm (s) | The methyl group attached to the sulfoxide is expected to appear as a singlet in a similar region for both isomers, influenced primarily by the electronegativity of the sulfoxide group. |
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
¹³C NMR spectroscopy provides invaluable information about the carbon framework of a molecule. The chemical shifts of the carbon atoms in the pyrimidine ring will be distinct for each isomer due to the differing electronic effects of the substituents.
Experimental Protocol: ¹³C NMR
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrument Setup: Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Acquisition Parameters:
-
Pulse sequence: Standard proton-decoupled pulse sequence.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096, due to the low natural abundance of ¹³C.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Predicted ¹³C NMR Data and Interpretation
The positions of the chloro and ethoxy groups will have a pronounced effect on the chemical shifts of the pyrimidine ring carbons.
| Carbon Assignment | Isomer 1 (Predicted) | Isomer 2 (Predicted) | Rationale for Predicted Differences |
| C2 (-S(O)CH₃) | ~170 ppm | ~170 ppm | The carbon bearing the methylsulfinyl group is expected to be at a similar downfield position in both isomers. |
| C4 | ~162 ppm | ~173 ppm | In Isomer 1, C4 is attached to chlorine. In Isomer 2, C4 is attached to the more electron-donating ethoxy group, leading to a more shielded (upfield) carbon signal compared to the C6-Cl in Isomer 1.[1][3][4] |
| C5 | ~105 ppm | ~108 ppm | The chemical shift of C5 will be influenced by the combined electronic effects of the substituents at C4 and C6. The differing arrangements will lead to a small but measurable difference. |
| C6 | ~173 ppm | ~162 ppm | In Isomer 1, C6 is attached to the electron-donating ethoxy group, resulting in a more shielded carbon compared to the C4-Cl in Isomer 1. In Isomer 2, C6 is attached to chlorine. |
| -OCH₂CH₃ (methylene) | ~64 ppm | ~65 ppm | The methylene carbon of the ethoxy group will have a similar chemical shift in both isomers. |
| -OCH₂CH₃ (methyl) | ~14 ppm | ~14 ppm | The terminal methyl carbon is expected to be in a similar chemical environment in both isomers. |
| -S(O)CH₃ (methyl) | ~40 ppm | ~40 ppm | The methyl carbon of the sulfoxide group should have a comparable chemical shift in both isomers. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Experimental Protocol: IR
-
Sample Preparation:
-
Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Liquid/Solution: Deposit a thin film of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: The instrument software will generate the IR spectrum (transmittance vs. wavenumber).
Predicted IR Data and Interpretation
While the IR spectra of the two isomers are expected to be very similar, subtle differences in the fingerprint region (below 1500 cm⁻¹) can be used for differentiation.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Comments |
| C-H stretch (aromatic) | 3100-3000 | Expected for the C-H bond on the pyrimidine ring. |
| C-H stretch (aliphatic) | 3000-2850 | From the ethoxy and methylsulfinyl groups. |
| C=N, C=C stretch (ring) | 1600-1450 | Characteristic vibrations of the pyrimidine ring. The exact positions and intensities may differ slightly between the isomers.[5][6] |
| S=O stretch | 1050-1030 | A strong absorption characteristic of the sulfoxide group.[7] |
| C-O-C stretch | 1250-1000 | Asymmetric and symmetric stretching of the ether linkage. |
| C-Cl stretch | 800-600 | The position of this band might shift slightly depending on the substitution pattern on the ring. |
Mass Spectrometry: Unraveling Fragmentation Patterns
Mass spectrometry (MS) provides information about the molecular weight and fragmentation of a molecule, which can be used to deduce its structure.
Experimental Protocol: Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.[8]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-300).
-
Detection: The detector will record the abundance of ions at each mass-to-charge ratio (m/z).
Predicted Mass Spectrometry Data and Interpretation
Both isomers will have the same molecular weight and thus the same molecular ion peak. However, their fragmentation patterns may differ due to the different positions of the substituents.
| Ion | Isomer 1 (Predicted m/z) | Isomer 2 (Predicted m/z) | Comments |
| [M]⁺ | 234/236 | 234/236 | The molecular ion peak will show the characteristic 3:1 isotopic pattern for one chlorine atom. |
| [M - C₂H₄]⁺ | 206/208 | 206/208 | Loss of ethene from the ethoxy group via a McLafferty-type rearrangement is a possible fragmentation pathway for both isomers. |
| [M - OCH₂CH₃]⁺ | 189/191 | 189/191 | Loss of the ethoxy radical. |
| [M - Cl]⁺ | 199 | 199 | Loss of the chlorine radical. |
| Ring Fragmentation | Varies | Varies | The subsequent fragmentation of the pyrimidine ring may differ, providing clues to the original positions of the substituents. For example, the relative abundance of fragments arising from the cleavage of the C4-C5 and C5-C6 bonds could be different.[8][9][10] |
Visualizing the Workflow and Structural Differences
To provide a clearer understanding of the analytical process and the key structural distinctions, the following diagrams are presented.
Caption: Predicted NMR shift differences between Isomer 1 and Isomer 2.
Conclusion
The successful differentiation of the positional isomers, this compound and 6-Chloro-4-ethoxy-2-(methylsulfinyl)pyrimidine, relies on a synergistic application of modern spectroscopic techniques. While mass spectrometry can confirm the molecular weight and elemental composition, and infrared spectroscopy can identify the key functional groups, it is NMR spectroscopy that provides the most definitive evidence for distinguishing between these isomers. The distinct chemical shifts of the pyrimidine ring proton (H5) and the ring carbons (C4 and C6) serve as unambiguous fingerprints for each isomer. This guide underscores the importance of a multi-faceted analytical approach in modern chemical research and drug development, ensuring the unequivocal structural assignment of novel molecular entities.
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Gas-phase fragmentation of protonated C60-pyrimidine derivatives. PubMed. Available from: [Link]
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Mass spectral fragmentation modes of pyrimidine derivatives. ResearchGate. Available from: [Link]
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FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Preprints.org. Available from: [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. Available from: [Link]
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Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available from: [Link]
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A Senior Application Scientist's Guide to the Cost-Benefit Analysis of Synthetic Pathways for Pyrimidine Intermediates
Introduction: The Central Role of the Pyrimidine Scaffold
In the landscape of medicinal chemistry and drug development, the pyrimidine nucleus stands as a "privileged scaffold." Its presence is fundamental to a vast array of biologically active compounds, most notably as the core of nucleobases like cytosine, thymine, and uracil, which are the building blocks of DNA and RNA.[1] Consequently, the efficient, scalable, and cost-effective synthesis of pyrimidine intermediates is a cornerstone of pharmaceutical innovation, directly impacting the economic viability and environmental footprint of drug manufacturing.[2][3]
This guide provides an in-depth, objective comparison of the primary synthetic strategies for producing pyrimidine intermediates. We will move beyond a simple recitation of methods to dissect the causality behind experimental choices, weighing classical, time-tested reactions against modern, green alternatives. The analysis is grounded in field-proven insights and supported by experimental data to empower researchers and process chemists in selecting the optimal pathway for their specific objectives, balancing considerations of yield, cost, safety, and sustainability.
The Classical Mainstay: The Biginelli Reaction
First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction (MCR) involving an aldehyde, a β-ketoester, and urea (or thiourea) has been a workhorse for synthesizing dihydropyrimidinones (DHPMs) for over a century.[4][5] Its enduring appeal lies in its operational simplicity and the direct assembly of a complex, multifunctionalized heterocyclic scaffold from readily available starting materials.
Causality of the Classical Approach: The traditional Biginelli condensation is typically catalyzed by a strong acid (e.g., HCl) in a protic solvent like ethanol and requires prolonged heating.[4][5] The acid catalyst is crucial for activating the aldehyde carbonyl for nucleophilic attack and for catalyzing the final cyclization and dehydration steps. The lengthy reflux is necessary to overcome the activation energy barriers of the multiple steps involved in the cascade reaction.
Limitations: While foundational, the classical Biginelli reaction often suffers from drawbacks that impact its cost-effectiveness on a larger scale, including:
-
Low to moderate yields , particularly with sterically hindered or electron-rich aldehydes.[5]
-
Long reaction times , often requiring 15-20 hours of reflux, which translates to high energy consumption and low reactor throughput.[5][6]
-
Harsh reaction conditions that may not be suitable for sensitive substrates.
-
Complex workup procedures to neutralize the strong acid catalyst and purify the product.
The Green Revolution: Enhancing Efficiency and Sustainability
Growing concerns over environmental impact and a drive for economic efficiency have spurred a paradigm shift towards green chemistry.[7] These modern approaches are not merely incremental improvements; they represent a fundamental rethinking of the reaction process, offering significant cost and time benefits.[1][8]
Microwave-Assisted Synthesis: A Leap in Reaction Kinetics
Microwave irradiation has emerged as a transformative technology in chemical synthesis. Unlike conventional heating, which relies on slow thermal conduction, microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating.
Expertise in Action: In the context of the Biginelli reaction, microwave assistance under solvent-free conditions can slash reaction times from hours to mere minutes (2-5 minutes) while simultaneously boosting yields to the 88-95% range.[9] The rapid energy transfer efficiently overcomes the activation barriers of the cyclocondensation steps, often eliminating the need for a solvent and simplifying purification to a simple recrystallization.[10] This dramatic increase in efficiency directly translates to lower energy costs, higher throughput, and reduced waste.
Catalysis as a Cornerstone for Optimization
The choice of catalyst is a critical control point for optimizing pyrimidine synthesis. Modern catalysis focuses on using smaller quantities of more efficient, often recyclable, catalysts under milder conditions.
-
Lewis Acids and Organocatalysts: Mild Lewis acids (e.g., copper triflate, cerium ammonium nitrate) and organocatalysts (e.g., sulfamic acid) have proven highly effective, often enabling solvent-free reactions at lower temperatures.[9][10]
-
Heterogeneous and Nanocatalysts: Catalysts like TiO2–SiO2 and modified ZnO nanoparticles offer the advantages of high efficiency and simple recovery and reuse, which is a significant cost-saving factor in industrial-scale synthesis.[11][12] Their high surface-to-volume ratio provides a greater number of active sites for the reaction to occur.[11]
-
Ionic Liquids: These "Green Solvents" can function as both the reaction medium and the catalyst, offering high yields and the potential for recyclability.[1]
Comparative Analysis: A Head-to-Head Evaluation
The selection of a synthetic pathway is a multi-faceted decision. The following table provides a quantitative comparison of key methodologies to guide this choice.
| Methodology | Key Reagents | Catalyst | Conditions | Reaction Time | Yield (%) | Cost-Benefit Profile |
| Pinner Synthesis (Classical) | Urea, Acetylacetone | Hydrogen Chloride | Methanol, 52°C | 3 hours | 90.2%[9] | Benefit: High yield with simple reagents. Cost: Requires handling of corrosive HCl gas, moderate reaction time. |
| Biginelli Reaction (Classical) | Aldehyde, β-Ketoester, Urea | Strong Acid (e.g., HCl) | Ethanol, Reflux | 15-20 hours[5] | 40-60% (Varies) | Benefit: One-pot, simple setup. Cost: Very long reaction time, high energy use, often low yields, harsh conditions. |
| Biginelli Reaction (Microwave) | Aldehyde, β-Ketoester, Urea | Sulfamic Acid[9] | Solvent-free, 300W | 2-5 minutes[9] | 88-95%[9] | Benefit: Extremely rapid, high yield, solvent-free (green), simple workup. Cost: Requires initial investment in microwave reactor. |
| Iridium-Catalyzed MCR | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene, 150°C | Not Specified | Up to 93%[9] | Benefit: High yield, novel pathway. Cost: Relies on an expensive and complex precious metal catalyst, high temperature. |
| Lewis Acid-Catalyzed (Industrial) | Acrylonitrile, Amidine | Lewis Acid | Not Specified | Not Specified | Up to 90%[13] | Benefit: Scalable, avoids carcinogenic reagents used in older routes. Cost: Optimized for industrial scale with specific, readily available bulk chemicals. |
Visualizing the Synthetic Workflow
The diagrams below, generated using DOT language, illustrate the procedural differences between a classical and a modern, microwave-assisted approach, highlighting the significant gains in efficiency.
Caption: Workflow comparison: Classical vs. Microwave-Assisted Biginelli Reaction.
Case Study: Synthesis of 5-Fluorouracil (5-FU)
5-Fluorouracil (5-FU) is a widely used chemotherapy agent, making its synthesis a prime candidate for cost-benefit analysis.[14]
-
Classical Route: A common method involves the condensation of the ethyl ester of fluoroacetic acid with ethyl formate, followed by cyclization with S-methyl isothiourea and subsequent hydrolysis.[15] This multi-step process involves several reagents and intermediate purifications, increasing labor costs and potential for yield loss at each stage.
-
Modern Route (Direct Fluorination): A more direct approach involves the fluorination of uracil using elemental fluorine or trifluoromethylhypofluoride.[15][16] This method drastically reduces the number of steps. Utilizing technologies like microchannel reactors can improve safety and control when handling highly reactive fluorine gas, leading to high yields.[15]
Cost-Benefit Trade-off: The direct fluorination route offers superior step economy, which is a major cost advantage. However, it requires specialized equipment and handling procedures for highly toxic and corrosive fluorine gas. The classical route uses more conventional reagents but is longer and less atom-economical. For large-scale production, the investment in technology for the modern route is often justified by the significant reduction in steps, labor, and waste.
Experimental Protocols: A Self-Validating System
The protocols below provide a direct comparison for the synthesis of a dihydropyrimidinone (DHPM), allowing researchers to validate the performance differences in their own labs.
Protocol 1: Classical Biginelli Reaction
-
Objective: To synthesize a DHPM derivative using traditional heating.
-
Materials: Aromatic aldehyde (10 mmol), Ethyl acetoacetate (10 mmol), Urea (15 mmol), Ethanol (20 mL), Concentrated HCl (0.5 mL).
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, combine the aldehyde, ethyl acetoacetate, urea, and ethanol.
-
Stir the mixture to dissolve the solids.
-
Carefully add the concentrated HCl.
-
Heat the mixture to reflux using a heating mantle and continue for 18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol.
-
The crude product can be purified by recrystallization from ethanol to yield the pure DHPM.
-
Protocol 2: Microwave-Assisted Solvent-Free Biginelli Reaction
-
Objective: To synthesize the same DHPM derivative using an efficient, green methodology.
-
Materials: Aromatic aldehyde (1 mmol), Ethyl acetoacetate (1 mmol), Urea (1.5 mmol), Sulfamic acid (20 mol%).[10]
-
Procedure:
-
In a 10 mL microwave process vial, combine the aldehyde, ethyl acetoacetate, urea, and sulfamic acid.[10]
-
Seal the vial and place it in a scientific microwave reactor.
-
Irradiate the mixture at 100°C for 5 minutes (power setting may vary, e.g., 300W).[9] The crystalline product may begin to precipitate during the reaction.
-
After irradiation is complete, cool the vial to room temperature.
-
Add a small amount of cold ethanol to the solid mass and break it up with a spatula.
-
Collect the pure product by vacuum filtration and wash with a minimal amount of cold ethanol. The product is often pure enough without further recrystallization.
-
Conclusion and Future Outlook
References
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- Zade, A., et al. (2025). Biginelli Reaction- A Green Chemistry Approach for Synthesis of Tetrahydro Pyrimidine Derivatives. Journal of Internal Medicine & Pharmacology (JIMP).
- Griffey, R. H., & Poulter, C. D. (1983). Efficient syntheses of [3-15N]uracil and [3-15N]thymine. Nucleic Acids Research, 11(18), 6497–6504.
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- ChemicalBook. (n.d.). Uses and Preparation of Uracil.
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A Comparative Guide to the Biological Activity of Pyrimidines Derived from Different Intermediates
Introduction: The Pyrimidine Core - A Privileged Scaffold in Medicinal Chemistry
The pyrimidine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. This fundamental structure is of immense biological significance, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA.[1][2] Its prevalence in vital biomolecules has made the pyrimidine nucleus a "privileged scaffold" in medicinal chemistry and drug discovery.[3][4] Structural modifications to the pyrimidine ring have yielded a vast library of derivatives with a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2][5]
The biological profile of a pyrimidine derivative is profoundly influenced by the substituents attached to its core. The synthetic pathway and the choice of chemical intermediates are therefore critical, as they dictate the ultimate structure and, consequently, the function of the molecule. This guide provides a comparative analysis of the biological activities of pyrimidine derivatives synthesized from three common and versatile classes of intermediates: Chalcones , Schiff Bases , and Urea/Thiourea reagents . We will explore the underlying synthetic strategies, compare their biological performance with supporting experimental data, and provide detailed protocols for their evaluation, offering researchers a comprehensive resource for navigating this promising class of compounds.
Pyrimidine Derivatives from Chalcone Intermediates
Chalcones, or α,β-unsaturated ketones, are excellent precursors for synthesizing a variety of heterocyclic compounds, including pyrimidines.[6] Their core structure, featuring two aromatic rings joined by a three-carbon enone system, provides a versatile template for cyclization reactions.
Synthetic Rationale and Workflow
The synthesis typically begins with a Claisen-Schmidt condensation between an acetophenone and a substituted benzaldehyde to form the chalcone intermediate.[6] This intermediate is then subjected to a cyclocondensation reaction with a nitrogen-containing reagent like urea, thiourea, or guanidine hydrochloride to form the pyrimidine ring.[7] This approach allows for significant structural diversity, as substituents on both aromatic rings of the chalcone can be easily varied.
Caption: General synthetic workflow for pyrimidine derivatives from chalcone intermediates.
Comparative Biological Activities
Pyrimidines derived from chalcones exhibit a broad range of biological activities, with antimicrobial and antitubercular effects being particularly prominent. The nature and position of substituents on the phenyl rings inherited from the chalcone precursor are crucial determinants of potency.
Table 1: Biological Activity of Representative Chalcone-Derived Pyrimidines
| Compound ID | Intermediate Precursors | Biological Activity | Key Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| 3d | 4-acetylpyridine, 4-fluorobenzaldehyde, Thiourea | Antitubercular, Anti-inflammatory, Antioxidant | Exhibited excellent antitubercular activity at the lowest concentration tested in its series.[7] | [7] |
| 4e | Acetophenone, 4-Nitrobenzaldehyde, Urea | Anthelmintic | Potent activity against Pheretima posthuma. Time to paralysis: 25 min; Time to death: 35 min.[6] | [6] |
| (164) | Chalcone from 4-methoxybenzaldehyde, Urea | Antimycobacterial | >90% inhibition against Mycobacterium tuberculosis H37Rv at 6.25 µg/mL.[8] | [8] |
| Cyb | Acetamido chalcone, Urea | Antibacterial, Antifungal | Showed significant antibacterial activity against S. aureus and E. coli and targeted antifungal action against C. albicans.[9] |[9] |
Featured Experimental Protocol: Synthesis and Anthelmintic Evaluation of 4-(4-nitrophenyl)-6-phenylpyrimidin-2(1H)-one (Compound 4e)
This protocol is adapted from the work of Sahoo et al.[6]
Part A: Synthesis
-
Chalcone Synthesis: Dissolve acetophenone (0.01 mol) and 4-nitrobenzaldehyde (0.01 mol) in ethanol. Add ethanolic potassium hydroxide solution and stir the mixture for 2-4 hours until the reaction is complete (monitored by TLC). Pour the mixture into ice-cold water to precipitate the chalcone intermediate. Filter, wash with water, and dry.
-
Pyrimidine Synthesis (Conventional Method):
-
Take the synthesized chalcone (0.01 mol) and urea (0.01 mol) in ethanol (10 mL, 95%).
-
Slowly add 10 mL of 40% aqueous potassium hydroxide solution with constant stirring.
-
Reflux the reaction mixture on a water bath for 4 hours.
-
After cooling, pour the mixture into ice-cold water and neutralize with dilute HCl.
-
Filter the resulting precipitate, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure pyrimidine derivative.
-
-
Characterization: Confirm the structure using IR, ¹H-NMR, and Mass Spectrometry. The mass spectrum should show a molecular ion peak corresponding to the compound's molecular formula.[6]
Part B: Anthelmintic Activity Assay
-
Test Organism: Use adult Indian earthworms (Pheretima posthuma) due to their anatomical and physiological resemblance to intestinal roundworms.
-
Procedure:
-
Wash the earthworms with normal saline to remove fecal matter.
-
Place groups of approximately equal-sized earthworms (n=6) in Petri dishes containing 25 mL of the test compound solution at a specified concentration (e.g., 20 mg/mL) in normal saline.
-
Use a standard drug (e.g., Albendazole at 20 mg/mL) as a positive control and normal saline as a negative control.
-
Observe the worms and record the time taken for paralysis (no movement except when shaken vigorously) and death (no movement when shaken or dipped in warm water).
-
The results for compound 4e showed paralysis at 25 minutes and death at 35 minutes, indicating significant anthelmintic activity.[6]
-
Pyrimidine Derivatives from Schiff Base Intermediates
Schiff bases, characterized by an azomethine (-C=N-) group, are another class of versatile intermediates.[10] They are formed by the condensation of a primary amine with a carbonyl compound. Incorporating a Schiff base moiety into a pyrimidine scaffold often imparts potent anticancer and antimicrobial properties.
Synthetic Rationale and Workflow
The synthesis of pyrimidine Schiff bases can be approached in several ways. One common method involves synthesizing a pyrimidine core bearing a primary amine or an aldehyde group first. This functionalized pyrimidine is then reacted with a suitable aldehyde or primary amine, respectively, to form the final Schiff base derivative.
Caption: Common synthetic pathways for pyrimidine Schiff base derivatives.
Comparative Biological Activities
This class of pyrimidines has shown significant promise as both antimicrobial and anticancer agents.[11][12] Molecular docking studies often reveal that these molecules can effectively bind to the active sites of key enzymes in pathogens or cancer cells.[11][13]
Table 2: Biological Activity of Representative Pyrimidine Schiff Bases
| Compound ID | Key Structural Features | Biological Activity | Key Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| q1 | Bis-pyrimidine Schiff base | Antibacterial | Potent against Bacillus subtilis (MIC = 0.83 µmol/mL).[13] | [13] |
| q16 | Bis-pyrimidine Schiff base with nitro group | Antibacterial | Active against Escherichia coli (MIC = 0.77 µmol/mL) and Aspergillus niger (MIC = 1.54 µmol/mL).[13] | [13] |
| q20 | Bis-pyrimidine Schiff base with chloro group | Antibacterial, Anticancer | Significant activity against Staphylococcus aureus (MIC = 0.36 µmol/mL). Showed good anticancer potential against HCT116 human colorectal carcinoma cell line.[13] | [13] |
| 4b | 5-iminomethylpyrimidine derivative | Anticancer | Exhibited potential anticancer activity against various cell lines including AGS, HeLa, and HepG2.[10] |[10] |
Featured Experimental Protocol: Anticancer Evaluation using SRB Assay
The Sulforhodamine B (SRB) assay is a reliable method for determining cytotoxicity (cell growth inhibition) and is commonly used for screening anticancer compounds. This protocol is based on the methodology described by Kumar et al.[11][13]
-
Cell Culture: Culture the desired cancer cell line (e.g., HCT116 human colorectal carcinoma) in the appropriate medium supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Seeding: Plate the cells into 96-well microtiter plates at the required density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Add different concentrations of the synthesized pyrimidine Schiff base derivatives to the wells. Include a positive control (e.g., Adriamycin) and a negative control (vehicle). Incubate for 48 hours.
-
Cell Fixation: Discard the supernatant and add 150 µL of cold 10% Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for 1 hour.
-
Staining: Wash the plates five times with distilled water and allow them to air dry. Add 50 µL of 0.4% w/v SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Washing: Quickly wash the plates five times with 1% v/v acetic acid to remove unbound dye.
-
Solubilization and Measurement: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the absorbance (OD) at 540 nm using a microplate reader.
-
Calculation: Calculate the percentage growth inhibition. The IC₅₀ value (the concentration of the compound causing 50% inhibition of cell growth) is then determined from dose-response curves.
Pyrimidine Derivatives from Urea & Thiourea Intermediates
Urea and its sulfur analog, thiourea, are fundamental building blocks in pyrimidine synthesis. They serve as the N1-C2-N3 component, reacting with 1,3-dicarbonyl compounds or their equivalents (like chalcones) in a cyclocondensation reaction to form the pyrimidine ring.
Synthetic Rationale and Mechanism
The Biginelli reaction is a classic example, where a β-ketoester, an aldehyde, and urea/thiourea react in a one-pot synthesis to form dihydropyrimidinones. The use of urea leads to a 2-oxo-pyrimidine, while thiourea yields a 2-thioxo-pyrimidine. These oxo or thioxo groups can be further functionalized, providing a gateway to a wide array of derivatives.
Caption: General synthesis of pyrimidones/thiones from urea/thiourea.
Comparative Biological Activities
Pyrimidines derived using urea and thiourea often possess significant anti-inflammatory and antimicrobial properties.[14] The presence of aryl urea, thiourea, or sulfonamide moieties attached to the pyrimidine core can greatly enhance these activities.
Table 3: Biological Activity of Representative Urea/Thiourea-Derived Pyrimidines
| Compound ID | Key Structural Features | Biological Activity | Key Findings & Quantitative Data | Reference |
|---|---|---|---|---|
| 5, 6, 11, 12, 16, 20 | Pyrimidine with arylureido/arylthioureido moieties | Anti-inflammatory | Moderate to potent activity. Showed 48-78% inhibition of TNF-α and 56-96% inhibition of IL-6 at 10 µM.[14] | [14] |
| 10, 12, 13, 18, 20, 22, 24, 25 | Pyrimidine with arylureido/arylthioureido/sulfonamido moieties | Antimicrobial | Promising activity against selected pathogenic bacteria and fungi.[14] | [14] |
| 6g, 6j | Diaryl pyrimidine linked acyl thiourea | α-amylase inhibition | Potent inhibitors with IC₅₀ values of 1.509 ± 0.039 µM and 1.478 ± 0.051 µM, respectively. |
| Id-i | Pyrimidines from chalcones and urea/thiourea | Antibacterial, Antifungal | Showed activity against S. aureus, E. coli, and C. albicans, attributed to electron-donating groups.[15] |[15] |
Featured Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16]
-
Preparation of Inoculum: Grow the bacterial/fungal strain overnight in a suitable broth medium. Dilute the culture to achieve a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).
-
Compound Dilution: Prepare a series of twofold dilutions of the test compound in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure microbial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., Ciprofloxacin) should also be tested as a reference.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring absorbance with a plate reader.
Comparative Analysis and Structure-Activity Relationship (SAR)
The choice of intermediate directly dictates the substitution pattern and, therefore, the biological activity of the resulting pyrimidine derivative.
-
Chalcone-derived pyrimidines typically result in 4,6-diaryl substituted pyrimidines. The electronic properties of substituents on these aryl rings are critical. Electron-withdrawing groups like nitro (-NO₂) or fluoro (-F) often enhance antimicrobial or antitubercular activity.[6][7]
-
Schiff base-derived pyrimidines introduce an imine linkage, which increases the molecule's planarity and provides additional hydrogen bonding opportunities. This is often associated with enhanced binding to biological targets like enzyme active sites, leading to potent anticancer activity.[13]
-
Urea/Thiourea-derived pyrimidines inherently produce a 2-oxo or 2-thioxo functionality. This C2 position is a key site for further derivatization. Attaching flexible aryl-thiourea or sulfonamide side chains can lead to compounds with excellent anti-inflammatory properties by enabling interactions with cytokine-related targets.[14]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Disclaimer: A specific, comprehensive Safety Data Sheet (SDS) for 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine is not publicly available. The following guidance is synthesized from safety data for structurally analogous chlorinated and sulfinylated pyrimidines, as well as established best practices for hazardous chemical waste disposal.[1] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for disposal procedures specific to your location and regulations.
Executive Summary: The Principle of Containment and Control
The disposal of this compound is governed by its classification as a hazardous chemical waste. The core principle is to prevent its release into the environment through meticulous containment, clear labeling, and transfer to a licensed chemical destruction facility.[2] Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[2] This guide provides a framework for managing this waste stream from the point of generation to final handoff, ensuring the safety of laboratory personnel and environmental integrity.
Hazard Profile Analysis: Deconstructing the Molecule
Understanding the "why" behind disposal protocols requires an analysis of the compound's structure. Its potential hazards are derived from its three key functional components: the chlorinated pyrimidine core, the ethoxy group, and the methylsulfinyl group.
-
Chlorinated Pyrimidine Core: Halogenated heterocyclic compounds are often presumed to be irritants and potentially harmful if ingested, inhaled, or absorbed through the skin.[3][4][5] A critical concern with chlorinated organic compounds is the potential formation of highly toxic dioxins and other persistent organic pollutants if subjected to uncontrolled incineration. This is a primary reason why disposal must be handled by a specialized facility with high-temperature incinerators equipped with flue gas scrubbing capabilities.[2]
-
Methylsulfinyl Group: Sulfinyl compounds can be reactive. While the methylsulfinyl group is a common moiety in pharmaceuticals, its presence necessitates careful handling to avoid unintended reactions.[6][7] Disposal must account for its potential to be oxidized or reduced, which could lead to byproducts with different hazard profiles.
-
Ethoxy Group: While the ethoxy group itself is less concerning, the overall molecule's properties suggest it should be handled with care.
Based on similar compounds, this compound is anticipated to be harmful if swallowed (Acute Toxicity), and cause skin and serious eye irritation.[3][8][9]
Quantitative Hazard Data Summary
The table below summarizes the hazard classifications based on structurally similar compounds.
| Hazard Classification | GHS Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [3][8] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [3][9][10] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | [3][9][10] |
| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation | [3][4][10] |
Core Disposal Workflow: A Decision-Making Framework
The proper management of waste containing this compound follows a structured workflow. This process ensures that all waste streams are correctly identified, segregated, and prepared for collection by EHS or a certified hazardous waste contractor.
Caption: Waste Disposal Workflow for this compound.
Step-by-Step Disposal Protocol
Adherence to a detailed, step-by-step protocol is critical for safety and compliance. Always perform these steps within a certified laboratory chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]
Protocol 1: Disposal of Unused Solid Compound
-
Do Not Discard: Never dispose of the solid material in the trash.
-
Containerize: Keep the compound in its original, clearly labeled container if possible. If transferring, use a new, clean, and compatible container with a secure lid.
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An accurate list of all components if it's a mixture.
-
The primary hazards (e.g., "Irritant," "Acutely Toxic").
-
-
Storage: Store the container in a designated satellite accumulation area, segregated from incompatible materials like strong oxidizing agents.[11][12]
-
Collection: Arrange for collection by your institution's EHS department.[13]
Protocol 2: Disposal of Contaminated Labware and Solids
This category includes items like pipette tips, weighing paper, gloves, and paper towels contaminated with the compound.
-
Segregation: Collect all chemically contaminated solid waste in a dedicated container separate from regular trash.[13]
-
Containment: Use a puncture-resistant container, such as a five-gallon pail lined with a clear plastic bag.[13] Do not use biohazard bags.[13] For smaller volumes, a sealable plastic container is sufficient.[13]
-
Sharps: All contaminated sharps (needles, razor blades, glass pipettes) must be placed in a designated, puncture-proof sharps container.[13]
-
Labeling: Clearly label the container or bag with a hazardous waste label detailing the contents, including the name of the primary chemical contaminant.[13]
-
Closure and Collection: When the container is three-quarters full, seal it securely.[13] Store it in the satellite accumulation area and request a pickup.
Protocol 3: Disposal of Liquid Waste (Solutions and Rinsate)
This includes reaction mixtures, mother liquors, and solvent rinses from cleaning contaminated glassware.
-
Dedicated Container: Use a dedicated, compatible, and leak-proof waste container (e.g., a properly rated plastic or glass bottle) with a screw cap.[11]
-
No Sewer Disposal: Do not discharge any solutions containing this compound into the sewer system.[2] Discharge into the environment must be avoided.[2][5]
-
Labeling: Label the liquid waste container with a hazardous waste label. List all chemical components and their approximate concentrations.
-
Storage: Keep the container tightly closed when not in use.[14] Store it in secondary containment (such as a bin) to prevent spills and away from incompatible materials.[13]
-
Collection: Once the container is full, arrange for disposal through your EHS department.
Decontamination and Spill Management
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Personnel Decontamination:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[5] If irritation persists, seek medical attention.[10]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they feel unwell, call a poison center or doctor.[10]
-
-
Spill Cleanup Protocol:
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.
-
Containment: For small, manageable spills, prevent the spread by covering with an inert absorbent material like vermiculite, sand, or commercial sorbent pads.
-
Collection: Carefully sweep or scoop the absorbed material into a suitable container for disposal.[4][10]
-
Final Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. Collect all cleaning materials (wipes, gloves) as hazardous solid waste.
-
Label and Dispose: Seal and label the container with all spill debris and dispose of it as hazardous waste according to Protocol 2.
-
References
- ChemicalBook. (n.d.). Pyrimidine - Safety Data Sheet.
- Arctom Scientific. (n.d.). CAS NO. 142596-33-6 | 4-Chloro-6-ethoxy-2-(methylsulfonyl)pyrimidine.
- Fisher Scientific. (2025, December 20). Safety Data Sheet.
- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Fisher Scientific. (2025, December 19). Safety Data Sheet.
- University of Washington. (n.d.). Pyridine Standard Operating Procedure. Retrieved from University of Washington Environmental Health & Safety.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- ECHEMI. (n.d.). 4-Chloro-2-methoxy-6-methylpyrimidine SDS, 97041-37-7 Safety Data Sheets.
- Fisher Scientific. (2023, October 6). Safety Data Sheet.
- CymitQuimica. (2024, December 19). Safety Data Sheet.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Research Safety - Northwestern University.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- TCI Chemicals. (2025, May 14). Safety Data Sheet.
- Echemi.com. (2019, July 15). 4-Chloro-2-methanesulfinyl-6-methoxy-pyrimidine Safety Data Sheets.
- ChemRxiv. (n.d.). Decontamination of Sulfur Mustard Simulants in Enzyme-containing Ionic Liquids.
- Organic Syntheses. (n.d.). p-TOLUENESULFINYL CHLORIDE.
- ChemWhat. (2025). 4-Chloro-6-ethoxy-2-methanesulfinyl-pyrimidine CAS#: 1289386-28-2.
- Światłowska, A., et al. (2020). Modern Stereoselective Synthesis of Chiral Sulfinyl Compounds. Chemical Reviews.
- National Home Infusion Association. (2022, September 15).
- PubMed Central. (2021, September 2). Synthetic exploration of sulfinyl radicals using sulfinyl sulfones.
- U.S. Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe.
- BenchChem. (2025). Essential Guide to the Safe Disposal of 2,4-Dichloro-6-(piperidin-1-yl)pyrimidine.
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A Researcher's Guide to the Safe Handling of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine
Welcome to your essential guide for the safe handling and disposal of 4-Chloro-6-ethoxy-2-(methylsulfinyl)pyrimidine. As a compound frequently utilized in the synthesis of novel pharmaceutical agents and other advanced materials, a comprehensive understanding of its safe handling is paramount to ensuring both personal safety and the integrity of your research. This guide moves beyond a simple checklist, providing in-depth, field-tested insights into the causality behind each procedural step. Our goal is to empower you with the knowledge to work confidently and safely, making this your preferred resource for laboratory safety and chemical handling.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation: Can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1][2][3]
Given these potential hazards, a thorough risk assessment should be conducted before any new procedure involving this compound. Consider the quantity of the substance being used, the potential for aerosolization, and the duration of the handling steps.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is a critical, non-negotiable aspect of handling this compound. The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a face shield.[5] | Protects against splashes and airborne particles that can cause serious eye irritation. Standard safety glasses with side shields may not provide adequate protection from all angles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber).[5][6] | Prevents direct skin contact, which can lead to irritation. Gloves should be inspected for any signs of degradation or perforation before each use and changed regularly, or immediately upon known contact with the compound.[5][7] |
| Skin and Body Protection | A laboratory coat or chemical-resistant overalls and closed-toe shoes.[6] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working outside of a certified fume hood or if there is a risk of generating dust or aerosols.[5][6] | Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation. |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is essential for minimizing exposure risk. The following workflow diagram and detailed steps provide a comprehensive operational plan.
Step 1: Preparation
-
Work Area Designation: All handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[8] Before starting, ensure the fume hood is functioning correctly.
-
Assemble and Inspect PPE: Don your laboratory coat, safety goggles, and gloves.[5][6] Carefully inspect your gloves for any tears or pinholes.
-
Gather Materials: Collect all necessary glassware, solvents, and other reagents. Ensure that a designated waste container is readily accessible within the fume hood.
Step 2: Handling
-
Weighing: If working with a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid any actions that could generate dust.
-
Dissolution: Add the compound to the solvent in a flask or beaker, ensuring the vessel is kept within the fume hood. If necessary, gently swirl or stir the mixture to aid dissolution.
-
Reaction: Carry out the intended chemical reaction under controlled conditions, monitoring for any unexpected changes.
Step 3: Cleanup and Disposal
-
Decontamination: All glassware and equipment that came into contact with the compound should be thoroughly decontaminated. This can typically be achieved by rinsing with an appropriate solvent, followed by washing with soap and water.
-
Waste Disposal: Dispose of all waste, including contaminated gloves, weigh boats, and any excess reagent, in a clearly labeled hazardous waste container.[9] Do not allow the chemical or its waste to enter drains.[5][9]
-
Work Area Cleaning: Wipe down the surfaces of the fume hood with an appropriate cleaning agent to remove any residual contamination.
-
PPE Removal: Remove your PPE in the correct order to avoid cross-contamination. Gloves should be removed first, followed by your lab coat and eye protection. Wash your hands thoroughly with soap and water after removing all PPE.[5]
Emergency Procedures: Be Prepared
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][10] Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][10] If irritation persists, seek medical attention. |
| Inhalation | Move the affected individual to fresh air.[3][10] If breathing is difficult, administer oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5] |
| Spill | Evacuate the immediate area.[5] Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the area is well-ventilated during cleanup. |
Conclusion: Fostering a Culture of Safety
The responsible and informed handling of chemicals like this compound is the cornerstone of a safe and productive research environment. By understanding the potential hazards and diligently following the procedures outlined in this guide, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Always consult your institution's specific safety protocols and Environmental Health and Safety (EHS) department for any additional guidance.
References
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Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
